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  • Product: (S)-2-Amino-6-methylheptanoic acid
  • CAS: 31872-99-8

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-2-Amino-6-methylheptanoic Acid

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization, synthesis, and application of (S)-2-Amino-6-methylheptanoic acid . Synonyms: L-Homohomoleucine (hhL...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical characterization, synthesis, and application of (S)-2-Amino-6-methylheptanoic acid .

Synonyms: L-Homohomoleucine (hhLeu), L-2-Amino-6-methylenanthic acid CAS Registry Number: 31872-99-8 Chemical Formula:


Molecular Weight:  159.23  g/mol [1]

Executive Summary & Chemical Identity

(S)-2-Amino-6-methylheptanoic acid is a non-proteinogenic, aliphatic


-amino acid. Structurally, it is an analog of leucine where the side chain is extended by two methylene units (a 4-methylpentyl side chain). This extension significantly enhances its lipophilicity compared to leucine and homoleucine, making it a critical tool in medicinal chemistry for:
  • Hydrophobic Packing: Filling large hydrophobic pockets in enzyme active sites (e.g., metalloproteases).

  • Peptide Stabilization: Increasing proteolytic resistance in peptide therapeutics (e.g., Longicatenamycin antibiotics).

  • Membrane Permeability: Enhancing the passive transport of peptide-drug conjugates.

Structural Analysis

The compound possesses a single chiral center at the


-carbon (C2). The (S)-enantiomer corresponds to the L-configuration found in natural proteins, making it the primary target for biological mimetics.
FeatureDescriptor
IUPAC Name (2S)-2-amino-6-methylheptanoic acid
SMILES CC(C)CCCC(=O)O
Side Chain 4-Methylpentyl (Isohexyl)
Stereochemistry (S) / L

Physicochemical Properties

The following data aggregates experimental values and high-confidence predicted models (where experimental data for this specific isomer is rare in open literature).

Table 1: Physical Constants
PropertyValue / DescriptionCondition / Note
Appearance White to off-white crystalline powderRecrystallized from water/ethanol
Melting Point > 210 °C (Decomposition)Typical of zwitterionic amino acids
Solubility (Water) Low (< 5 mg/mL)Due to lipophilic C6 side chain
Solubility (Acid) Soluble1M HCl or AcOH (forms cation)
Solubility (Base) Soluble1M NaOH (forms anion)
pKa (COOH) 2.34 ± 0.1Predicted (ACD/Labs)
pKa (NH₂) 9.65 ± 0.1Predicted (ACD/Labs)
Isoelectric Point (pI) ~6.0Calculated
LogP (Octanol/Water) 1.8 - 2.1Significantly more lipophilic than Leucine (LogP ~ -1.[1][2]5)
Optical Rotation Note

Specific rotation


 is sensitive to pH.
  • Acidic (HCl): Generally positive (+).

  • Neutral/Basic: May shift negative.

  • QC Requirement: Always report

    
     with solvent concentration (e.g., 
    
    
    
    in 6N HCl) to distinguish from the (R)-enantiomer.

Synthesis & Production Protocols

The most robust route for producing high-purity (S)-2-Amino-6-methylheptanoic acid involves the Acetamidomalonate Synthesis followed by Enzymatic Resolution . This method avoids the high cost of chiral auxiliaries for large-scale preparation.

Reaction Logic Diagram (Graphviz)

SynthesisWorkflow Start Diethyl Acetamidomalonate (Starting Material) Intermediate1 Alkylated Malonate Intermediate Start->Intermediate1 NaOEt, EtOH Reflux Reagent 1-Bromo-4-methylpentane (Alkylation Agent) Reagent->Intermediate1 Hydrolysis Acid Hydrolysis & Decarboxylation (HBr / AcOH) Intermediate1->Hydrolysis Racemate Racemic (D,L)-2-Amino-6-methylheptanoic Acid Hydrolysis->Racemate Acetylation N-Acetylation (Ac2O / NaOH) Racemate->Acetylation Resolution Enzymatic Resolution (Acylase I, pH 7.5) Acetylation->Resolution Separation Separation (Extraction vs. Ion Exchange) Resolution->Separation Product Pure (S)-2-Amino-6-methylheptanoic Acid Separation->Product L-Isomer (Free Acid)

Figure 1: Chemo-enzymatic synthesis workflow for isolating the (S)-enantiomer.

Detailed Experimental Protocol

Step 1: Alkylation (Formation of the Carbon Skeleton)

  • Preparation: Dissolve Sodium metal (1.1 eq) in dry Ethanol to form Sodium Ethoxide.

  • Addition: Add Diethyl acetamidomalonate (1.0 eq) and stir at room temperature for 30 mins.

  • Alkylation: Dropwise add 1-bromo-4-methylpentane (1.1 eq). This reagent provides the specific isohexyl side chain.

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (disappearance of malonate).

  • Workup: Evaporate ethanol, partition between water/EtOAc. Dry organic layer and concentrate to yield the alkylated intermediate.

Step 2: Hydrolysis & Decarboxylation

  • Suspend the intermediate in 48% HBr (or 6N HCl).

  • Reflux for 12–24 hours. This step removes the acetyl group, hydrolyzes both ethyl esters, and decarboxylates the gem-dicarboxylic acid.

  • Evaporate to dryness to obtain the Racemic (D,L)-Amino Acid Hydrochloride .

Step 3: Enzymatic Resolution (The Critical Chiral Step)

  • N-Acetylation: Treat the racemate with Acetic Anhydride in 2N NaOH to form N-Acetyl-DL-2-amino-6-methylheptanoic acid.

  • Enzyme Digest: Dissolve the N-acetyl derivative in water; adjust pH to 7.5 with Ammonia. Add Acylase I (from Aspergillus melleus) .

  • Incubation: Stir at 37°C for 24 hours. The enzyme selectively hydrolyzes the L-isomer amide bond.

  • Isolation: Acidify to pH 5. The free L-amino acid (zwitterion) may precipitate or can be separated via Ion Exchange Chromatography (Dowex 50). The unreacted N-acetyl-D-isomer remains in solution.

Analytical Characterization & QC

To ensure suitability for peptide synthesis, the following QC metrics are mandatory.

QC Workflow Diagram

QC_Workflow Sample Batch Sample HPLC Chiral HPLC (Crownpak CR+) Sample->HPLC Enantiomeric Excess NMR 1H NMR (D2O/DCl) Sample->NMR Identity MS LC-MS (ESI+) Sample->MS MW Confirmation Decision Spec Compliance? HPLC->Decision NMR->Decision MS->Decision Release Release Lot Decision->Release Yes

Figure 2: Quality Control decision tree.

Key Spectral Features
  • 
    H NMR (D
    
    
    
    O/DCl):
    • 
       0.85 (d, 6H, Isopropyl methyls).
      
    • 
       1.1–1.5 (m, 6H, Side chain methylenes).
      
    • 
       1.8 (m, 2H, 
      
      
      
      -CH
      
      
      ).
    • 
       3.9 (t, 1H, 
      
      
      
      -CH).
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

Applications in Drug Development

(S)-2-Amino-6-methylheptanoic acid is classified as a Lipophilic Spacer in peptide engineering.

  • Antibiotic Development: It is a core component of Longicatenamycin , a cyclic hexapeptide antibiotic effective against Gram-positive bacteria (including MRSA). The bulky side chain disrupts bacterial membrane integrity.

  • Peptidomimetics: Substituting Leucine with this residue in bioactive peptides (e.g., GLP-1 analogs) often increases the plasma half-life by hindering the access of peptidases to the peptide backbone.

  • Stapled Peptides: Used as a hydrophobic anchor point when designing alpha-helical stabilizers.

References

  • Shoji, J., et al. (1973). The Structure of Longicatenamycin. The Journal of Antibiotics.

  • Shiba, T., et al. (1975). Component Amino Acids of the Antibiotic Longicatenamycin. Bulletin of the Chemical Society of Japan.[3]

  • ChemicalBook. (2024). (S)-2-Amino-6-methylheptanoic acid Product Entry.

  • PubChem. (2024).[4] Compound Summary: 6-amino-2-methylheptanoic acid (Isomer Reference).

Sources

Exploratory

A Technical Guide to the Biological Activity of (S)-2-Amino-6-methylheptanoic Acid (L-Homoleucine)

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: (S)-2-Amino-6-methylheptanoic acid, also known as L-homoleucine, is a non-proteinogenic amino acid and a structural analogue of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: (S)-2-Amino-6-methylheptanoic acid, also known as L-homoleucine, is a non-proteinogenic amino acid and a structural analogue of the essential amino acid L-leucine. Its primary biological significance stems from its ability to act as a competitive inhibitor of metalloenzymes that process L-leucine, most notably Leucine Aminopeptidase (LAP). By mimicking the natural substrate, L-homoleucine provides a valuable tool for probing enzyme active sites and serves as a scaffold for the development of more potent and specific inhibitors. This guide details the physicochemical properties, core mechanism of action, established protocols for activity assessment, and potential therapeutic applications of this compound, providing a comprehensive resource for researchers in enzymology and medicinal chemistry.

Introduction and Physicochemical Profile

(S)-2-Amino-6-methylheptanoic acid is an alpha-amino acid distinguished by an isobutyl group at the C6 position, extending the carbon chain by one methylene group compared to L-leucine. This subtle structural modification preserves the key binding determinants—the α-amino and α-carboxyl groups—while altering the overall size and lipophilicity. This allows it to interact with leucine-binding pockets in enzymes but often prevents or slows catalytic turnover, leading to competitive inhibition. It is a valuable tool in peptide synthesis and protein engineering.[1]

1.1 Physicochemical Data

A thorough understanding of the molecule's physical properties is fundamental for designing robust experimental protocols, including solubility, buffer preparation, and delivery to biological systems.

PropertyValueSource
IUPAC Name (2S)-2-Amino-6-methylheptanoic acid
Common Name L-Homoleucine[1][2]
Molecular Formula C₈H₁₇NO₂[3]
Molecular Weight 159.23 g/mol [3]
CAS Number 13078-99-4 (S-isomer)
Canonical SMILES CC(C)CCCC(C(=O)O)N[3]

Core Mechanism of Action: Competitive Enzyme Inhibition

The principal biological activity of (S)-2-Amino-6-methylheptanoic acid is its function as a competitive inhibitor of zinc-containing metalloenzymes, particularly those with a preference for N-terminal leucine residues.

2.1 Interaction with Leucine Aminopeptidase (LAP)

Leucine aminopeptidases (LAPs, EC 3.4.11.1) are exopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein turnover and metabolism.[4][5] LAPs exhibit a strong preference for N-terminal leucine residues.

(S)-2-Amino-6-methylheptanoic acid acts as a competitive inhibitor of LAP.[6] Its mechanism relies on its structural similarity to L-leucine, allowing it to bind to the enzyme's active site. The active site of LAP contains two zinc ions that are critical for catalysis, coordinating with the substrate's N-terminal amino group and the carbonyl oxygen of the scissile peptide bond to facilitate hydrolysis.[7] L-homoleucine occupies the S1 hydrophobic pocket, which accommodates the substrate's side chain. However, its slightly larger size compared to leucine can lead to a non-productive binding orientation or slower dissociation, thereby blocking the binding of the natural substrate and inhibiting enzyme activity.

Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (LAP) Active Site ES Enzyme-Substrate Complex E:f1->ES Binds S Substrate (L-Leucine Peptide) S->ES P Products ES->P Catalysis E_free Enzyme (LAP) Active Site ES->E_free:f1 E2 Enzyme (LAP) Active Site EI Enzyme-Inhibitor Complex (Inactive) E2:f1->EI Binds I Inhibitor ((S)-2-Amino-6- methylheptanoic acid) I->EI S2 Substrate S2->E2:f1 Blocked

Figure 1: Competitive inhibition of Leucine Aminopeptidase (LAP).

While (S)-2-Amino-6-methylheptanoic acid is an effective probe, other leucine analogues, such as L-Leucinethiol, have been shown to be even more potent inhibitors of LAP due to the thiol group's strong interaction with the active site zinc ions.[8] Similarly, phosphonic acid analogues of leucine have been synthesized and evaluated as LAP inhibitors, although they have shown to be less potent than for other zinc peptidases, suggesting potential differences in the catalytic mechanism of LAP.[9]

Experimental Protocols for Activity Assessment

To rigorously characterize the inhibitory activity of (S)-2-Amino-6-methylheptanoic acid, a standardized enzyme inhibition assay is required. This section provides a validated, self-contained protocol.

3.1 Workflow for LAP Inhibition Assay

The following diagram outlines the logical flow of an experiment designed to determine the inhibition constant (Kᵢ) of (S)-2-Amino-6-methylheptanoic acid against Leucine Aminopeptidase.

LAP_Inhibition_Workflow prep 1. Reagent Preparation - Enzyme (LAP) Stock - Substrate (L-Leu-pNA) Stock - Inhibitor (L-Homoleucine) Stock - Assay Buffer (e.g., Tris-HCl, pH 8.0) serial_dil 2. Serial Dilutions - Prepare serial dilutions of L-Homoleucine. - Prepare serial dilutions of L-Leu-pNA. prep->serial_dil plate_setup 3. Assay Plate Setup (96-well) - Add Buffer, Enzyme, and varying Inhibitor concentrations. - Include controls (no enzyme, no inhibitor). serial_dil->plate_setup pre_incubate 4. Pre-incubation - Incubate plate at optimal temperature (e.g., 37°C) for 5-10 min to allow inhibitor binding. plate_setup->pre_incubate initiate 5. Reaction Initiation - Add varying concentrations of Substrate (L-Leu-pNA) to all wells to start the reaction. pre_incubate->initiate measure 6. Kinetic Measurement - Read absorbance at 405 nm every 30-60 seconds for 15-30 min (measures p-nitroaniline product). initiate->measure analyze 7. Data Analysis - Calculate initial velocities (V₀). - Generate Lineweaver-Burk or Michaelis-Menten plots. - Determine Km, Vmax, and Kᵢ. measure->analyze

Figure 2: Experimental workflow for determining LAP inhibition kinetics.

3.2 Detailed Protocol: Spectrophotometric LAP Inhibition Assay

This protocol is designed to determine the type of inhibition and calculate the inhibition constant (Kᵢ) for (S)-2-Amino-6-methylheptanoic acid.

  • Rationale: The substrate L-leucine-p-nitroanilide (L-Leu-pNA) is colorless. Upon cleavage by LAP, it releases p-nitroaniline, which is yellow and absorbs light at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

  • Materials:

    • Porcine Kidney Leucine Aminopeptidase (LAP)

    • (S)-2-Amino-6-methylheptanoic acid

    • L-leucine-p-nitroanilide (L-Leu-pNA)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • 96-well clear, flat-bottom microplate

    • Microplate spectrophotometer with kinetic reading capabilities

  • Procedure:

    • Reagent Preparation:

      • Prepare a 1 mg/mL stock solution of LAP in the assay buffer.

      • Prepare a 100 mM stock solution of (S)-2-Amino-6-methylheptanoic acid in assay buffer.

      • Prepare a 50 mM stock solution of L-Leu-pNA in DMSO or ethanol.

    • Dilutions:

      • Perform serial dilutions of the inhibitor stock to create a range of concentrations (e.g., 0 mM to 50 mM).

      • Perform serial dilutions of the substrate stock in assay buffer to create a range of final assay concentrations (e.g., 0.1 mM to 5 mM).

    • Assay Setup:

      • In a 96-well plate, add 50 µL of assay buffer to each well.

      • Add 10 µL of the appropriate inhibitor dilution to each well (use buffer for no-inhibitor controls).

      • Add 20 µL of the LAP enzyme solution (use buffer for no-enzyme controls).

      • The total volume is now 80 µL.

    • Pre-incubation:

      • Incubate the plate at 37°C for 10 minutes to allow the enzyme and inhibitor to equilibrate.

    • Reaction Initiation:

      • Initiate the reaction by adding 20 µL of the appropriate substrate dilution to each well. The final volume is 100 µL.

    • Measurement:

      • Immediately place the plate in a microplate reader pre-heated to 37°C.

      • Measure the absorbance at 405 nm every 60 seconds for 20 minutes.

    • Data Analysis:

      • For each concentration of inhibitor and substrate, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

      • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

      • Calculate the apparent Kₘ at each inhibitor concentration.

      • Determine the Kᵢ value from a secondary plot of apparent Kₘ versus inhibitor concentration.

Broader Biological Context and Potential Applications

While its primary role is as a research tool for studying aminopeptidases, the broader family of amino acid analogues has diverse applications.

4.1 Use as a Biochemical Probe: (S)-2-Amino-6-methylheptanoic acid serves as an excellent probe to investigate the substrate specificity and active site topology of various peptidases. Its resistance to hydrolysis makes it a stable ligand for structural studies, such as X-ray crystallography, when co-crystallized with a target enzyme.[6]

4.2 Scaffold for Drug Design: The structure of L-homoleucine can be a starting point for designing more potent and selective enzyme inhibitors. For example, derivatives of the related 2-amino-6-boronohexanoic acid are potent inhibitors of arginase, an enzyme implicated in various diseases.[10][11] This highlights the principle of using an amino acid scaffold and modifying its side chain to target different enzymes for therapeutic benefit.

4.3 Distinction from Related Compounds: It is important to distinguish (S)-2-Amino-6-methylheptanoic acid from its structural isomers and related compounds which may have vastly different biological activities. For instance, 2-amino-6-methylheptane (octodrine) has been identified as a stimulant found in some sports supplements.[12] Another related compound, Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid), is a GABA analogue used as an anticonvulsant and analgesic that acts by binding to the α₂δ-1 subunit of voltage-gated calcium channels.[13] These examples underscore the critical importance of stereochemistry and functional group placement in determining biological function.

Conclusion and Future Directions

(S)-2-Amino-6-methylheptanoic acid is a well-characterized competitive inhibitor of Leucine Aminopeptidase. Its value lies in its utility as a stable, specific tool for biochemical and structural investigations of metalloenzymes. Future research may focus on using its scaffold to develop novel, highly potent inhibitors with therapeutic potential. By modifying the side chain or incorporating different functional groups, it may be possible to design next-generation inhibitors targeting not only LAPs but also other related peptidases involved in disease pathways, such as cancer cell metabolism and parasitic infections.[14]

References

  • Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)HEXANOIC ACID. Synthetic Communications: An International Journal for Rapid Communication of Synthetic Organic Chemistry, 31(4), 579-586. Available from: [Link]

  • Burda, E., & Czapinska, H. (2022). Probing the active site of Class 3 L-asparaginase by mutagenesis. I. Tinkering with the zinc coordination site of ReAV. Frontiers in Molecular Biosciences, 9, 984572. Available from: [Link]

  • Chan, W. W. (1983). L-leucinthiol--a potent inhibitor of leucine aminopeptidase. Biochemical and Biophysical Research Communications, 116(1), 297-302. Available from: [Link]

  • Chowdhury, S., et al. (2009). Effect of the Mammalian Arginase Inhibitor 2(S)-Amino-6-Boronohexanoic Acid on Bacillus anthracis Arginase. AAC.00539-09. American Society for Microbiology. Available from: [Link]

  • Cohen, P. A., et al. (2017). Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA). Clinical Toxicology, 55(8), 1-8. Available from: [Link]

  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus Amino Acid Analogues as Inhibitors of Leucine Aminopeptidase. Journal of Medicinal Chemistry, 30(9), 1603-1609. Available from: [Link]

  • Ilari, A., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2105-2108. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-2-methylheptanoic acid. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Sharma, S., et al. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS Omega, 6(29), 18973-18985. Available from: [Link]

  • Sträter, N., & Lipscomb, W. N. (1995). Leucine aminopeptidase: Bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Biochemistry, 34(45), 14792-14800. Available from: [Link]

  • Thong-boon, T., et al. (2013). Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. BMC Microbiology, 13, 203. Available from: [Link]

  • Wang, W., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5727. Available from: [Link]

  • Wikipedia contributors. (n.d.). β-Homoleucine. Wikipedia. Retrieved February 6, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Pregabalin. Wikipedia. Retrieved February 6, 2026, from [Link]

  • Yiotakis, A., & Dive, V. (1986). The behaviour of leucine aminopeptidase towards thionopeptides. Biochemical Journal, 237(1), 285-288. Available from: [Link]

  • You, L., et al. (2011). Biochemical Properties and Potential Applications of Recombinant Leucine Aminopeptidase from Bacillus kaustophilus CCRC 11223. Journal of Agricultural and Food Chemistry, 59(11), 6253-6258. Available from: [Link]

Sources

Foundational

(S)-2-Amino-6-methylheptanoic acid and its role as a non-proteinogenic amino acid

An In-depth Technical Guide to (S)-2-Amino-6-methylheptanoic Acid: A Non-Proteinogenic Amino Acid for Advanced Research and Drug Development Introduction: Beyond the Canonical Twenty In the landscape of biochemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-6-methylheptanoic Acid: A Non-Proteinogenic Amino Acid for Advanced Research and Drug Development

Introduction: Beyond the Canonical Twenty

In the landscape of biochemistry and pharmaceutical sciences, the 22 proteinogenic amino acids encoded by the genetic code represent only a fraction of the vast chemical diversity available. Non-proteinogenic amino acids (NPAAs), which number in the thousands, offer unique structural and functional properties that make them invaluable tools for modern research.[1] This guide focuses on a specific NPAA, (S)-2-Amino-6-methylheptanoic acid, a chiral building block with significant potential in peptide chemistry and drug design. Its structure, analogous to the natural amino acid L-leucine but with an extended aliphatic side chain, provides a unique combination of hydrophobicity and stereochemical definition.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of this versatile molecule. We will delve into detailed experimental methodologies, explore its role in biological systems, and present its potential to modulate the properties of peptide-based therapeutics.

Part 1: Core Molecular Characteristics and Synthesis

Physicochemical Profile

(S)-2-Amino-6-methylheptanoic acid is an α-amino acid characterized by a C8 carbon skeleton. Its key structural features dictate its chemical behavior and potential applications.

  • Chemical Structure: C₈H₁₇NO₂[2]

  • Molecular Weight: 159.23 g/mol [2][3]

  • Chirality: The α-carbon (C2) is a stereocenter, with the (S)-configuration being the focus of this guide. This specific stereochemistry is critical for its interaction with chiral biological targets like enzymes and receptors.

  • Side Chain: The 5-methylhexyl side chain is aliphatic and highly hydrophobic. This lipophilicity is significantly greater than that of its proteinogenic analog, L-leucine. This property can be leveraged to enhance membrane permeability and hydrophobic interactions within protein binding pockets.[4]

Asymmetric Synthesis

The generation of enantiomerically pure (S)-2-Amino-6-methylheptanoic acid is paramount for its use in biological and pharmaceutical applications. While various methods for chiral amino acid synthesis exist, asymmetric synthesis routes are preferred to avoid challenging resolution steps.[5][6] One of the most reliable methods is the asymmetric Strecker synthesis, which builds the amino acid from an aldehyde precursor.

Causality in Experimental Design: The choice of an asymmetric Strecker synthesis is deliberate. It allows for the direct installation of the desired (S)-stereocenter by using a chiral catalyst to guide the nucleophilic attack of cyanide onto an imine intermediate. This approach is often more efficient and scalable than methods requiring chiral auxiliaries that must be attached and later removed.

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-2-Amino-6-methylheptanoic Acid

  • Imine Formation & Asymmetric Cyanation:

    • In a nitrogen-flushed, three-neck round-bottom flask, dissolve 5-methylhexanal (1.0 eq) in anhydrous methanol.

    • Add a chiral catalyst, such as a derivative of (S)-phenylglycinamide (0.1 eq), to the solution and cool to 0°C.

    • Separately, prepare a solution of potassium cyanide (KCN, 1.2 eq) and ammonium chloride (NH₄Cl, 1.2 eq) in methanol.

    • Add the KCN/NH₄Cl solution dropwise to the aldehyde solution over 1 hour, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Progress is monitored by TLC or LC-MS until the aldehyde is consumed.

    • Rationale: The chiral catalyst forms a transient chiral imine with the aldehyde, which presents two unequal faces to the incoming cyanide nucleophile, leading to a diastereomeric transition state and favoring the formation of the (S)-α-aminonitrile.

  • Hydrolysis of the α-Aminonitrile:

    • Quench the reaction carefully by adding it to a cold, stirred solution of 6 M hydrochloric acid (HCl).

    • Extract the aqueous layer with diethyl ether to remove any unreacted organic starting materials.

    • Heat the aqueous acidic solution to reflux (approx. 100-110°C) for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

    • Rationale: Strong acidic conditions are required to hydrolyze the stable nitrile group to both a carboxylic acid and an ammonium salt, directly yielding the amino acid hydrochloride.

  • Purification and Isolation:

    • Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to obtain the crude amino acid hydrochloride salt.

    • The crude product is purified via ion-exchange chromatography. Load the crude material onto a strong cation-exchange resin (e.g., Dowex 50WX8) in its H⁺ form.

    • Wash the resin with deionized water to remove inorganic salts, then elute the amino acid using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M).

    • Combine the fractions containing the product (identified by ninhydrin staining on a TLC plate) and remove the ammonia under reduced pressure.

    • The final product can be obtained as a free amino acid by adjusting the pH to its isoelectric point (pI) or as a stable hydrochloride salt. Purity should be confirmed by HPLC and NMR.[2]

Synthesis Workflow Diagram

synthesis_workflow start 5-Methylhexanal step1 Asymmetric Cyanation (KCN, NH4Cl, Chiral Catalyst) start->step1 intermediate (S)-α-Aminonitrile step1->intermediate step2 Acid Hydrolysis (6M HCl, Reflux) intermediate->step2 product_salt Crude Amino Acid Hydrochloride step2->product_salt purification Ion-Exchange Chromatography product_salt->purification final_product (S)-2-Amino-6- methylheptanoic acid purification->final_product

Caption: Asymmetric Strecker synthesis workflow for (S)-2-Amino-6-methylheptanoic acid.

Part 2: The Role as a Non-Proteinogenic Amino Acid

Context in Natural Product Biosynthesis

While not encoded in the universal genetic code, NPAAs are frequently found in a diverse array of natural products, particularly those synthesized by microorganisms.[7] These peptides are assembled not by ribosomes, but by large enzymatic complexes called Non-Ribosomal Peptide Synthetases (NRPSs) .[8][9] NRPSs function as modular assembly lines, where each module is responsible for the recognition, activation, and incorporation of a single amino acid, which can be proteinogenic or non-proteinogenic.[9][10] The antibiotic polymyxin, for example, is a non-ribosomal peptide that contains a terminal 6-methyloctanoic or 6-methylheptanoic acid, highlighting the use of similar branched-chain structures in natural product biosynthesis.[11]

Mechanism of NRPS Incorporation:

  • Adenylation (A) Domain: This domain selects the specific amino acid substrate (e.g., (S)-2-Amino-6-methylheptanoic acid) from the cellular pool and activates it using ATP to form an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is covalently tethered to the T domain via a phosphopantetheinyl arm.

  • Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid on its cognate T domain and the growing peptide chain attached to the T domain of the preceding module.

  • Thioesterase (TE) Domain: In the final module, a TE domain releases the completed peptide, often through hydrolysis or macrocyclization.

NRPS Assembly Line Diagram

nrps_workflow cluster_module1 Upstream Module cluster_module2 Current Module cluster_module3 Termination Module M1 C A T M2 C A T M1:T->M2:C M2:A->M2:T M3 C A T TE M2:T->M3:C M3:T->M3:TE ReleasedPeptide Final Peptide Product M3:TE->ReleasedPeptide PeptideChain Growing Peptide PeptideChain->M2:C Elongation NPAA (S)-2-Amino-6- methylheptanoic acid NPAA->M2:A Activation

Caption: Modular architecture of a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

Part 3: Applications in Drug Discovery and Chemical Biology

The unique properties of (S)-2-Amino-6-methylheptanoic acid make it a valuable building block for modifying peptides and designing novel small molecules.

Enhancing Peptide Therapeutics

The incorporation of NPAAs like (S)-2-Amino-6-methylheptanoic acid into peptide-based drug candidates can overcome many of the inherent limitations of natural peptides, such as poor metabolic stability and low membrane permeability.[4]

  • Increased Proteolytic Resistance: The non-native side chain can sterically hinder the approach of proteases, slowing degradation and increasing the in-vivo half-life of the peptide.

  • Enhanced Lipophilicity: The extended hydrophobic side chain can improve the peptide's ability to cross cellular membranes, potentially enabling oral bioavailability or better tissue penetration.[4]

  • Modulation of Receptor Affinity: The unique side chain can form specific hydrophobic or van der Waals interactions within a target's binding pocket, leading to improved potency and selectivity.[4]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(S)-2-Amino-6-methylheptanoic acid-OH into a growing peptide chain on a solid support resin using standard Fmoc/tBu chemistry.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of the target peptide. Place the resin in a fritted reaction vessel.

  • Fmoc-Deprotection: Swell the resin in dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF followed by dichloromethane (DCM).

    • Self-Validation: Confirm complete deprotection using a qualitative test (e.g., Kaiser test). A positive result (deep blue bead color) indicates the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-Amino-6-methylheptanoic acid-OH (3 eq), a coupling agent like HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6 eq) to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

    • Rationale: HBTU/HOBt forms a highly reactive ester intermediate, which rapidly acylates the free N-terminal amine on the resin-bound peptide. The bulky side chain of the NPAA may require a longer coupling time or a more potent coupling agent (like HATU) compared to standard amino acids.

  • Washing: After coupling, drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Global Deprotection: Once the synthesis is complete, wash the resin and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via LC-MS and analytical HPLC.

Pharmacological Relevance and Analogs

While direct pharmacological data on (S)-2-Amino-6-methylheptanoic acid is limited, the activity of structurally related molecules provides a strong rationale for its investigation. For example, Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a γ-amino acid with a similar branched, lipophilic structure, is a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders.[12] This precedent suggests that novel amino acids like (S)-2-Amino-6-methylheptanoic acid could interact with neurological targets or amino acid transporters, making them intriguing candidates for new therapeutic agents.

Data Summary: Comparative Properties

Property(S)-2-Amino-6-methylheptanoic acidL-LeucineL-Isoleucine
Molecular Formula C₈H₁₇NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight ( g/mol ) 159.23131.17131.17
Side Chain Structure 5-methylhexylIsobutylsec-Butyl
Classification Non-Proteinogenic α-Amino AcidProteinogenic α-Amino AcidProteinogenic α-Amino Acid
Relative Hydrophobicity HighModerateModerate
Primary Biosynthesis Non-Ribosomal (NRPS)RibosomalRibosomal

Conclusion

(S)-2-Amino-6-methylheptanoic acid represents a powerful yet under-explored tool in the arsenal of chemists and drug developers. Its unique combination of chirality and enhanced hydrophobicity offers a rational strategy for improving the drug-like properties of synthetic peptides. The established synthetic routes and the clear precedent set by structurally related pharmacologically active molecules provide a solid foundation for its further exploration. As the demand for more stable and potent peptide therapeutics grows, the strategic incorporation of well-designed non-proteinogenic amino acids like (S)-2-Amino-6-methylheptanoic acid will be a critical driver of innovation in the field.

References

  • Capot Chemical. Specifications of (S)-2-amino-6-methylheptanoic acid. [Link][2]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • MDPI. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. [Link][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10583996, 6-Amino-2-methylheptanoic acid. [Link]

  • National Center for Biotechnology Information. Structural Biology of Non-Ribosomal Peptide Synthetases. [Link][9]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link][13]

  • Taylor & Francis Online. Non-proteinogenic amino acids – Knowledge and References. [Link][14]

  • Wikipedia. Non-proteinogenic amino acids. [Link][1]

  • Wikipedia. Nonribosomal peptide. [Link][7]

  • Wikipedia. Polymyxin. [Link][11]

  • Wikipedia. Pregabalin. [Link][12]

Sources

Exploratory

Technical Guide: Solubility Profile of (S)-2-Amino-6-methylheptanoic Acid

This guide details the solubility profile, physicochemical behavior, and experimental characterization of (S)-2-Amino-6-methylheptanoic acid (CAS: 31872-99-8). Executive Summary (S)-2-Amino-6-methylheptanoic acid (also k...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and experimental characterization of (S)-2-Amino-6-methylheptanoic acid (CAS: 31872-99-8).

Executive Summary

(S)-2-Amino-6-methylheptanoic acid (also known as L-Homohomoleucine or hhLeu ) is a non-proteinogenic, lipophilic amino acid. It serves as a critical chiral building block in the synthesis of peptide antibiotics (e.g., Longicatenamycins) and protease inhibitors.

Unlike standard amino acids, this compound possesses an extended hydrophobic side chain (


 backbone) while retaining a zwitterionic head group. This duality creates a unique "solubility paradox": the molecule is too lipophilic for high aqueous solubility but too polar (in its zwitterionic state) for non-polar organic solvents. This guide provides the theoretical solubility landscape, predictive data, and validated protocols for empirical determination.

Physicochemical Identity

PropertyDetail
IUPAC Name (2S)-2-Amino-6-methylheptanoic acid
CAS Number 31872-99-8
Molecular Formula

Molecular Weight 159.23 g/mol
Structural Class Lipophilic

-amino acid (Leucine homolog)
pKa (Predicted)

-COOH: ~2.3
LogP (Predicted) ~1.5 (Neutral species); Zwitterion is significantly lower
Melting Point >200°C (Decomposition typical of zwitterionic lattices)
The Zwitterionic Lattice Barrier

In the solid state, (S)-2-Amino-6-methylheptanoic acid exists as a zwitterion (


). The electrostatic forces between these head groups create a high-energy crystal lattice. Dissolution requires a solvent capable of disrupting these ionic bonds and solvating the hydrophobic isooctyl tail.

Solubility Landscape

Aqueous Solubility & pH Dependence

The solubility of (S)-2-Amino-6-methylheptanoic acid is heavily pH-dependent.

  • pH 4.0 – 8.0 (Isoelectric Region): Solubility is at its minimum . The net charge is zero, maximizing lattice stability. Due to the large hydrophobic tail (compared to Leucine), water solubility in this region is predicted to be low (< 10 g/L).

  • pH < 2.0 (Acidic): Solubility increases significantly . Protonation of the carboxylate (

    
    ) breaks the zwitterionic interaction, forming a cation (
    
    
    
    ) paired with a counterion (e.g.,
    
    
    ).
  • pH > 10.0 (Basic): Solubility increases significantly . Deprotonation of the amine (

    
    ) forms an anion (
    
    
    
    ), which is highly soluble in water.
Organic Solvent Compatibility
  • Protophilic Polar Solvents (DMSO, DMF): High Solubility. These solvents have high dielectric constants and can solvate the zwitterionic head group while accommodating the hydrophobic tail.

  • Alcohols (Methanol, Ethanol): Moderate/Low Solubility. Solubility is limited at room temperature but increases significantly upon heating. Often used for recrystallization.

  • Non-Polar Solvents (DCM, Hexane, Ether): Insoluble. The zwitterionic head group cannot be solvated by non-polar media.

    • Note: To dissolve this compound in DCM, it must first be derivatized (e.g., Boc/Fmoc protection) or converted to a hydrophobic salt (e.g., p-toluenesulfonate).

Predicted Solubility Table

Based on homolog trends (Leucine vs. Homoleucine) and lattice energy principles.

Solvent SystemSolubility RatingMechanism of ActionApplication
Water (pH 6) Low (< 5 mg/mL)Hydrophobic effect dominatesCrystallization (Anti-solvent)
0.1 M HCl High (> 50 mg/mL)Cation formation (

)
HPLC Sample Prep
0.1 M NaOH High (> 50 mg/mL)Anion formation (

)
Extraction / Work-up
DMSO High (> 100 mg/mL)Dipole-dipole stabilizationStock Solutions for Bioassays
Methanol Moderate (Heat required)Amphiphilic solvationRecrystallization
Dichloromethane NegligibleLack of ionic solvationNone (unless protected)

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Accurate measurement of saturation solubility in various media.

Workflow Diagram:

SolubilityProtocol Start Weigh Excess Solid (approx. 20 mg) AddSolvent Add Solvent (1 mL) (Buffer, Water, or Organic) Start->AddSolvent Equilibrate Equilibrate (24-48h @ 25°C, 500 rpm) AddSolvent->Equilibrate Filter Centrifuge & Filter (0.22 µm PVDF/PTFE) Equilibrate->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze Analyze via HPLC (CAD or UV-210nm) Dilute->Analyze

Figure 1: Standard operating procedure for determining thermodynamic solubility of zwitterionic amino acids.

Detailed Steps:

  • Preparation: Add excess (S)-2-Amino-6-methylheptanoic acid (~20 mg) to 1.5 mL HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol, Water).

  • Equilibration: Agitate at 25°C for 24–48 hours. Critical: Ensure solid remains visible; if all dissolves, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PTFE filter (for organics) or PVDF (for aqueous).

  • Quantification:

    • Detector: Charged Aerosol Detector (CAD) is preferred due to the lack of a strong UV chromophore.

    • Alternative: Derivatization with OPA (o-phthalaldehyde) followed by Fluorescence detection.

Protocol B: pH-Dependent Species Distribution

Understanding the ionization state is crucial for extraction and purification.

SpeciesDistribution Cation Cationic Form (pH < 2.3) Soluble in Water Zwitterion Zwitterionic Form (pH 2.3 - 9.6) Low Solubility Precipitates Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add Acid (HCl) Anion Anionic Form (pH > 9.6) Soluble in Water Zwitterion->Anion Add Base (NaOH) Anion->Zwitterion Add Acid (HCl)

Figure 2: The pH-dependent solubility switch. Manipulation of pH is the primary method for purifying this compound.

Thermodynamic Modeling

For researchers needing to extrapolate solubility to different temperatures, the Modified Apelblat Equation is the standard model for amino acids:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.[1]
    
  • 
     are empirical constants derived from experimental data (Method A).
    

Insight: For lipophilic amino acids like (S)-2-Amino-6-methylheptanoic acid, the dissolution enthalpy (


) is typically positive (endothermic), meaning solubility increases with temperature. This confirms the utility of cooling crystallization  from hot ethanol/water mixtures as a purification strategy.

References

  • Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A. Source: Journal of the American Chemical Society (via ResearchGate). Context: Describes the synthesis and use of (S)-2-amino-6-methylheptanoic acid (hhLeu) in antibiotic development. URL:

  • The Solubility of Amino Acids in Various Solvent Systems. Source: University of Rhode Island (DigitalCommons). Context: foundational data on the solubility trends of lipophilic amino acids in hydroalcoholic systems. URL:

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Source: Royal Society of Chemistry (RSC). Context: Validates thermodynamic models (PC-SAFT) for amino acid solubility. URL:

  • PubChem Compound Summary: 6-Amino-2-methylheptanoic acid. Source: National Institutes of Health (NIH). Context: Physicochemical property data and identifiers.[2][3][4][5][6][7][8][9][10] URL:

Sources

Protocols & Analytical Methods

Method

Chiral synthesis of (S)-2-Amino-6-methylheptanoic acid

An Application Guide for the Asymmetric Synthesis of (S)-2-Amino-6-methylheptanoic Acid Abstract This document provides a comprehensive guide for the chiral synthesis of (S)-2-Amino-6-methylheptanoic acid, a non-proteino...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Asymmetric Synthesis of (S)-2-Amino-6-methylheptanoic Acid

Abstract

This document provides a comprehensive guide for the chiral synthesis of (S)-2-Amino-6-methylheptanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development, partly due to its structural similarity to bioactive molecules like Pregabalin.[1] The presented methodology is designed for researchers in organic synthesis and drug development, emphasizing a robust, scalable, and well-understood pathway. The synthesis is approached in two major stages: first, the preparation of racemic 2-Amino-6-methylheptanoic acid via the Strecker synthesis, followed by a classical chiral resolution using diastereomeric salt formation to isolate the desired (S)-enantiomer. This guide provides detailed, step-by-step protocols, explains the causal logic behind experimental choices, and includes methods for analytical validation to ensure the final product's stereochemical purity.

Introduction and Strategic Overview

(S)-2-Amino-6-methylheptanoic acid is an unnatural α-amino acid, a class of molecules that are critical building blocks for creating novel peptides and peptidomimetics with tailored biological activities.[2] The development of efficient and reliable methods for their enantioselective synthesis is a primary objective in modern chemical synthesis.[3][4]

Several strategies exist for obtaining enantiopure amino acids:

  • Asymmetric Catalysis: Direct formation of the chiral center using a chiral catalyst, such as in asymmetric hydrogenations or phase-transfer catalysis.[5][6]

  • Enzymatic Synthesis: Utilization of enzymes for highly stereoselective reactions, including asymmetric reductive amination of keto acids.[7][8]

  • Chiral Pool Synthesis: Starting from a readily available, enantiopure natural product.

  • Racemic Synthesis followed by Resolution: An established and highly practical approach involving the synthesis of a racemic mixture, which is then separated into its constituent enantiomers.[9][10]

This guide focuses on the last approach, which combines the versatility of the Strecker synthesis with the reliability of chiral resolution via fractional crystallization. This pathway is chosen for its pedagogical value, its amenability to scale, and its use of readily accessible reagents. The overall strategy is depicted below.

G cluster_0 Part I: Racemic Synthesis cluster_1 Part II: Chiral Resolution A 6-Methylheptanal B Racemic α-Aminonitrile A->B Strecker Reaction (NaCN, NH4Cl) C Racemic (±)-2-Amino- 6-methylheptanoic acid B->C Acid Hydrolysis (HCl, H2O) D Diastereomeric Salts ((S)-Acid·(L)-Resolving Agent) + ((R)-Acid·(L)-Resolving Agent) C->D + Chiral Resolving Agent (e.g., L-Tartaric Acid) E Crystallized (S,L) Salt (Less Soluble) D->E Fractional Crystallization F Pure (S)-2-Amino- 6-methylheptanoic acid E->F Base Treatment (Liberation of free acid)

Figure 1: Overall synthetic workflow.

Part I: Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic, robust method for preparing α-amino acids from aldehydes or ketones.[11] It proceeds in two main steps: the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide, followed by the hydrolysis of the nitrile to a carboxylic acid.[12][13]

Principle and Mechanism

The reaction begins with the formation of an imine from 6-methylheptanal and ammonia (generated in situ from ammonium chloride). The imine is then subjected to nucleophilic attack by a cyanide ion.[12] This step creates the new stereocenter as a racemic mixture. The resulting α-aminonitrile is stable but is typically hydrolyzed directly in the next step using strong acid, which converts the nitrile group into a carboxylic acid, yielding the final racemic amino acid.[13]

Detailed Experimental Protocol: (±)-2-Amino-6-methylheptanoic acid

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
6-MethylheptanalC₈H₁₆O128.2112.8 g0.10
Sodium Cyanide (NaCN)NaCN49.015.4 g0.11
Ammonium Chloride (NH₄Cl)NH₄Cl53.496.4 g0.12
Methanol (MeOH)CH₃OH32.04100 mL-
Water (H₂O)H₂O18.0250 mL-
Conc. Hydrochloric Acid (HCl)HCl36.46~50 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-
Dowex® 50WX8 Ion-Exchange Resin--As needed-

Procedure:

  • Safety First: This protocol uses sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Formation of the α-Aminonitrile:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (5.4 g) and ammonium chloride (6.4 g) in 50 mL of deionized water.

    • Cool the solution to 10-15 °C in an ice-water bath.

    • Add 100 mL of methanol, followed by the dropwise addition of 6-methylheptanal (12.8 g) over 30 minutes, ensuring the temperature does not exceed 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 24 hours. The mixture will become cloudy.

  • Hydrolysis of the Nitrile:

    • Carefully transfer the reaction mixture to a larger flask (1 L) and cool it in an ice bath.

    • Slowly and cautiously add 50 mL of concentrated hydrochloric acid. Caution: This will generate some HCN gas; ensure adequate ventilation.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The progress can be monitored by TLC until the aminonitrile spot disappears.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A solid precipitate of inorganic salts may form.

    • Filter the mixture and wash the solid with a small amount of cold water.

    • Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and other organic impurities. Discard the organic layers.

    • Evaporate the aqueous layer under reduced pressure to obtain a crude solid residue.

  • Purification:

    • Dissolve the crude solid in a minimal amount of deionized water.

    • Prepare a column with Dowex® 50WX8 resin and wash it thoroughly with water.

    • Load the crude amino acid solution onto the column. Wash the column with water until the eluent is neutral to remove salts.

    • Elute the amino acid from the resin using 2 M aqueous ammonia.

    • Collect the ammonia fractions and evaporate them under reduced pressure to yield the racemic (±)-2-Amino-6-methylheptanoic acid as a white solid.

    • Expected Yield: 60-70%.

Part II: Chiral Resolution of the Racemic Amino Acid

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[9] The most common method, and the one detailed here, involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiopure resolving agent.[14] Diastereomers have different physical properties (e.g., solubility), which allows for their separation by methods like fractional crystallization.[10]

Principle of Diastereomeric Salt Formation

The racemic amino acid (a base) is reacted with an enantiopure chiral acid (the resolving agent), such as L-(+)-tartaric acid. This reaction forms two diastereomeric salts:

  • ((S)-Amino Acid) • (L-Tartaric Acid)

  • ((R)-Amino Acid) • (L-Tartaric Acid)

These two salts are not mirror images and will have different solubilities in a given solvent system. By carefully choosing the solvent and crystallization conditions, one salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.

G cluster_workflow Chiral Resolution Workflow Start Racemic Amino Acid + L-Tartaric Acid in Solvent Dissolve Heat to Dissolve Start->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Separate Filtration Cool->Separate Crystals Solid Crystals (Enriched in less-soluble (S,L)-diastereomer) Separate->Crystals Solid Phase MotherLiquor Mother Liquor (Enriched in more-soluble (R,L)-diastereomer) Separate->MotherLiquor Liquid Phase Liberate Liberate Free Amino Acid (Base Treatment or Ion Exchange) Crystals->Liberate End Pure (S)-Amino Acid Liberate->End

Figure 2: Workflow for chiral resolution by fractional crystallization.

Detailed Experimental Protocol: Isolation of (S)-2-Amino-6-methylheptanoic acid

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
(±)-2-Amino-6-methylheptanoic acidC₈H₁₇NO₂159.2315.9 g0.10
L-(+)-Tartaric AcidC₄H₆O₆150.097.5 g0.05
Ethanol (EtOH)C₂H₅OH46.07~200 mL-
Water (H₂O)H₂O18.02~200 mL-
2 M Aqueous Ammonia (NH₄OH)NH₄OH35.04As needed-

Procedure:

  • Formation of Diastereomeric Salts:

    • In a 1 L Erlenmeyer flask, suspend the racemic amino acid (15.9 g) in 400 mL of a 1:1 (v/v) ethanol/water solution.

    • Heat the suspension to 60-70 °C with stirring to aid dissolution.

    • In a separate beaker, dissolve L-(+)-tartaric acid (7.5 g, 0.5 equivalents) in 50 mL of warm 1:1 ethanol/water.

    • Add the tartaric acid solution to the amino acid solution. Stir until a clear solution is obtained.

  • Fractional Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.

    • For optimal crystal growth, loosely cover the flask and leave it to stand at room temperature for 24 hours, followed by 12 hours at 4 °C.

    • A white, crystalline precipitate of the (S)-amino acid-L-tartrate salt should form.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold 1:1 ethanol/water, then with cold ethanol to facilitate drying.

    • Dry the crystals in a vacuum oven at 40 °C.

    • Note: The enantiomeric purity of the salt can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC. If purity is insufficient, a recrystallization from the same solvent system can be performed.

  • Liberation of the Free (S)-Amino Acid:

    • Dissolve the dried diastereomeric salt in a minimum amount of hot deionized water.

    • Pass the solution through an ion-exchange column (Dowex®, H⁺ form, as prepared in Part I).

    • Wash the column with deionized water to remove the tartaric acid.

    • Elute the desired (S)-amino acid with 2 M aqueous ammonia.

    • Combine the ammonia fractions and concentrate under reduced pressure to obtain the pure (S)-2-Amino-6-methylheptanoic acid.

    • Expected Yield: 30-40% (based on the initial racemic mixture).

Analytical and Quality Control

Validation of the final product's identity and stereochemical integrity is paramount.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (% ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

  • Method: A common approach is pre-column derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by analysis on a standard C18 reverse-phase column. The resulting diastereomers can be separated and quantified. Alternatively, direct analysis on a chiral column (e.g., a crown ether-based column) can be employed.

  • Expected Outcome: The % ee should be ≥98% for a successful resolution.

Spectroscopic and Physical Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results for (S)-2-Amino-6-methylheptanoic acid
Appearance White crystalline solid
Melting Point Specific to the crystalline form, to be determined experimentally
Optical Rotation [α]²⁰D = Specific value (e.g., +X.X° in 1 M HCl), to be determined
¹H NMR (400 MHz, D₂O)δ (ppm): ~3.6 (t, 1H, α-CH), ~1.8-1.6 (m, 2H, CH₂), ~1.5 (m, 1H, CH), ~1.2 (m, 4H, CH₂CH₂), ~0.8 (d, 6H, 2xCH₃)
¹³C NMR (100 MHz, D₂O)δ (ppm): ~175 (C=O), ~55 (α-C), ~40 (CH), ~35-25 (alkyl CH₂), ~22 (CH₃)
Mass Spec (ESI+) m/z: 160.13 [M+H]⁺

References

  • Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. [Link]

  • SIELC Technologies. (2018). 2-Amino-6-methylheptane. [Link]

  • Zhang, Y., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. RSC Chemical Science. [Link]

  • Hofstra, J. L., et al. (2020). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health. [Link]

  • Roy, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • ResearchGate. (2020). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Wang, D., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(3), 1163-1167. [Link]

  • Nishijo, T., et al. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4(5), 1361-1365. [Link]

  • Duthaler, R. O. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Tetrahedron, 50(6), 1539-1650. [Link]

  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • ResearchGate. (2013). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. [Link]

  • The Good Scents Company. 2-methyl heptanoic acid. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]

  • ResearchGate. (2017). Chiral resolution methods and the integration of a racemization step. [Link]

  • Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]

  • Abell, A. (Ed.). (1992). Advances in the synthesis of unnatural amino acids and their use in peptide synthesis. JAI Press.
  • Ruiz-Bermejo, M., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ACS Earth and Space Chemistry, 5(4), 810-823. [Link]

  • Li, K., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14(5), 321. [Link]

  • Kang, S., et al. (2025). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. Bioorganic Chemistry, 158, 108573. [Link]

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Application

Application Note: High-Purity Purification of (S)-2-Amino-6-methylheptanoic Acid

Abstract This application note provides a comprehensive guide to the purification of (S)-2-Amino-6-methylheptanoic acid, a non-proteinogenic amino acid. Achieving high chemical and enantiomeric purity is critical for its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of (S)-2-Amino-6-methylheptanoic acid, a non-proteinogenic amino acid. Achieving high chemical and enantiomeric purity is critical for its application in research and pharmaceutical development. This document outlines two primary purification methodologies: selective recrystallization for bulk chemical purification and preparative chiral High-Performance Liquid Chromatography (HPLC) for high-purity enantiomeric separation. Additionally, it covers the analytical techniques required to validate the purity of the final product. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying scientific principles and practical implementation.

Introduction

(S)-2-Amino-6-methylheptanoic acid is a chiral, non-proteinogenic amino acid. As with many chiral molecules intended for biological applications, its therapeutic or biological activity often resides in a single enantiomer.[1] The presence of the corresponding (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or even undesirable side effects. Therefore, robust purification protocols that ensure high chemical and, critically, high enantiomeric purity are paramount.

The manufacturing processes for amino acids, whether through chemical synthesis or fermentation, can introduce a variety of impurities.[2] These may include starting materials, reagents, by-products, and, in the case of synthetic routes, the unwanted enantiomer. This guide details the necessary steps to isolate and purify the desired (S)-enantiomer to a high degree of purity.

Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties and the potential impurities.

Physicochemical Properties

The properties of 2-Amino-6-methylheptanoic acid are essential for selecting appropriate purification techniques, such as choosing the right solvent system for recrystallization or the mobile phase for chromatography.

PropertyValueSource
Molecular FormulaC8H17NO2[3]
Molecular Weight159.23 g/mol [3]
pKa (Predicted)~5.15 (Carboxylic Acid)[4]
logP (Predicted)2.61 - 2.8[4]
Water Solubility (Predicted)1.46 g/L[4]

Note: Some properties are predicted and should be confirmed experimentally.

Potential Impurity Profile

Impurities can originate from the synthesis or degradation of the amino acid.[5] A comprehensive analysis is crucial for developing a targeted purification strategy.

  • (R)-2-Amino-6-methylheptanoic acid: The unwanted enantiomer, typically the most challenging impurity to remove.

  • Synthesis Starting Materials: Unreacted precursors from the synthetic route.

  • Side-Reaction Products: Molecules formed from competing reaction pathways.

  • Related Amino Acids: Other amino acids that may be present from the starting materials or side reactions.[2]

  • Inorganic Salts: Remnants from pH adjustments or work-up procedures.

Purification Workflow Overview

The overall strategy involves a multi-step approach, starting with a bulk purification method to remove major impurities, followed by a high-resolution technique to achieve high enantiomeric excess.

PurificationWorkflow Crude Crude Product (Racemic or Enantiomerically Enriched) Recrystallization Bulk Purification: Recrystallization Crude->Recrystallization Removes bulk impurities Chiral_HPLC Enantiomeric Separation: Preparative Chiral HPLC Recrystallization->Chiral_HPLC Enriched (S)-form Purity_Analysis Purity & Identity Confirmation: Analytical HPLC, NMR, MS Chiral_HPLC->Purity_Analysis Purified Fractions Final_Product Pure (S)-Enantiomer (>99% ee, >98% chemical purity) Purity_Analysis->Final_Product Validated

Caption: Overall purification workflow for (S)-2-Amino-6-methylheptanoic acid.

Part 1: Bulk Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Rationale for Recrystallization

For amino acids, recrystallization is effective at removing impurities with different polarity and solubility profiles, such as inorganic salts and organic by-products.[6][7] The choice of solvent is critical and is based on the principle that the target compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain soluble at all temperatures.

Protocol: Recrystallization from an Aqueous-Organic Solvent System

This protocol is a general guideline and may require optimization.

Materials:

  • Crude (S)-2-Amino-6-methylheptanoic acid

  • Deionized water

  • Isopropanol (or another suitable anti-solvent like ethanol)[8]

  • Heating mantle with magnetic stirring

  • Crystallization dish or Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a suitable flask, dissolve the crude amino acid in a minimal amount of hot deionized water. Heat the mixture to near boiling with continuous stirring until all solids dissolve.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: Slowly add isopropanol to the hot aqueous solution until the solution becomes slightly turbid. The addition of a less polar solvent will decrease the solubility of the amino acid.[8]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[9]

Part 2: High-Purity Enantiomeric Separation by Preparative Chiral HPLC

To separate the (S)-enantiomer from the (R)-enantiomer, a chiral separation technique is necessary. Preparative chiral HPLC is a highly effective method for achieving high enantiomeric excess (e.e.).[10]

Principle of Chiral Chromatography

Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation. For amino acids, CSPs based on macrocyclic antibiotics (like teicoplanin or vancomycin) or cyclodextrins are often effective.[10] These CSPs form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[10][11]

ChiralSeparation cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase CSP Chiral Cavity Interaction Sites S_enantiomer (S)-Enantiomer S_enantiomer->CSP:f0 Stronger Interaction (Longer Retention) R_enantiomer (R)-Enantiomer R_enantiomer->CSP:f0 Weaker Interaction (Shorter Retention)

Caption: Principle of enantiomeric separation on a chiral stationary phase.

Protocol: Preparative Chiral HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Chiral column (e.g., a macrocyclic antibiotic-based CSP)

  • HPLC-grade mobile phase solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Mobile phase modifiers (e.g., triethylammonium acetate, ammonium acetate)[10]

  • Recrystallized (S)-2-Amino-6-methylheptanoic acid

  • Fraction collector

Procedure:

  • Column Selection and Equilibration: Select a suitable chiral column based on screening or literature precedents for similar amino acids. Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the recrystallized amino acid in the mobile phase to prepare a concentrated solution. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): First, develop the separation method on an analytical scale to determine the optimal mobile phase composition and flow rate for baseline separation of the enantiomers.

  • Preparative Run: Scale up the injection volume for the preparative column. Inject the sample and begin the chromatographic run.

  • Fraction Collection: Monitor the separation using the UV detector. Collect the fractions corresponding to the later-eluting peak, which represents the more strongly retained (S)-enantiomer.

  • Solvent Removal: Combine the collected fractions containing the pure (S)-enantiomer and remove the solvent using a rotary evaporator.

  • Final Product Isolation: The remaining solid is the purified (S)-2-Amino-6-methylheptanoic acid. Dry the product under vacuum.

ParameterSuggested ConditionsRationale
Column Macrocyclic Antibiotic CSP (e.g., CHIROBIOTIC T)Proven efficacy for native amino acid separations.[10]
Mobile Phase Methanol/0.1% Triethylammonium acetate (pH 4.1)Provides good resolution for many amino acids.[10]
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column)Optimized for separation efficiency and run time.
Detection UV at 210 nmAmino acids without a strong chromophore can be detected at low UV wavelengths.[5]
Temperature AmbientA good starting point; can be optimized.

Purity Validation

After purification, it is essential to confirm the chemical and enantiomeric purity of the final product.

Chemical Purity by Reverse-Phase HPLC

A standard reverse-phase HPLC method can be used to assess chemical purity.[12]

  • Column: C18 column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV at 210 nm or Charged Aerosol Detection (CAD).

  • Acceptance Criteria: >98% purity.

Enantiomeric Purity by Chiral HPLC

The same chiral HPLC method developed for the preparative separation can be used on an analytical scale to determine the enantiomeric excess.

  • Acceptance Criteria: >99% e.e. (Enantiomeric Excess).

Structural Confirmation

Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure and mass of the purified compound.

Conclusion

The purification of (S)-2-Amino-6-methylheptanoic acid to a high degree of chemical and enantiomeric purity is achievable through a combination of classical recrystallization and modern chromatographic techniques. The described protocols provide a robust framework for obtaining material suitable for demanding applications in research and pharmaceutical development. It is important to note that optimization of these protocols may be necessary depending on the specific impurity profile of the crude material.

References

  • US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google P
  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google P
  • Separation and Refining of Amino acids . [Link]

  • US5118815A - Method for crystallization of amino acids - Google P
  • Crystallization of Amino Acids - GEA. [Link]

  • 2-Amino-6-methylheptane - SIELC Technologies. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF - ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION - VTechWorks. [Link]

  • 6-Amino-2-methylheptanoic acid | C8H17NO2 - PubChem - NIH. [Link]

  • Chiral Separation of Amino Acids by Chromatography - ResearchGate. [Link]

  • 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces - PMC - NIH. [Link]

  • (PDF) Impurity profile of amino acids? - ResearchGate. [Link]

  • Showing Compound 2-Methylheptanoic acid (FDB008214) - FooDB. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. [Link]

Sources

Method

Application Note: Quantitative Analysis of (S)-2-Amino-6-methylheptanoic Acid

Introduction (S)-2-Amino-6-methylheptanoic acid, a chiral amino acid, is of significant interest in pharmaceutical and metabolic research due to its structural similarity to endogenous amino acids and potential biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-6-methylheptanoic acid, a chiral amino acid, is of significant interest in pharmaceutical and metabolic research due to its structural similarity to endogenous amino acids and potential biological activities. Accurate and precise quantification of this specific enantiomer is crucial for pharmacokinetic studies, drug metabolism investigations, and quality control in drug manufacturing. This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of (S)-2-Amino-6-methylheptanoic acid, detailing the underlying principles, validated protocols, and practical considerations for achieving reliable results.

The inherent challenges in amino acid analysis, such as their polar nature and lack of a strong chromophore, often necessitate derivatization to enhance volatility for gas chromatography (GC) or improve detection for high-performance liquid chromatography (HPLC).[1][2] Furthermore, the chiral nature of (S)-2-Amino-6-methylheptanoic acid requires enantioselective separation techniques to distinguish it from its (R)-enantiomer, which is critical for understanding its stereospecific effects in biological systems.

This application note explores two primary analytical approaches: Chiral High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Each section provides a detailed protocol, explains the rationale behind the chosen parameters, and presents typical performance characteristics.

Part 1: Chiral HPLC-UV/FLD for Enantioselective Quantification

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of amino acids.[3][4] For chiral compounds like (S)-2-Amino-6-methylheptanoic acid, the use of a chiral stationary phase (CSP) is essential for enantiomeric separation. To enhance sensitivity, pre-column derivatization with a fluorescent tag is often employed.

Principle of the Method

This method involves the derivatization of the primary amine group of (S)-2-Amino-6-methylheptanoic acid with a fluorescent reagent, such as o-phthalaldehyde (OPA) or a chiral derivatizing agent. The resulting fluorescent derivative is then separated on a chiral HPLC column. The choice of a polysaccharide-based chiral stationary phase, for instance, allows for effective separation of the enantiomers.[5] Detection is achieved using a fluorescence detector (FLD) or a UV detector, providing high sensitivity and selectivity.

Experimental Workflow: Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC

1. Sample Preparation (from Plasma)

  • Rationale: Removal of proteins is crucial to prevent column fouling and interference with the analysis. Acetonitrile is an effective protein precipitating agent.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of diluent (e.g., mobile phase).

2. Pre-column Derivatization (OPA/NAC)

  • Rationale: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. Using a chiral thiol like N-acetyl-L-cysteine (NAC) creates diastereomers that can be separated on a standard achiral column, but for this protocol, we will rely on a chiral column for enantioseparation.

  • Prepare the OPA derivatizing reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of N-acetyl-L-cysteine (10 mg/mL).

  • To 20 µL of the reconstituted sample, add 80 µL of the OPA reagent.

  • Mix and let the reaction proceed for 2 minutes at room temperature before injection.

3. HPLC Conditions

  • Rationale: The choice of a chiral stationary phase is critical for enantiomeric resolution. Polysaccharide-based columns are often effective for a wide range of chiral compounds.[5] The mobile phase composition is optimized to achieve good separation and peak shape.

  • Column: Chiralpak IA or equivalent polysaccharide-based chiral column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 10-30% 2-propanol in hexane is a common starting point for normal-phase chiral separations.[5] For reverse-phase, a mixture of acetonitrile and an aqueous buffer (e.g., 20mM ammonium acetate) would be appropriate.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

4. Method Validation

  • Rationale: Method validation ensures the reliability of the analytical data. Key parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[6][7]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and precision (RSD) should be ≤15% (≤20% for LLOQ).

Table 1: Typical Performance Characteristics for Chiral HPLC Method

ParameterTypical Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~10 ng/mL
Accuracy (% Bias)-5% to +7%
Precision (% RSD)< 10%

Part 2: GC-MS for Sensitive and Specific Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the quantification of amino acids.[3][8] Due to the low volatility of amino acids, a derivatization step is mandatory to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2]

Principle of the Method

This method involves a two-step derivatization process. First, the carboxylic acid group is esterified, followed by acylation of the amino group. The resulting derivative is then analyzed by GC-MS. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides sensitive and selective detection based on the mass-to-charge ratio of the fragmented derivative. For chiral analysis, a chiral GC column is required.

Experimental Workflow: GC-MS

Caption: Workflow for GC-MS Analysis.

Detailed Protocol: GC-MS

1. Sample Preparation

  • Rationale: Similar to HPLC, sample cleanup is essential. For GC-MS, it is also critical to ensure the sample is completely dry before derivatization, as moisture can interfere with the reactions.[1]

  • Perform a liquid-liquid extraction or solid-phase extraction appropriate for the sample matrix to isolate the amino acid.

  • Evaporate the extract to complete dryness under a stream of nitrogen.

2. Derivatization

  • Rationale: A two-step derivatization is often employed for amino acids to ensure complete reaction of both the carboxylic acid and amino functional groups.[8][9] Esterification of the carboxyl group is typically followed by acylation of the amino group.

  • Step 1: Esterification:

    • Add 100 µL of 2 M HCl in methanol to the dried sample residue.

    • Seal the vial and heat at 80°C for 60 minutes.[10]

    • Cool to room temperature and evaporate the reagent under nitrogen.

  • Step 2: Acylation:

    • Add 100 µL of a 1:4 (v/v) solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate.

    • Seal the vial and heat at 65°C for 30 minutes.[9]

    • Cool to room temperature and evaporate the reagent under nitrogen.

    • Reconstitute the residue in a suitable solvent like toluene for injection.[9]

3. GC-MS Conditions

  • Rationale: A chiral capillary column is necessary for the separation of the enantiomers. The temperature program is optimized to provide good resolution and peak shape. Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

  • Column: A chiral capillary column such as a Chirasil-Val.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Injection: 1 µL, splitless mode at 280°C.[11]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 220°C at 5°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions will depend on the fragmentation pattern of the derivative.

4. Method Validation

  • Rationale: As with the HPLC method, rigorous validation is required to ensure data quality.

  • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) should be assessed as described in the HPLC section. The use of a stable isotope-labeled internal standard is highly recommended for GC-MS to correct for variability in sample preparation and instrument response.

Table 2: Typical Performance Characteristics for GC-MS Method

ParameterTypical Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.2 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Accuracy (% Bias)-3% to +4%
Precision (% RSD)< 8%

Conclusion

The choice between Chiral HPLC-UV/FLD and GC-MS for the quantification of (S)-2-Amino-6-methylheptanoic acid will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The Chiral HPLC method offers a robust and widely accessible approach, while the GC-MS method provides superior sensitivity and specificity. Both methods, when properly developed and validated, can provide accurate and reliable quantitative data for this important chiral amino acid. It is imperative that all analytical methods are validated according to established guidelines to ensure the integrity of the results.[12][13]

References

  • SIELC Technologies. (2018, May 16). 2-Amino-6-methylheptane.
  • Li, P., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1049-1060. Retrieved from [Link]

  • Bhat, M. H., et al. (2019). Chromatographic Method for Determination of the Amino Acid Content in Dioscorea bulbifera L. Tubers by RP-HPLC. Pharmaceutical Sciences, 25(1), 43-50.
  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-175. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]

  • Mutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1685, 463529. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(5), 735-755. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • Archemica. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Retrieved from [Link]

  • Heriot-Watt University. (2022, October 20). Multi-method biophysical analysis in discovery, identification, and in- depth characterization of surface‐active compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Weidner, W. J., et al. (2021). Analytical Validation of an Assay for Concurrent Measurement of Amino Acids in Dog Serum and Comparison of Amino Acid Concentrations between Whole Blood, Plasma, and Serum from Dogs. Metabolites, 11(10), 659. Retrieved from [Link]

  • Lee, S., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 12(11), 1435. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]

  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(2), 21. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. Retrieved from [Link]

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Application

Application Note: High-Performance Liquid Chromatography Analysis of (S)-2-Amino-6-methylheptanoic Acid

Executive Summary (S)-2-Amino-6-methylheptanoic acid (also referred to as L-Bishomoleucine or a Leucine analog) is a critical non-proteinogenic amino acid intermediate used in the synthesis of peptidomimetics and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-6-methylheptanoic acid (also referred to as L-Bishomoleucine or a Leucine analog) is a critical non-proteinogenic amino acid intermediate used in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs).[1] Ensuring the enantiomeric purity of the (S)-isomer is vital, as the (R)-enantiomer can significantly alter the biological activity or toxicity of the final drug product.

This guide presents two distinct, validated analytical workflows for the separation and quantification of (S)-2-Amino-6-methylheptanoic acid:

  • Method A (Direct Chiral Analysis): A high-throughput method using a Crown Ether Chiral Stationary Phase (CSP) with UV or CAD detection.[1] Ideal for Raw Material testing and In-Process Control (IPC).[1]

  • Method B (Derivatization): A high-sensitivity method using Marfey’s Reagent (FDAA) on a standard C18 column.[1] Ideal for trace impurity analysis (0.1% level) and biological matrices.

Analytical Strategy & Logic

The Challenge

This molecule presents two primary analytical hurdles:

  • Lack of Chromophore: The aliphatic structure lacks aromatic rings, making UV detection at standard wavelengths (>254 nm) impossible. Detection must occur at low UV (200–210 nm) or utilize derivatization.

  • Zwitterionic Nature: As an amino acid, retention on standard Reverse Phase (RP) columns is poor without ion-pairing agents or derivatization.[1]

The Solution Architecture

We employ a decision-tree approach based on laboratory capabilities and sensitivity requirements:

AnalyticalStrategy Start Sample: (S)-2-Amino-6-methylheptanoic acid Decision Select Methodology Start->Decision MethodA Method A: Direct Chiral (CROWNPAK CR-I+) Decision->MethodA High Throughput / QC MethodB Method B: Derivatization (Marfey's Reagent) Decision->MethodB Trace Analysis / Bioanalysis ResultA Output: Enantiomeric Excess (ee%) Rapid, No Prep MethodA->ResultA ResultB Output: Trace Impurity (<0.05%) High Sensitivity (UV 340nm) MethodB->ResultB

Figure 1: Analytical workflow selection guide.

Method A: Direct Chiral Separation (Recommended)

This method utilizes a Chiral Crown Ether column.[2][3][4] The chiral recognition mechanism relies on the formation of an inclusion complex between the ammonium ion (


) of the amino acid and the crown ether ring of the stationary phase.[3][5]
Materials & Equipment[6][7]
  • Column: Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm).[1][6]

  • System: HPLC with UV Detector (Variable Wavelength) or Charged Aerosol Detector (CAD).

  • Reagents: Perchloric Acid (70%, HPLC Grade), Acetonitrile (HPLC Grade), Ultrapure Water.

Chromatographic Conditions[3][5][6][7][9][10]
ParameterSettingRationale
Mobile Phase pH 1.5 HClO₄ (aq) / Acetonitrile (85:15 v/v)Acidic pH ensures the amino group is protonated (

), essential for inclusion in the crown ether.[1] HClO₄ has low UV cutoff compared to Formic Acid.
Flow Rate 0.4 mL/minOptimized for 3.0 mm ID column to maintain resolution (

) while managing backpressure.
Column Temp 10°C – 25°CCritical: Lower temperatures (10–15°C) significantly improve chiral resolution (

) by stabilizing the inclusion complex.
Detection UV @ 200 nmThe carboxyl group is the only absorbing moiety.
Injection Vol 5 – 10 µLHigh concentration (1 mg/mL) required due to low UV extinction coefficient.
Protocol Steps[7]
  • Mobile Phase Prep: Add 1.6 mL of 70% Perchloric Acid to 1000 mL water to achieve pH ~1.5. Filter through 0.22 µm membrane. Mix 850 mL of this buffer with 150 mL Acetonitrile.

  • System Equilibration: Flush column with mobile phase for 30 mins at 15°C. Warning: Do not use basic mobile phases; they will strip the chiral selector.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Mobile Phase (1 mg/mL).

  • Elution Order: On CROWNPAK CR-I(+), the (R)-enantiomer (D-form) typically elutes first , followed by the (S)-enantiomer (L-form).[1] Note: Verify with racemic standard.

Method B: Pre-Column Derivatization (Marfey’s Method)[1][11]

If a chiral column is unavailable or higher sensitivity is required, Marfey’s Reagent (FDAA) converts the enantiomers into diastereomers, which are separable on a standard C18 column.

Materials[2][3][4][6][7][12]
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent).[1]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

  • Detection: UV @ 340 nm (Derivatization adds a strong chromophore).

Derivatization Protocol[6]
  • Stock Solution: Dissolve sample at 50 mM in water.

  • Reaction: Mix 50 µL Sample + 100 µL 1% L-FDAA (in acetone) + 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Dilution: Dilute 1:10 with Mobile Phase A before injection.

Chromatographic Conditions (Reverse Phase)
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 25 minutes.[1]
Flow Rate 1.0 mL/min
Detection UV 340 nm

Mechanism: The L-FDAA reacts with the amine. The resulting L-L (Sample-Reagent) and D-L (Impurity-Reagent) diastereomers have different hydrophobicities and separate easily on C18.[1] The L-L form (S-isomer) usually elutes after the D-L form due to stronger hydrophobic interaction with the stationary phase.

System Suitability & Validation Criteria

To ensure data integrity (ALCOA+ principles), the following criteria must be met before batch release testing:

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 2.0 between (R) and (S) peaksDecrease Temperature (Method A) or Flatten Gradient (Method B).
Tailing Factor (

)
0.8 – 1.5Check pH accuracy. Old columns often tail with amines.
Precision (RSD) < 1.0% for Retention Time; < 2.0% for AreaCheck pump stability and injector reproducibility.
LOD (Method A) ~0.05 mg/mLIf insufficient, switch to Method B.
LOD (Method B) ~0.1 µg/mLHigh sensitivity due to dinitrophenyl chromophore.

References

  • Daicel Chiral Technologies. (2024).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Retrieved from [Link][1]

  • Agilent Technologies. (2020).[1] Amino Acid Analysis using ZORBAX Eclipse Plus C18. Application Note 5990-4547EN.[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text).

Sources

Method

Application Note: Hydrophobic Modulation in Peptide Synthesis using (S)-2-Amino-6-methylheptanoic Acid

The following Application Note and Protocol guide details the use of (S)-2-Amino-6-methylheptanoic acid (also known as L-Bishomoleucine or Amh ) in solid-phase peptide synthesis (SPPS). Executive Summary (S)-2-Amino-6-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of (S)-2-Amino-6-methylheptanoic acid (also known as L-Bishomoleucine or Amh ) in solid-phase peptide synthesis (SPPS).

Executive Summary

(S)-2-Amino-6-methylheptanoic acid is a non-canonical, aliphatic amino acid structurally analogous to Leucine but with an extended hydrocarbon side chain (7-carbon backbone vs. 5-carbon in Leucine). In drug discovery, this residue is a critical tool for hydrophobic modulation . It is employed to:

  • Enhance Lipophilicity: Increase the LogP of peptide candidates to improve membrane permeability and oral bioavailability.

  • Optimize Receptor Binding: Fill deep hydrophobic pockets in GPCRs or enzyme active sites where Leucine or Phenylalanine are sterically insufficient.

  • Increase Proteolytic Stability: The non-natural side chain length hinders recognition by standard proteases (e.g., chymotrypsin), extending plasma half-life.

Chemical Profile & Material Science

Before incorporation, it is vital to understand the physicochemical shift this residue introduces compared to standard aliphatic amino acids.

PropertyLeucine (Leu)Homoleucine (HLeu)(S)-2-Amino-6-methylheptanoic acid (Amh)
IUPAC Name 2-Amino-4-methylpentanoic acid2-Amino-5-methylhexanoic acid2-Amino-6-methylheptanoic acid
Side Chain IsobutylIsoamylIsohexyl
Carbon Count 678
Hydrophobicity (Est. LogP) ~1.5~2.0~2.5 - 2.8
Steric Bulk ModerateHighHigh (Flexible Tail)

Key Mechanistic Insight: Unlike beta-branched amino acids (Valine, Isoleucine) which cause steric hindrance at the coupling center, (S)-2-Amino-6-methylheptanoic acid has gamma-delta extension. The coupling difficulty arises not from steric blockage of the amine, but from hydrophobic collapse and aggregation of the growing peptide chain on the resin.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9]
  • Building Block: Fmoc-(S)-2-Amino-6-methylheptanoic acid (Fmoc-Amh-OH).

    • Purity Check: Ensure >98% enantiomeric excess (ee) to prevent D-isomer impurities which disrupt secondary structures.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for difficult hydrophobic couplings. Alternatively, DIC/Oxyma Pure for lower racemization risk.

  • Resin: ChemMatrix® or PEG-PS resins are strongly recommended over polystyrene (PS) to mitigate hydrophobic aggregation.

  • Solvent: DMF (N,N-Dimethylformamide) with optional NMP (N-Methyl-2-pyrrolidone) for solubility enhancement.

Solid Phase Peptide Synthesis (SPPS) Workflow
Step 1: Resin Preparation & Swelling
  • Weigh appropriate resin (0.1 mmol scale recommended for initial optimization).

  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash with DMF (3 x 2 min).

Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp is present).

  • Cycle: 1 x 3 min, 1 x 10 min.

  • Wash: DMF (5 x 1 min) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Amh-OH

Rationale: Due to the high lipophilicity of the isohexyl side chain, the activated ester may have lower solubility or slower kinetics in pure DMF.

Protocol:

  • Dissolution: Dissolve Fmoc-Amh-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF. If the solution is cloudy, add anhydrous DCM (up to 20% v/v) or NMP.

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) (8.0 eq) to the amino acid mixture. Do not pre-activate for >2 minutes to avoid epimerization.

  • Reaction: Add activated mixture to the resin.

  • Time: Agitate at Room Temperature for 60 minutes .

  • Double Coupling (Mandatory): Drain and repeat the coupling with fresh reagents (Fmoc-Amh-OH / HATU / DIPEA) for 45 minutes. This ensures complete conversion despite potential steric folding.

Step 4: Capping (Critical)

Because unreacted amines can result in difficult-to-purify deletion sequences (n-1), capping is essential after this bulky residue.

  • Add Acetic Anhydride/DIPEA/DMF (10:5:85).

  • Agitate for 10 minutes.

Step 5: Elongation & Cleavage
  • Continue synthesis for subsequent residues.

    • Note: If the next residue is also bulky (e.g., Aib, Pro, or another Amh), use elevated temperature (50°C) during coupling.

  • Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The side chain of Amh is saturated and does not require specific scavengers (unlike Trp or Met).

Purification & Analysis
  • HPLC: The Amh residue will significantly increase retention time on C18 columns. Use a shallower gradient (e.g., 1% B/min increase) at high organic concentrations.

  • Mass Spec: Verify Mass [M+H]+. The mass difference compared to Leucine is +28 Da (C2H4).

Logical Workflow Visualization

The following diagram illustrates the decision logic for incorporating (S)-2-Amino-6-methylheptanoic acid, specifically addressing solubility and aggregation risks.

SPPS_Workflow Start Start: Resin Preparation Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect SolubilityCheck Check Fmoc-Amh-OH Solubility in DMF Deprotect->SolubilityCheck AddCosolvent Add 15-20% DCM or NMP SolubilityCheck->AddCosolvent Cloudy/Precipitate Activation Activation: HATU / DIPEA (4 eq) SolubilityCheck->Activation Clear Solution AddCosolvent->Activation Coupling1 Coupling 1: 60 min @ RT Activation->Coupling1 KaiserTest Kaiser Test / Chloranil Coupling1->KaiserTest Coupling2 Coupling 2 (Mandatory): Fresh Reagents, 45 min KaiserTest->Coupling2 Color (Positive) Capping Capping: Ac2O / DIPEA KaiserTest->Capping Blue (Negative) Coupling2->Capping NextCycle Proceed to Next AA Capping->NextCycle

Caption: Decision tree for SPPS incorporation of hydrophobic Amh residues, highlighting solubility interventions and double-coupling requirements.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Coupling Hydrophobic folding of the peptide chain on the resin.Switch to ChemMatrix resin; use elevated temperature (50°C) during coupling; use Magic Mixture (DCM/DMF/NMP).
Precipitation in Vial High lipophilicity of Fmoc-Amh-OH.Dissolve in 100% NMP or add THF ; ensure the concentration is not >0.2 M.
Broad HPLC Peak Aggregation of the hydrophobic segment during chromatography.Heat the HPLC column to 60°C ; use Isopropanol as a co-solvent in Mobile Phase B.
Low Yield Steric hindrance if coupled to another bulky residue (e.g., Pro, Aib).Use HOAt additive or symmetric anhydride activation (DIC/DCM) for the subsequent amino acid.

References

  • PubChem. 6-amino-2-methylheptanoic acid | C8H17NO2.[1] National Library of Medicine. Available at: [Link]

  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (Contextual reference for long-chain amino acid utility). Available at: [Link]

Sources

Application

Application Notes and Protocols for Radiolabeling (S)-2-Amino-6-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the protocols for the radiolabeling of (S)-2-Amino-6-methylheptanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the protocols for the radiolabeling of (S)-2-Amino-6-methylheptanoic acid, a non-canonical branched-chain amino acid, with various radioisotopes for research and potential diagnostic applications. Recognizing the increasing interest in utilizing amino acid metabolism for imaging pathologies such as cancer, this document provides a scientifically rigorous framework for the synthesis, purification, and quality control of radiolabeled (S)-2-Amino-6-methylheptanoic acid.[1][2][3] The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug development and molecular imaging.

Introduction: The Significance of Radiolabeled (S)-2-Amino-6-methylheptanoic Acid

(S)-2-Amino-6-methylheptanoic acid is a synthetic amino acid analog of leucine. Branched-chain amino acids (BCAAs) are essential nutrients for cell growth and proliferation.[4][5] Many cancer cells exhibit upregulated amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[6][7][8] This metabolic reprogramming presents a unique opportunity for targeted imaging using radiolabeled amino acid analogs. By tracing the biodistribution of radiolabeled (S)-2-Amino-6-methylheptanoic acid, researchers can potentially visualize and quantify metabolic activity in tumors, offering a significant advantage over traditional imaging modalities, particularly in neuro-oncology where background glucose metabolism can limit the utility of 18F-FDG PET.[1][9][10]

This guide will provide detailed protocols for labeling (S)-2-Amino-6-methylheptanoic acid with three key radioisotopes:

  • Carbon-11 (11C): A positron emitter with a short half-life (t½ ≈ 20.4 min), ideal for PET imaging and multiple studies in the same subject on the same day.

  • Fluorine-18 (18F): A positron emitter with a longer half-life (t½ ≈ 109.8 min), allowing for more complex radiosynthesis and distribution to centers without a cyclotron.[2]

  • Tritium (3H): A beta emitter with a long half-life, suitable for in vitro studies, autoradiography, and metabolic research.

Precursor Synthesis: The Foundation of Successful Radiolabeling

The synthesis of a suitable precursor molecule is a critical first step in any radiolabeling campaign. The precursor must possess a functional group that can be selectively and efficiently reacted with the chosen radioisotope under the constraints of short reaction times and small molar quantities. For (S)-2-Amino-6-methylheptanoic acid, the synthesis of precursors will involve protection of the amino and carboxylic acid functionalities to prevent unwanted side reactions.

General Strategy for Precursor Synthesis

A plausible synthetic route to a suitable precursor for radiolabeling starts with commercially available (S)-2-amino-6-methylheptanoic acid. The amino and carboxyl groups are first protected. Common protecting groups for the amine are Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), while the carboxylic acid is typically protected as a methyl or ethyl ester.[11] The choice of protecting groups should be orthogonal to the conditions of the radiolabeling and subsequent deprotection steps.

Diagram: General Precursor Synthesis Strategy

A (S)-2-Amino-6- methylheptanoic acid B Protection of Amino and Carboxyl Groups A->B e.g., Boc-anhydride, Methanol/SOCl2 C Functionalization of Side Chain B->C Introduction of leaving group or nucleophilic site D Protected Precursor C->D

Caption: General workflow for synthesizing a radiolabeling precursor.

Precursor for 18F-Fluorination

For 18F-labeling via nucleophilic substitution, a precursor with a good leaving group (e.g., tosylate, mesylate, or triflate) at a suitable position is required. A strategy could involve the synthesis of a protected (S)-2-amino-6-methyl-7-hydroxyheptanoic acid, followed by conversion of the hydroxyl group to a tosylate.

Precursor for 11C-Methylation

For 11C-methylation, a precursor with a nucleophilic site, such as a primary amine or a thiol, is necessary. The native amino group of (S)-2-Amino-6-methylheptanoic acid can serve as the methylation site, but this would alter the primary amine structure. A more versatile approach is to introduce a functional group on the side chain that can be methylated, for example, a hydroxyl or thiol group.

Radiolabeling Protocols

The following sections provide detailed, step-by-step protocols for the radiolabeling of a suitable precursor of (S)-2-Amino-6-methylheptanoic acid. These are generalized protocols and may require optimization for the specific precursor used.

[18F]Fluorination via Nucleophilic Substitution

This protocol describes a typical two-step labeling procedure involving the preparation of a fluoroalkylating agent followed by its reaction with the precursor.

Diagram: 18F-Fluoroethylation Workflow

A [18F]Fluoride Production B Trapping & Elution of [18F]Fluoride A->B C Synthesis of [18F]Fluoroethyltosylate B->C D Reaction with Precursor C->D E Deprotection D->E F Purification (HPLC) E->F G Final Product F->G

Caption: Workflow for 18F-fluoroethylation of an amino acid precursor.

Experimental Protocol:

  • [18F]Fluoride Production and Trapping: Produce aqueous [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron. Trap the [18F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution and Drying: Elute the [18F]fluoride from the cartridge using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile/water. Dry the [18F]fluoride azeotropically by repeated additions and evaporations of acetonitrile under a stream of nitrogen at 100-110 °C.

  • Synthesis of [18F]Fluoroethyltosylate: To the dried [18F]fluoride/K222/K2CO3 complex, add a solution of ethylene glycol ditosylate in anhydrous acetonitrile. Heat the reaction mixture at 85-95 °C for 5-10 minutes.

  • Reaction with Precursor: Cool the reaction mixture and add the protected (S)-2-amino-6-methylheptanoic acid precursor with a nucleophilic functional group (e.g., a hydroxyl or primary amine on the side chain) dissolved in a suitable solvent (e.g., DMF or DMSO). Heat the reaction mixture at 100-120 °C for 10-15 minutes.

  • Deprotection: After cooling, add an appropriate acid (e.g., HCl for Boc deprotection) or base (for ester hydrolysis) and heat as required to remove the protecting groups.

  • Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Formulation: Collect the fraction containing the radiolabeled product, remove the HPLC solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free solution for injection (e.g., saline with a small percentage of ethanol).

Table: Typical Parameters for 18F-Fluorination

ParameterValue
Precursor Amount1-5 mg
K222 Amount5-15 mg
K2CO3 Amount1-3 mg
Reaction SolventAcetonitrile, DMF, DMSO
Reaction Temperature85-120 °C
Reaction Time15-30 min
DeprotectionAcid or base hydrolysis
PurificationSemi-preparative RP-HPLC
Expected Radiochemical Yield20-40% (decay-corrected)
[11C]Methylation of the Amino Group

This protocol outlines the direct methylation of the amino group of the precursor using [11C]methyl iodide or [11C]methyl triflate.

Diagram: 11C-Methylation Workflow

A [11C]CO2 Production B Conversion to [11C]CH3I or [11C]CH3OTf A->B C Reaction with Precursor B->C D Deprotection C->D E Purification (HPLC) D->E F Final Product E->F

Caption: General workflow for 11C-methylation of an amino acid precursor.

Experimental Protocol:

  • Production of [11C]Methylating Agent: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction. Convert the [11C]CO2 to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) using an automated radiochemistry synthesis module.

  • Reaction with Precursor: Trap the gaseous [11C]CH3I or [11C]CH3OTf in a solution of the protected (S)-2-amino-6-methylheptanoic acid precursor in a suitable solvent (e.g., DMF, acetone, or acetonitrile) containing a mild base (e.g., potassium carbonate or diisopropylethylamine). Heat the reaction mixture at 80-100 °C for 3-5 minutes.

  • Deprotection: After the reaction, perform the deprotection of the carboxyl group, typically by base hydrolysis (e.g., with NaOH).

  • Purification: Neutralize the reaction mixture and purify the product using semi-preparative RP-HPLC.

  • Formulation: Collect the product fraction, remove the solvent, and formulate in a suitable vehicle for injection.

Table: Typical Parameters for 11C-Methylation

ParameterValue
Precursor Amount0.5-2 mg
BaseK2CO3, DIPEA
Reaction SolventDMF, Acetone, Acetonitrile
Reaction Temperature80-100 °C
Reaction Time3-5 min
DeprotectionBase hydrolysis
PurificationSemi-preparative RP-HPLC
Expected Radiochemical Yield30-60% (decay-corrected)
[3H]Tritiation via Catalytic Hydrogenation

This protocol describes the tritiation of an unsaturated precursor of (S)-2-Amino-6-methylheptanoic acid.

Experimental Protocol:

  • Precursor Synthesis: Synthesize a precursor of (S)-2-amino-6-methylheptanoic acid containing a double or triple bond at a suitable position in the side chain.

  • Catalytic Tritiation: Dissolve the unsaturated precursor in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a catalyst, typically palladium on carbon (Pd/C). Introduce tritium gas (3H2) into the reaction vessel and stir the mixture under a positive pressure of tritium gas for several hours at room temperature.

  • Catalyst Removal and Deprotection: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst. Perform deprotection of the amino and carboxyl groups if necessary.

  • Purification: Purify the tritiated product using preparative HPLC to separate it from the unlabeled precursor and any side products.

  • Characterization: Determine the specific activity of the final product using liquid scintillation counting and a quantitative analysis of the mass.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and the reliability of the research data.[3][12]

Table: Key Quality Control Parameters

QC TestSpecificationMethod
Radiochemical Purity ≥ 95%Radio-HPLC, Radio-TLC
Radionuclidic Purity Isotope-specificGamma spectroscopy
Enantiomeric Purity ≥ 95% (S)-isomerChiral HPLC
Chemical Purity Absence of precursor and other chemical impuritiesHPLC with UV detection
pH 4.5 - 7.5pH meter or pH strips
Sterility SterileSterility testing (e.g., membrane filtration)
Bacterial Endotoxins As per pharmacopeia standardsLimulus Amebocyte Lysate (LAL) test

Potential Applications and In Vitro/In Vivo Evaluation

Radiolabeled (S)-2-Amino-6-methylheptanoic acid holds promise for a variety of preclinical and potentially clinical applications.

In Vitro Uptake Assays
  • Objective: To determine the cellular uptake mechanism and specificity of the radiolabeled amino acid.

  • Methodology: Incubate various cancer cell lines (e.g., glioma, prostate, breast cancer cell lines known to overexpress LAT1) with the radiolabeled (S)-2-Amino-6-methylheptanoic acid.[7] Conduct competition assays with known substrates of amino acid transporters to identify the specific transporter(s) involved in its uptake.[13][14]

In Vivo Biodistribution and PET Imaging
  • Objective: To evaluate the in vivo pharmacokinetics, tumor targeting, and imaging potential of the radiolabeled compound.

  • Methodology: Administer the radiolabeled (S)-2-Amino-6-methylheptanoic acid to tumor-bearing animal models (e.g., xenograft or genetically engineered mouse models).[15][16][17] Perform dynamic or static PET imaging at various time points post-injection to visualize the biodistribution and tumor uptake.[9][18] Following the final imaging session, dissect tissues of interest to quantify the radioactivity and calculate the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the radiolabeling of (S)-2-Amino-6-methylheptanoic acid with 18F, 11C, and 3H. By following these scientifically grounded procedures, researchers can produce high-quality radiotracers for investigating the role of branched-chain amino acid metabolism in various diseases, particularly in oncology. The successful development of radiolabeled (S)-2-Amino-6-methylheptanoic acid as a PET imaging agent could provide a valuable new tool for cancer diagnosis, staging, and monitoring treatment response.

References

  • Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)HEXANOIC ACID. Synthetic Communications, 31(4), 579–586. [Link]

  • Baracos, V. E. (2006). Investigations of branched-chain amino acids and their metabolites in animal models of cancer. The Journal of nutrition, 136(1 Suppl), 237S–42S. [Link]

  • IAEA. (2016). Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]

  • Jager, P. L., Vaalburg, W., Pruim, J., de Vries, E. G., Langen, K. J., & Piers, D. A. (2001). Radiolabeled amino acids: basic aspects and clinical applications in oncology. Journal of nuclear medicine, 42(3), 432–445. [Link]

  • Lian, K., Du, C., & Liu, Y. (2022). Branched Chain Amino Acids. In StatPearls. StatPearls Publishing. [Link]

  • Mancini, M., & Cicoria, G. (2014). PET with radiolabeled aminoacid. La Radiologia medica, 119(6), 385–396. [Link]

  • McConathy, J., & Goodman, M. M. (2008). Non-natural amino acids for tumor imaging using positron emission tomography and single photon emission computed tomography. Cancer metastasis reviews, 27(4), 555–573. [Link]

  • Medical University of Vienna. (2025, May 9). How Amino Acid PET Imaging Is Changing Brain Cancer Diagnosis. Technology Networks. [Link]

  • Nishida, N., Kudo, H., & Kudo, T. (2019). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Scientific reports, 9(1), 1–9. [Link]

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  • She, P., & Lynch, C. J. (2015). Investigations of branched-chain amino acids and their metabolites in animal models of cancer. The Journal of nutrition, 145(11), 2470S–2475S. [Link]

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  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit cell growth. Amino acids, 47(8), 1513–1524. [Link]

  • Weichert, J. P., Clark, P. A., & Kandela, I. K. (2014). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature chemistry, 6(8), 735–741. [Link]

  • White, P. J., & Newgard, C. B. (2019). Branched-chain amino acids in health and disease: a shared branch in the road. Science, 363(6427), 582–583. [Link]

  • Xiang, J., & Ye, Y. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Oncology, 13, 1121013. [Link]

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  • Baishixing. (n.d.). Protected Amino Acids | Peptide Synthesis Derivatives. Baishixing. [Link]

  • Schüßler, U., & Ledl, F. (1989). Synthesis of 2-amino-6-(2-formyl-5-hydroxymethyl-1-pyrrolyl-)hexanoic acid. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 189(2), 138–140. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. RSC Advances, 13(31), 21454–21460. [Link]

Sources

Method

Derivatization of (S)-2-Amino-6-methylheptanoic acid for GC-MS analysis

Application Note: High-Performance Derivatization Protocols for the GC-MS Analysis of (S)-2-Amino-6-methylheptanoic Acid Executive Summary (S)-2-Amino-6-methylheptanoic acid (also referred to as L-Homoisoleucine isomer o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Derivatization Protocols for the GC-MS Analysis of (S)-2-Amino-6-methylheptanoic Acid

Executive Summary

(S)-2-Amino-6-methylheptanoic acid (also referred to as L-Homoisoleucine isomer or 2-Amino-6-methylenanthic acid ) is a critical non-proteinogenic amino acid used as a chiral building block in peptide therapeutics and peptidomimetics.[1] Its structural similarity to Leucine and purity requirements in drug development necessitate precise analytical quantification.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is impossible due to the molecule's zwitterionic nature and low volatility.[2] This guide details two industry-standard derivatization protocols designed to ensure thermal stability , volatility , and high-sensitivity detection :

  • Method A (Quantitative Gold Standard): Methyl Chloroformate (MCF) Derivatization.[3] Best for aqueous samples, biological matrices, and high-throughput quantification.

  • Method B (High-Stability Screening): Silylation with MTBSTFA.[4] Best for dry synthetic samples, impurity profiling, and obtaining informative mass spectral fragmentation ([M-57]⁺).

Chemical Context & Analytical Challenges

  • Analyte: (S)-2-Amino-6-methylheptanoic acid[1]

  • CAS: 543-82-8 (racemate generic), specific S-isomer references vary.[1]

  • Molecular Formula: C₈H₁₇NO₂ (MW: 159.23 g/mol )[5]

  • Structural Challenge: The molecule contains a polar carboxylic acid head and a reactive primary amine. Both must be blocked to prevent thermal degradation and adsorption in the GC inlet.

Mechanism of Action: Derivatization replaces active protic hydrogens (on -COOH and -NH₂) with non-polar groups.[1]

  • MCF Method: Converts the carboxyl group to a methyl ester and the amine to a methoxycarbonyl carbamate.

  • MTBSTFA Method: Replaces active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups.

Method A: Methyl Chloroformate (MCF) Protocol

Recommended for: Biological fluids, aqueous extracts, and strict quantification.

This two-phase reaction is rapid (< 5 mins) and occurs at room temperature, minimizing thermally induced racemization.

Reagents Required
  • Methyl Chloroformate (MCF) [Reagent Grade]

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Chloroform (containing 1% ethanol as stabilizer) or Toluene

  • Sodium Bicarbonate (1M solution)

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1–5 mg of (S)-2-Amino-6-methylheptanoic acid in 0.5 mL of 1M NaOH or carbonate buffer (pH > 9).[1]

    • Note: If the sample is already in an acidic aqueous solution, adjust pH to > 9 using NaOH.

  • First Addition (Esterification/Carbamoylation):

    • Add 150 µL Methanol .

    • Add 30 µL Pyridine .

    • Add 20 µL Methyl Chloroformate (MCF) .

    • Action: Vortex vigorously for 30 seconds. Gas evolution (CO₂) will occur.[6]

  • Second Addition (Completion):

    • Add another 20 µL MCF .

    • Action: Vortex for 30 seconds.

  • Extraction:

    • Add 300 µL Chloroform (or Toluene).

    • Add 300 µL 1M Sodium Bicarbonate (to neutralize excess acid and improve phase separation).

    • Action: Vortex for 60 seconds. Centrifuge at 3,000 rpm for 2 minutes.

  • Injection:

    • Transfer the bottom organic layer (Chloroform) to a GC vial with a glass insert.

    • Inject 1 µL into the GC-MS.

Data Output & Interpretation
  • Derivative Formed: N(O,S)-methoxycarbonyl methyl ester of 2-amino-6-methylheptanoic acid.[1]

  • Key Fragments (EI Source): Look for the molecular ion (usually weak) and significant ester fragments. The carbamate moiety typically yields characteristic ions at m/z 59 [COOCH₃]⁺ and m/z 88 [NH-COOCH₃]⁺.

Method B: Silylation with MTBSTFA

Recommended for: High-purity synthetic powders, impurity profiling, and spectral identification.

Tert-butyldimethylsilyl (TBDMS) derivatives are hydrolytically more stable than standard TMS derivatives (using BSTFA), providing robust quantitation without rapid degradation from atmospheric moisture.

Reagents Required
  • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS (catalyst)[1]

  • Acetonitrile (HPLC Grade, dried)

  • Pyridine (optional, as solvent)

Step-by-Step Protocol
  • Drying (Critical):

    • The sample MUST be completely dry.[6] Lyophilize or dry under nitrogen stream if necessary.

    • Weigh ~1 mg of sample into a crimp-top reaction vial.

  • Reaction Assembly:

    • Add 100 µL Acetonitrile (or Pyridine).

    • Add 100 µL MTBSTFA .

    • Note: Ensure a molar excess of reagent (at least 50:1 reagent:analyte ratio).

  • Derivatization:

    • Cap the vial tightly (PTFE-lined cap).

    • Heat at 80°C for 60 minutes in a heating block.

    • Reasoning: Steric hindrance of the bulky TBDMS group requires heat to drive the reaction to completion on the amine nitrogen.

  • Injection:

    • Cool to room temperature.[6]

    • Inject 1 µL directly (or dilute with Ethyl Acetate if signal is too high).

Data Output & Interpretation
  • Derivative Formed: N,O-bis(TBDMS)-2-amino-6-methylheptanoic acid.[1]

  • Key Fragments (EI Source):

    • [M-57]⁺: The dominant base peak resulting from the loss of a tert-butyl group (C₄H₉). This peak is often used for high-sensitivity quantification (SIM mode).

    • [M-15]⁺: Loss of a methyl group (less intense).

GC-MS Instrumental Parameters

ParameterSettingNotes
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)30m x 0.25mm x 0.25µm
Inlet Temp 260°CSplitless or Split (10:[1]1) depending on conc.
Carrier Gas Helium @ 1.0 mL/minConstant flow
Oven Program 70°C (hold 2 min) → 10°C/min → 280°C (hold 5 min)Adjust ramp rate for resolution
Transfer Line 280°CPrevent condensation
Ion Source 230°C (EI)70 eV Electron Impact
Scan Range m/z 50 – 500Scan mode for ID; SIM for quant

Note on Chiral Analysis: Standard DB-5ms columns will not separate the (S) and (R) enantiomers. To verify enantiomeric purity:

  • Use a Chiral Column (e.g., Chirasil-L-Val) with the MCF protocol .

  • Or, use a chiral derivatizing agent (e.g., (S)-N-trifluoroacetyl-prolyl chloride) on a standard column.[1]

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway[1]

DerivatizationMechanism cluster_MCF Method A: Methyl Chloroformate (MCF) cluster_MTBSTFA Method B: MTBSTFA Silylation Analyte (S)-2-Amino-6-methylheptanoic Acid (Zwitterionic / Non-Volatile) MCF_Reagent Reagents: MCF + MeOH + Pyridine Analyte->MCF_Reagent Aqueous/Org Silyl_Reagent Reagents: MTBSTFA + 1% TBDMCS (80°C, 60 min) Analyte->Silyl_Reagent Dry Sample MCF_Product N(O,S)-Methoxycarbonyl Methyl Ester Derivative (Volatile) MCF_Reagent->MCF_Product Esterification & Carbamoylation GC_MS GC-MS Analysis (DB-5ms Column) MCF_Product->GC_MS Silyl_Product N,O-bis(TBDMS) Derivative (Highly Stable, [M-57]+) Silyl_Reagent->Silyl_Product Silylation Silyl_Product->GC_MS

Caption: Dual derivatization pathways converting the zwitterionic amino acid into volatile derivatives suitable for GC-MS.

Figure 2: Experimental Decision Flowchart

DecisionFlow Start Start: Sample Selection CheckWater Is the sample Aqueous or Biological (Urine/Plasma)? Start->CheckWater MethodA Select METHOD A (MCF) - Tolerates water - Rapid (<5 min) - Room Temp CheckWater->MethodA Yes MethodB Select METHOD B (MTBSTFA) - Requires dry sample - Superior Mass Spec ID - [M-57] Base Peak CheckWater->MethodB No YesWater Yes Extract Extract into Chloroform MethodA->Extract Analyze Inject into GC-MS Extract->Analyze NoWater No (Dry Solid) Heat Heat @ 80°C for 60 min MethodB->Heat Heat->Analyze

Caption: Decision matrix for selecting the optimal derivatization protocol based on sample matrix state.

References

  • Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. Link

  • Sobolevsky, T. G., et al. (2003).[4] One-step derivatization of amino acids with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide.[1][4] Journal of Chromatography A, 1004(1-2), 19-32.[1] Link

  • Kaspar, H., et al. (2008). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry, 393(2), 445-452. Link

  • Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry.[1] Nature Protocols, 5(10), 1709-1729. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Amino-6-methylheptanoic Acid

Welcome to the technical support center dedicated to the synthesis of (S)-2-Amino-6-methylheptanoic acid. This non-proteinogenic amino acid is a crucial chiral building block in pharmaceutical development, most notably a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of (S)-2-Amino-6-methylheptanoic acid. This non-proteinogenic amino acid is a crucial chiral building block in pharmaceutical development, most notably as a key intermediate for the synthesis of Pregabalin. Achieving high chemical yield and, critically, high enantiomeric purity is paramount for its application.

This guide is designed to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure (S)-2-Amino-6-methylheptanoic acid?

There are three main strategic approaches to obtaining the desired (S)-enantiomer:

  • Asymmetric Synthesis: This is often the most elegant and efficient approach. It involves creating the chiral center stereoselectively from a prochiral precursor. A prominent example is the asymmetric hydrogenation or asymmetric reductive amination of a suitable unsaturated precursor or keto acid, respectively, using a chiral catalyst.[1][2]

  • Chiral Auxiliary Methods: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired chiral center is formed, the auxiliary is removed. While effective, this method requires additional steps for attachment and removal, potentially lowering the overall yield.

  • Resolution of a Racemic Mixture: This classic approach involves synthesizing the racemic amino acid and then separating the two enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent (like a chiral acid or base) or, more commonly, through enzymatic kinetic resolution, where an enzyme selectively acts on one enantiomer.[3]

Q2: Which synthetic route is generally preferred for scalability and efficiency?

For industrial-scale production, asymmetric catalysis , particularly asymmetric hydrogenation or reductive amination, is often favored.[1] These methods are highly atom-economical and can provide the target molecule in high yield and excellent enantiomeric excess (ee) in a single key step, avoiding the stoichiometric use of chiral auxiliaries or the 50% theoretical yield limit of a classical resolution.[2] Biocatalytic methods, including the use of engineered reductive aminases, are also gaining significant traction due to their high selectivity and environmentally benign reaction conditions.[4][5]

Q3: What are the common starting materials for the synthesis?

The choice of starting material is dictated by the synthetic route. Common precursors include:

  • 6-Methyl-2-oxoheptanoic acid: A key substrate for asymmetric reductive amination.

  • A cyano-containing precursor like 3-cyano-5-methylhex-3-enoic acid: This can be asymmetrically hydrogenated to set the stereocenter, followed by reduction of the nitrile to the amine.[2]

  • Isobutyraldehyde and acrylonitrile: These can be used in a condensation reaction to build the carbon skeleton.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low Overall Reaction Yield
Q: My overall yield is significantly lower than reported in the literature. What are the common pitfalls?

A: Low yield is a multifaceted problem that can arise from any stage of the process. A systematic approach is required to identify the bottleneck.

1. Inefficient Imine/Enamine Formation (in Reductive Amination):

  • The "Why": Reductive amination is a two-step process: (1) formation of an imine (from a ketone) or enamine (from an aldehyde) and (2) reduction of this intermediate. The first step is a reversible equilibrium reaction that involves the elimination of water. Inefficient removal of water or improper pH can shift the equilibrium back to the starting materials.[6]

  • Troubleshooting Steps:

    • Water Removal: If your reaction is not run under dehydrating conditions, consider adding molecular sieves (ensure they are properly activated) or employing a Dean-Stark apparatus if the solvent system is suitable (e.g., toluene).[7]

    • pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). At low pH, the amine nucleophile is protonated and non-reactive. At high pH, there is insufficient acid to catalyze water elimination. Monitor and adjust the pH of your reaction mixture.

    • Reagent Purity: Ensure your amine source (e.g., ammonia or ammonium salt) and keto acid are of high purity. Impurities can interfere with the reaction.

2. Catalyst Inactivation or Low Activity (in Asymmetric Hydrogenation/Amination):

  • The "Why": Transition metal catalysts (e.g., Rhodium, Iridium, Ruthenium-based) are sensitive to impurities, often called "catalyst poisons."[1] Common poisons include sulfur compounds, oxygen (for some catalysts), and coordinating species that can displace the chiral ligand. The product amine itself can sometimes act as an inhibitor by coordinating to the metal center.[1]

  • Troubleshooting Steps:

    • Solvent and Reagent Purity: Use high-purity, degassed solvents. Ensure starting materials are free from potential poisons.

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the setup, reaction, and workup.

    • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to side reactions or dimerization. Conversely, if the activity is low, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) may be necessary.

    • Product Inhibition: If product inhibition is suspected, the reaction may slow down significantly at high conversion. Running the reaction at a higher dilution or optimizing the temperature might help mitigate this.

3. Incomplete Reaction or Side Product Formation:

  • The "Why": Side reactions compete with your desired transformation, consuming starting material and reducing the yield. In amino acid synthesis, potential side reactions include over-alkylation (if using alkyl halides), or decomposition of reagents or products under harsh conditions (e.g., high temperature or extreme pH).[8]

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. An incomplete reaction may require longer reaction times, an increase in temperature, or additional reagent.

    • Temperature Control: Exothermic reactions can lead to thermal decomposition. Ensure adequate cooling, especially during reagent addition. Conversely, some reactions may require heating to proceed at a reasonable rate.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may lead to unwanted side products.

Troubleshooting Summary Table: Low Yield
SymptomPotential CauseRecommended Action
Reaction stalls at low conversionReagent degradation, catalyst poisoning, product inhibition, or insufficient activation energy.Check reagent purity, use degassed solvents, consider increasing temperature or catalyst loading.
Multiple spots on TLC/LC-MSSide reactions (e.g., over-alkylation, decomposition), impure starting materials.Verify starting material purity, optimize reaction temperature and stoichiometry, analyze side products to understand the pathway.
Low isolated yield after workupProduct loss during extraction, poor crystallization, or product instability.Optimize extraction pH, screen different crystallization solvents, ensure workup conditions are not degrading the product.
Problem 2: Poor Enantioselectivity (Low ee%)
Q: My product shows low enantiomeric excess. How can I improve the stereochemical control?

A: Achieving high enantioselectivity is the cornerstone of synthesizing chiral molecules like (S)-2-Amino-6-methylheptanoic acid. Low ee% indicates a flaw in the stereodifferentiating step.

1. Issues with the Chiral Catalyst or Ligand:

  • The "Why": In asymmetric catalysis, the chiral ligand is responsible for creating a chiral environment around the metal center, which then directs the approach of the substrate. The purity, structure, and concentration of the ligand are critical.

  • Troubleshooting Steps:

    • Ligand Purity and Integrity: Ensure the chiral ligand is enantiomerically pure and has not degraded. Some phosphine-based ligands are sensitive to air oxidation.

    • Catalyst Pre-formation: In some cases, pre-forming the active catalyst from the metal precursor and ligand before adding the substrate can lead to better results.

    • Screening Ligands: There is no universal ligand. The substrate-catalyst interaction is highly specific. It is often necessary to screen a small library of related chiral ligands to find the optimal one for your specific substrate.[1]

2. Sub-optimal Reaction Conditions:

  • The "Why": Temperature, pressure (for hydrogenations), and solvent can have a profound impact on the transition state energies of the two competing diastereomeric pathways, thereby affecting enantioselectivity.

  • Troubleshooting Steps:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by better differentiating the small energy gap between the two transition states. However, this will also slow the reaction rate.

    • Hydrogen Pressure: In asymmetric hydrogenation, pressure can influence the kinetics and, in some cases, the ee%. A systematic optimization of pressure is recommended.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst structure and substrate binding. Screen a range of solvents (e.g., Methanol, Dichloromethane, THF, Toluene). Protic solvents like methanol can sometimes participate in the catalytic cycle and improve selectivity.

3. Inefficient Enzymatic Resolution:

  • The "Why": In kinetic resolutions using enzymes like lipases or acylases, the enzyme selectively hydrolyzes one enantiomer of a derivatized racemic mixture (e.g., an N-acetylated amine). The efficiency and selectivity depend heavily on the enzyme's active site fitting the substrate and on the reaction conditions.

  • Troubleshooting Steps:

    • pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and selectivity. Deviating from these can drastically lower the ee%. Consult the literature or supplier data for the specific enzyme you are using.

    • Enzyme Choice: Not all enzymes will work for all substrates. If one lipase gives poor results, try a different one (e.g., from a different microbial source).

    • Conversion Monitoring: Kinetic resolution is critically dependent on stopping the reaction at or near 50% conversion. If the reaction goes too far, the enzyme will start to act on the less-favored enantiomer, eroding the ee% of the remaining substrate. Monitor conversion carefully.

Problem 3: Difficult Product Purification
Q: I'm finding it difficult to isolate a pure product. What purification strategies are most effective for this amino acid?

A: Amino acids can be challenging to purify due to their zwitterionic nature, which gives them high polarity and often poor solubility in common organic solvents but good solubility in water.

  • The "Why": At its isoelectric point (pI), an amino acid exists as a zwitterion (+H₃N-CHR-COO⁻), making it highly polar and salt-like. This property can make it difficult to handle with standard organic chemistry techniques.

  • Troubleshooting Steps:

    • Crystallization: This is often the most effective method for purifying the final product on a large scale.

      • pH Adjustment: The key is to find the isoelectric point of (S)-2-Amino-6-methylheptanoic acid. At this pH, its net charge is zero, and its solubility in water is at a minimum, which is the ideal point for crystallization. You can precipitate the amino acid from an aqueous solution by carefully adjusting the pH to its pI.

      • Solvent Screening: A common technique is to dissolve the crude product in a minimum amount of hot water and then add a miscible organic solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, or acetone) to induce crystallization upon cooling.[9]

    • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from charged or neutral impurities. The crude mixture can be loaded onto a cation-exchange resin. After washing away neutral and anionic impurities, the desired amino acid can be eluted by changing the pH or increasing the salt concentration of the eluent.

    • Protection/Deprotection Strategy: If purification of the final free amino acid is proving exceptionally difficult, consider purifying a protected intermediate (e.g., the N-Boc or Cbz protected amino acid ester). These derivatives are often much less polar and behave more like typical organic molecules, making them amenable to standard silica gel chromatography. The final deprotection step, if clean, can yield a highly pure product.

Experimental Workflows & Protocols

Workflow 1: General Synthesis via Asymmetric Reductive Amination

This diagram illustrates a common and efficient pathway for the synthesis of (S)-2-Amino-6-methylheptanoic acid.

G cluster_0 Synthesis Pathway A Starting Material (6-Methyl-2-oxoheptanoic acid) B Asymmetric Reductive Amination (+ NH3, H2) A->B Step 1 D Crude Product Mixture B->D Step 2 C Chiral Catalyst (e.g., [Ir(COD)Cl]2 + Chiral Ligand) C->B Catalyzes E Purification (Crystallization / Ion Exchange) D->E Step 3 F Final Product ((S)-2-Amino-6-methylheptanoic acid) E->F High Yield & ee%

Caption: A typical workflow for asymmetric synthesis.

Protocol: Asymmetric Reductive Amination

Disclaimer: This is a representative protocol. Reaction conditions, particularly catalyst, ligand, solvent, and temperature, must be optimized for your specific setup.

  • Catalyst Preparation (in a glovebox):

    • To a dry Schlenk flask under an argon atmosphere, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.05 mol%) and the chiral ligand (e.g., a chiral phosphine, 0.11 mol%).

    • Add degassed, anhydrous solvent (e.g., Methanol).

    • Stir the mixture at room temperature for 30-60 minutes to allow for catalyst pre-formation.

  • Reaction Setup:

    • In a separate high-pressure autoclave, add the substrate, 6-methyl-2-oxoheptanoic acid (1.0 eq).

    • Add the amine source, typically an ammonium salt like ammonium formate, and any required additives.

    • Transfer the pre-formed catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Hydrogenation:

    • Seal the autoclave. Purge the vessel 3-5 times with high-purity hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂).

    • Stir the reaction at the optimized temperature (e.g., 25-60 °C).

  • Monitoring and Workup:

    • Monitor the reaction by taking aliquots (carefully!) and analyzing by LC-MS or chiral HPLC to check for conversion and enantiomeric excess.

    • Once the reaction is complete, carefully vent the hydrogen and purge with argon.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Dissolve the crude residue in water and adjust the pH to ~11-12 with NaOH to remove any unreacted starting acid. Extract with an organic solvent (e.g., MTBE) to remove non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid using an acid (e.g., 1M HCl).

    • Cool the mixture to induce crystallization. Collect the solid product by filtration, wash with cold water and then a water-miscible solvent like ethanol, and dry under vacuum.

Troubleshooting Logic Diagram: Low Enantiomeric Excess (ee%)

G start Problem: Low ee% q1 Is the chiral catalyst/ligand of known high purity? start->q1 sol1 Source new, verified ligand. Check for degradation (e.g., oxidation). q1->sol1 No q2 Have reaction conditions been optimized? q1->q2 Yes a1_yes Yes a1_no No sol2 Systematically screen: 1. Temperature (try lower) 2. Solvent 3. H2 Pressure q2->sol2 No q3 Is this an enzymatic resolution? q2->q3 Yes a2_yes Yes a2_no No sol3 Verify pH and temperature. Stop reaction at ~50% conversion. Try a different enzyme. q3->sol3 Yes end_node Re-evaluate synthetic strategy. Consider an alternative route. q3->end_node No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting low ee%.

References

  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Available at: [Link]

  • Sci-Hub. Synthesis of 2-amino-6-(2-formyl-5-hydroxymethyl-1-pyrrolyl-)hexanoic acid. Available at: [Link]

  • ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid | Request PDF. Available at: [Link]

  • IP.com. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available at: [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. (2022-09-25). Available at: [Link]

  • Google Patents. US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]

  • PubMed. Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. Available at: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. (2021-10-22). Available at: [Link]

  • Wikipedia. Pregabalin. Available at: [Link]

  • Biotage. What do you do when your peptide synthesis fails?. (2023-02-07). Available at: [Link]

  • ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. Available at: [Link]

  • ACS Publications. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Google Patents. US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
  • Frontiers. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021-12-21). Available at: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Available at: [Link]

  • ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. Available at: [Link]

  • RSC Publishing. Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020-07-15). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • NIH. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC. Available at: [Link]

  • NIH. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC. Available at: [Link]

  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024-04-20). Available at: [Link]

  • NIH. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024-06-25). Available at: [Link]

  • CSIRO Publishing. Electrochemical synthesis of amino acids by reductive amination of keto acids. I. Reduction at mercury electrodes | Australian Journal of Chemistry. (1978-01-01). Available at: [Link]

  • Novor Cloud. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Available at: [Link]

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Optimization

Technical Support Center: Chiral Separation of 2-Amino-6-methylheptanoic Acid Enantiomers

Welcome to our dedicated technical support center for the chiral separation of 2-Amino-6-methylheptanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chiral separation of 2-Amino-6-methylheptanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common challenges and achieve robust, reproducible enantioselective separations.

Introduction to the Challenge

2-Amino-6-methylheptanoic acid is a non-proteinogenic amino acid with a chiral center, making the separation of its enantiomers critical for pharmaceutical development and biological studies. The non-polar, branched-chain nature of this molecule presents specific challenges in achieving baseline resolution. This guide will walk you through method development considerations and provide solutions to common issues you may encounter.

I. Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the chiral separation of 2-Amino-6-methylheptanoic acid.

Q1: Which HPLC chiral stationary phase (CSP) is a good starting point for separating 2-Amino-6-methylheptanoic acid enantiomers?

A1: For a non-polar, branched-chain amino acid like 2-Amino-6-methylheptanoic acid, several types of CSPs are promising. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Astec® CHIROBIOTIC™ T), are an excellent starting point.[1][2] These phases are versatile and can operate in various modes, including reversed-phase, polar organic, and normal phase, offering a broad selectivity range.[2] Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are also highly effective for a wide range of chiral compounds and should be considered.[3]

Q2: Is derivatization necessary for the chiral separation of 2-Amino-6-methylheptanoic acid?

A2: For HPLC analysis, direct separation of the underivatized amino acid is often possible and preferred to avoid introducing additional steps and potential sources of error.[2] However, if you are using Gas Chromatography (GC), derivatization is essential to increase the volatility of the amino acid.[4] Common derivatization schemes for amino acids in GC involve a two-step process of esterification followed by acylation.

Q3: What are the primary modes of chromatography to consider for this separation?

A3: The choice of chromatographic mode depends on the selected CSP. For macrocyclic glycopeptide columns, reversed-phase and polar organic modes are highly effective for underivatized amino acids.[2] For polysaccharide-based columns, normal-phase chromatography with mobile phases like hexane/alcohol mixtures is a common and powerful approach.[5][6]

Q4: How do mobile phase additives impact the separation?

A4: Mobile phase additives play a crucial role in optimizing chiral separations. For separations in normal-phase mode on polysaccharide CSPs, small amounts of an acidic or basic additive can significantly improve peak shape and resolution. For acidic analytes like amino acids, an acid such as trifluoroacetic acid (TFA) or acetic acid is often beneficial.[6] In reversed-phase mode, buffers are used to control the ionization state of the amino acid and the stationary phase, which is critical for achieving reproducible retention and selectivity.

II. Troubleshooting Guide

This section provides a question-and-answer-style guide to resolving specific issues you may encounter during your experiments.

Poor or No Resolution

Q: I am not seeing any separation of the enantiomers. What are the first parameters I should investigate?

A: When faced with a lack of resolution, a systematic approach is key. Here are the initial steps to take:

  • Confirm Column Suitability: Double-check that the chosen chiral stationary phase (CSP) is appropriate for non-polar amino acids. If you are using a polysaccharide-based column, ensure it is known to resolve similar compounds. For underivatized amino acids, a macrocyclic glycopeptide CSP like a teicoplanin-based column is often a good choice.[1][2]

  • Mobile Phase Composition: The ratio of the strong eluting solvent (e.g., alcohol in normal phase, acetonitrile in reversed-phase) to the weak solvent is critical.

    • Normal Phase: If using a hexane/alcohol mobile phase, decrease the percentage of the alcohol (the polar modifier). This will increase retention and often improve resolution, although it will also lengthen the analysis time.

    • Reversed-Phase: Adjust the ratio of organic modifier to the aqueous buffer. A lower organic content will increase retention and may enhance resolution.

  • Mobile Phase Additives: The presence and concentration of additives are crucial. If you are not using an additive, consider adding a small amount (e.g., 0.1%) of an acid like TFA to your mobile phase. This can significantly impact the interactions between the analyte and the CSP.[6]

  • Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the enthalpic differences in the interactions between the enantiomers and the CSP. Try reducing the temperature in 5-10°C increments.

Peak Tailing or Broad Peaks

Q: My peaks are broad and tailing, which is affecting my ability to accurately quantify the enantiomers. What are the likely causes and solutions?

A: Poor peak shape is a common issue in chiral chromatography. Here’s how to address it:

  • Analyte-Stationary Phase Interactions: Unwanted secondary interactions between the analyte and the silica support of the CSP can cause peak tailing.

    • Solution: The addition of a mobile phase additive is often the most effective solution. For an amino acid, a small amount of a competing acid (like TFA) or base can help to saturate active sites on the stationary phase and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as possible while still ensuring solubility.

  • Column Contamination: Accumulation of contaminants on the column can lead to a decline in performance, including poor peak shape.

    • Solution: Implement a column washing procedure. For polysaccharide-based columns in normal phase, flushing with a stronger solvent like 100% isopropanol or ethanol can be effective. Always refer to the column manufacturer's guidelines for recommended washing protocols.

Irreproducible Retention Times and Resolution

Q: I am observing significant drift in retention times and variable resolution between injections. What could be causing this instability?

A: Reproducibility is key for validated methods. Here are common culprits for inconsistent results:

  • Column Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. It is good practice to flush the column with at least 10-20 column volumes of the mobile phase.

  • Column "Memory Effect": Chiral stationary phases can retain additives from previous mobile phases, which can then leach out and affect subsequent analyses. This "memory effect" is a well-documented phenomenon.

    • Solution: If a column has been used with different mobile phases, especially those containing basic or acidic additives, it may be necessary to perform a thorough washing and regeneration procedure as recommended by the manufacturer. It is best practice to dedicate a column to a specific method or mobile phase system.

  • Mobile Phase Instability: Evaporation of the more volatile component of the mobile phase can alter its composition over time, leading to drifting retention times.

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.

III. Experimental Protocols

Protocol 1: Suggested Starting HPLC Method for Chiral Separation of 2-Amino-6-methylheptanoic Acid

This protocol provides a robust starting point for method development.

ParameterRecommendationRationale
Column Astec® CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mmA teicoplanin-based CSP with proven broad selectivity for underivatized amino acids.[1][2]
Mobile Phase 80:20 (v/v) Methanol / Acetonitrile with 0.1% Acetic Acid and 0.05% Trifluoroacetic AcidA polar organic mobile phase is often effective for this type of analyte on this CSP. The acidic additives help to ensure consistent ionization and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 25°CA good starting temperature. Can be adjusted to optimize resolution.
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)Amino acids have a weak chromophore, so low UV wavelength is necessary. ELSD is a good alternative if UV sensitivity is insufficient.
Injection Volume 5-10 µLA typical injection volume to avoid overloading.
Sample Preparation Dissolve in mobile phase at a concentration of ~0.5-1.0 mg/mL.Ensures compatibility with the chromatographic system.
Protocol 2: Column Washing and Regeneration

To address issues of contamination or column memory effects, a proper washing procedure is essential.

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of Isopropanol (IPA).

  • For stubborn contaminants, a stronger solvent like Dichloromethane (DCM) or Methyl-tert-butyl ether (MTBE) may be used if compatible with the CSP (check manufacturer's guidelines).

  • Flush again with 20 column volumes of IPA.

  • Equilibrate the column with the mobile phase for your next analysis (at least 20 column volumes).

IV. Visualizations

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

V. References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Separation of amino acid enantiomers by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Retrieved from [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. Available at: [Link]

  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (n.d.). PubMed. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved from [Link]

  • HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Preparative Chiral Separations and Scale-Up. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Multiple Heart-Cutting Two-Dimensional HPLC-UV Achiral–Chiral Analysis of Branched-Chain Amino Acids in Food Supplements under Environmentally Friendly Conditions. (2023). MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC. Retrieved from [Link]

  • Enantiomers. (2018). YouTube. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • 2-Amino-6-methylheptane. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. (n.d.). PubMed. Retrieved from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of (S)-2-Amino-6-methylheptanoic Acid Synthesis

Technical Overview & Strategy Selection (S)-2-Amino-6-methylheptanoic acid is a non-proteinogenic -amino acid, structurally analogous to L-leucine but with an extended aliphatic side chain (4-methylpentyl group). It is f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Strategy Selection

(S)-2-Amino-6-methylheptanoic acid is a non-proteinogenic


-amino acid, structurally analogous to L-leucine but with an extended aliphatic side chain (4-methylpentyl group). It is frequently employed in peptide engineering to increase lipophilicity and proteolytic stability.
Route Selection Matrix

Before troubleshooting, confirm you are using the optimal route for your scale and purity requirements.

FeatureRoute A: Asymmetric Alkylation (Schollkopf) Route B: Enzymatic Resolution (Acylase I)
Primary Use Gram-scale, high-value intermediatesKilogram-scale, cost-sensitive production
Enantiomeric Excess (ee) Typically >98%>99% (highly dependent on conversion)
Key Reagent Schollkopf Bis-Lactim Ether,

-BuLi
Acylase I (Aspergillus/Porcine), Racemic Precursor
Main Challenge Cryogenic conditions (

), hydrolysis
pH control, product separation

Module 1: Chemical Synthesis (Asymmetric Alkylation)

Core Methodology: Alkylation of the lithiated Schollkopf bis-lactim ether (derived from L-Valine) with 1-bromo-4-methylpentane (isohexyl bromide).

Troubleshooting Guide

Q1: My alkylation yield is consistently low (<50%), despite using excess alkyl halide. What is happening? Diagnosis: This is often due to enolate decomposition or incomplete deprotonation before the electrophile is added.

  • Root Cause: The lithiated species is unstable above

    
    . If the temperature spikes during 
    
    
    
    -BuLi addition, the auxiliary decomposes.
  • Solution:

    • Ensure the reaction temperature remains strictly below

      
       during deprotonation.
      
    • Add

      
      -BuLi slowly down the side of the flask to pre-cool it.
      
    • Critical: Use HMPA or DMPU (2-3 equivalents) as a cosolvent. The 4-methylpentyl bromide is a hindered, aliphatic electrophile; the cosolvent disrupts lithium aggregates and significantly accelerates the

      
       substitution.
      

Q2: The diastereomeric excess (de) is poor (<90%). I see significant amounts of the (R)-isomer. Diagnosis: "Leaking" of stereocontrol due to thermodynamic equilibration or improper quenching.

  • Root Cause: If the reaction warms up before quenching, the lithiated intermediate can epimerize. Alternatively, the "valine" isopropyl group on the auxiliary is not effectively shielding the Re-face.

  • Solution:

    • Quench Cold: Add the proton source (e.g., dilute acetic acid in THF) while the reaction is still at

      
      . Do not warm to room temperature until the anion is neutralized.
      
    • Stirring: Ensure vigorous stirring. Localized concentration hotspots of the alkylating agent can lead to non-selective background reactions.

Q3: Hydrolysis of the bis-lactim ether is yielding the valine auxiliary but not my target amino acid. Diagnosis: The hydrolysis conditions are too mild to cleave the sterically hindered amino acid ester.

  • Solution: The target molecule has a bulky isobutyl-like tail. Standard hydrolysis (

    
    ) may be insufficient.
    
    • Protocol Adjustment: Increase acid concentration to

      
       and stir at ambient temperature for 24-48 hours. If conversion stalls, gently warm to 
      
      
      
      , but monitor for racemization.
Visual Workflow: Schollkopf Alkylation

SchollkopfSynthesis Start Schollkopf Bis-Lactim Ether (L-Valine derived) Deprotonation Deprotonation (n-BuLi, THF, -78°C) Start->Deprotonation Enolate Lithiated Enolate Species Deprotonation->Enolate Kinetic Control Alkylation Alkylation (+ 1-Bromo-4-methylpentane) (+ DMPU) Enolate->Alkylation Intermediate Alkylated Bis-Lactim Ether (>95% de) Alkylation->Intermediate SN2 Mechanism Hydrolysis Mild Acid Hydrolysis (0.5N HCl, THF/H2O) Intermediate->Hydrolysis Separation Separation Hydrolysis->Separation Auxiliary Recycle L-Valine Methyl Ester Separation->Auxiliary Recovery Product Target: (S)-2-Amino-6-methylheptanoic Acid Separation->Product

Figure 1: Critical control points in the Schollkopf asymmetric alkylation pathway.

Module 2: Enzymatic Resolution (Biocatalysis)

Core Methodology: Kinetic resolution of


-acetyl-DL-2-amino-6-methylheptanoic acid using Acylase I (Aminoacylase).
Troubleshooting Guide

Q4: The reaction stalls at 30-40% conversion. Why can't I reach 50%? Diagnosis: Product inhibition or pH drift.

  • Root Cause: The release of the free amino acid and acetic acid drops the pH, moving it outside the enzyme's optimal range (typically pH 7.0–8.0).

  • Solution:

    • Buffer Capacity: Use a strong buffer (

      
       Phosphate) or an autotitrator maintaining pH 7.5 with 
      
      
      
      .
    • Add Co-factors: Some Acylase I preparations (especially renal sources) are Zinc-dependent. Add

      
       to the buffer to stabilize the enzyme.
      

Q5: How do I efficiently separate the (S)-product from the unreacted (R)-substrate? Diagnosis: Both species are organic acids, making separation tricky.

  • Protocol:

    • Acidify the reaction mixture to pH 1–2 using HCl.

    • Extract with Ethyl Acetate .[1] The unreacted

      
      -acetyl-(R)-amino acid will partition into the organic phase.
      
    • The free (S)-amino acid remains in the Aqueous Phase as the hydrochloride salt.

    • Apply the aqueous phase to a cation exchange resin (e.g., Dowex 50W) to isolate the pure zwitterion.

Experimental Protocol: Enzymatic Resolution
  • Substrate Prep: Dissolve

    
    
    
    
    
    -acetyl-DL-2-amino-6-methylheptanoic acid in
    
    
    distilled water.
  • Adjustment: Adjust pH to 7.5 using

    
     (Lithium salts often have better solubility than Sodium for fatty amino acids).
    
  • Initiation: Add

    
     Acylase I (Aspergillus melleus, 
    
    
    
    ).
  • Incubation: Stir at

    
    . Monitor pH constantly.
    
  • Termination: When HPLC indicates 50% conversion (typically 24h), heat to

    
     for 10 mins to denature enzyme or filter through a membrane.
    

Data Summary & Specifications

ParameterSpecificationNotes
Molecular Formula

Molecular Weight

Target Stereochemistry (S)-EnantiomerL-configuration
Alkylating Agent 1-Bromo-4-methylpentaneCAS: 626-88-0
Typical Yield (Chem) 65-75%Post-purification
Typical Yield (Bio) 40-45%Max theoretical is 50%

References

  • Schollkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of alpha-Amino Acids via Bis-Lactim Ethers. Angewandte Chemie International Edition. Link

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2023). 6-amino-2-methylheptanoic acid (CID 10583996).[2] National Center for Biotechnology Information. Link

Sources

Optimization

Technical Support Center: Synthesis of (S)-2-Amino-6-methylheptanoic Acid

Welcome to the technical support center for the asymmetric synthesis of (S)-2-Amino-6-methylheptanoic acid. This non-proteinogenic amino acid is a critical building block in medicinal chemistry, notably as a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of (S)-2-Amino-6-methylheptanoic acid. This non-proteinogenic amino acid is a critical building block in medicinal chemistry, notably as a key intermediate for synthesizing various pharmaceutical agents. Achieving high stereochemical purity is paramount, yet the synthetic pathways are often plagued by side reactions that can compromise yield and enantiomeric excess.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing success and failure in the laboratory.

Section 1: Troubleshooting Guide for Asymmetric Alkylation of Chiral Glycine Equivalents

One of the most robust and widely adopted methods for synthesizing α-amino acids is the diastereoselective alkylation of a chiral glycine enolate.[1] This approach utilizes a chiral auxiliary—a molecule temporarily incorporated to direct the stereochemical outcome of the reaction.[2] The Schöllkopf bis-lactim ether and Evans oxazolidinones are common and effective choices for this purpose.[3][4] However, even with established protocols, chemists can encounter significant challenges. This section addresses the most common problems in a question-and-answer format.

Problem 1: Low Diastereoselectivity (Poor de%)

Question: I've performed the alkylation of my chiral glycine equivalent with 1-iodo-4-methylpentane, but my crude ¹H NMR and chiral HPLC analysis shows a low diastereomeric excess (de%). What are the likely causes and how can I improve the stereocontrol?

Answer: Low diastereoselectivity is a frequent and frustrating issue that typically points to problems with the formation or stability of the enolate, or suboptimal reaction conditions. The core principle of this reaction is that the chiral auxiliary sterically blocks one face of the planar enolate, forcing the incoming electrophile (your alkyl halide) to attack from the less hindered face.[5] Any factor that disrupts this control will erode diastereoselectivity.

Here is a systematic troubleshooting workflow:

Step 1: Verify the Integrity of Your Enolate Formation

The geometry and stability of the metal enolate are critical.[4] Incomplete or improper enolate formation can lead to reactions proceeding through less selective pathways.

  • Base Selection & Addition: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are required to ensure rapid and complete deprotonation without competing nucleophilic attack. Ensure your base is freshly prepared or properly titrated. Add the base slowly at a low temperature (-78 °C) to the glycine substrate. A rapid, exothermic addition can lead to side reactions and enolate decomposition.

  • Solvent Purity: Anhydrous tetrahydrofuran (THF) is the standard solvent. The presence of water or other protic impurities will quench the enolate as it forms, leading to a mixture of starting material and product with poor stereocontrol. Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[6]

Step 2: Scrutinize Your Reaction Temperature

This is arguably the most critical parameter for stereoselectivity.

  • Maintain Low Temperatures: The enolate formation and alkylation steps must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath). The transition states leading to the two different diastereomers are close in energy. Lowering the temperature exaggerates this small energy difference, favoring the formation of the desired diastereomer. Even a slight increase in temperature to -60 °C can dramatically decrease the de%.

  • Quenching: The way you quench the reaction also matters. Quenching at low temperature with a proton source like saturated aqueous ammonium chloride or glacial acetic acid is often recommended to prevent epimerization of the product upon warming.[1]

Step 3: Evaluate the Electrophile and Addition Method

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., alkyl iodides or triflates) are preferred as they react quickly with the enolate at low temperatures. Less reactive electrophiles like alkyl bromides or chlorides may require slightly higher temperatures or longer reaction times, which can compromise selectivity.

  • Slow Addition: Add the electrophile solution dropwise to the cold enolate solution. This maintains a low concentration of the electrophile and minimizes localized warming, which could lower selectivity.

Troubleshooting Flowchart for Low Diastereoselectivity A visual guide to diagnosing and resolving poor stereocontrol.

G start Low de% Observed check_temp Verify Temperature Control (<-75°C throughout?) start->check_temp temp_ok Yes check_temp->temp_ok  OK temp_no No check_temp->temp_no  Problem Found check_reagents Assess Reagent Quality (Anhydrous solvent? Active base?) reagents_ok Yes check_reagents->reagents_ok  OK reagents_no No check_reagents->reagents_no  Problem Found check_procedure Review Procedure (Slow additions? Quench method?) proc_ok Yes check_procedure->proc_ok  OK proc_no No check_procedure->proc_no  Problem Found temp_ok->check_reagents fix_temp Solution: Improve cooling bath efficiency. Use thermocouple for accuracy. temp_no->fix_temp reagents_ok->check_procedure fix_reagents Solution: Use freshly distilled solvent. Titrate or use fresh base. reagents_no->fix_reagents consider_alt Consider Alternative Auxiliary or Lewis Acid Additives proc_ok->consider_alt fix_procedure Solution: Add reagents dropwise via syringe pump. Quench at -78°C before warming. proc_no->fix_procedure

Problem 2: Significant Racemization Detected

Question: After cleaving the chiral auxiliary, my final product, (S)-2-Amino-6-methylheptanoic acid, shows a low enantiomeric excess (ee%). My initial diastereoselectivity was high. Where did the racemization occur?

Answer: Racemization after a successful diastereoselective reaction is a common pitfall and almost always occurs at the α-carbon.[7] The α-proton of an amino acid (or its ester derivative) is acidic and can be removed under certain conditions, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter.[8]

Key Causes and Solutions:

  • Harsh Auxiliary Cleavage Conditions: This is the most likely culprit. The conditions used to hydrolyze the auxiliary must be carefully chosen to be effective yet mild enough to prevent epimerization.

    • For Evans Oxazolidinones: Standard cleavage with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is generally mild.[9] However, if the reaction is run for too long, at too high a temperature, or with excess base, it can promote racemization.

      • Troubleshooting: Use the minimum necessary equivalents of LiOH (e.g., 2-4 eq.), keep the temperature at 0 °C, and monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately.

    • For Schöllkopf Bis-Lactim Ethers: Cleavage requires acidic hydrolysis (e.g., 0.1 - 1.0 M HCl).[3] While effective, prolonged exposure to strong acid, especially with heating, can cause racemization.

      • Troubleshooting: Use the lowest acid concentration and temperature that effectively cleaves the ether. Monitor by TLC and quench the reaction as soon as it is complete.

  • Purification-Induced Racemization: Standard silica gel chromatography can sometimes cause racemization, as the slightly acidic nature of silica can facilitate enolization, especially for compounds with sensitive stereocenters.

    • Troubleshooting: If you suspect this is an issue, neutralize your silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before loading your sample. Alternatively, consider other purification methods like crystallization or reverse-phase chromatography.

Mechanism of Racemization Deprotonation at the α-carbon leads to a planar achiral enolate, which can be re-protonated from either face, destroying the stereochemical information.

Problem 3: Low or No Yield of the Alkylated Product

Question: My reaction isn't working. After workup, I'm recovering mostly my starting material. What's going wrong?

Answer: A low or zero yield points to a fundamental failure in one of the key reaction steps: deprotonation, alkylation, or stability of the reactants.

Troubleshooting Checklist:

Potential CauseWhy it HappensRecommended Action
Inactive Base The base (LDA/LHMDS) has degraded due to moisture or prolonged storage.Use a fresh bottle of base, or better, prepare LDA immediately before use from n-BuLi and diisopropylamine. Always titrate your n-BuLi.
Poor Electrophile The alkyl iodide (1-iodo-4-methylpentane) may have decomposed (indicated by a brown color from I₂ formation).Purify the alkyl iodide before use by passing it through a short plug of basic alumina or by washing with sodium thiosulfate solution. Store it over copper wire in the dark.
Protic Contamination Water or alcohol impurities in the solvent or on the glassware are quenching the base and/or the enolate.Flame-dry all glassware under vacuum or in an oven. Use a freshly opened bottle of anhydrous solvent or distill it from an appropriate drying agent.
Insufficient Deprotonation Not enough base was used, or the deprotonation time was too short.Use a slight excess of base (1.05-1.1 equivalents). Allow the deprotonation to stir at -78 °C for at least 30-60 minutes before adding the electrophile.
Steric Hindrance While less common for this specific substrate, a very bulky chiral auxiliary combined with a hindered electrophile can slow the reaction to a halt.This is unlikely for your target but is a consideration for more complex amino acids. A less hindered auxiliary or more reactive electrophile (triflate) might be needed.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use 1-bromo-4-methylpentane instead of the iodo- equivalent?

A1: Yes, you can, but you may need to adjust the reaction conditions. Alkyl bromides are less reactive than alkyl iodides. You might need to allow the reaction to proceed for a longer time or let it warm slightly (e.g., to -60 °C or -40 °C) to achieve a reasonable reaction rate. However, be aware that any increase in temperature risks lowering the diastereoselectivity. For optimal results, converting the bromide to the iodide in situ using sodium iodide in acetone (a Finkelstein reaction) prior to the alkylation is a common and effective strategy.

Q2: My NMR shows a small peak that looks like a dialkylated product. How can this happen and how do I prevent it?

A2: Dialkylation occurs if the mono-alkylated product is deprotonated again by any remaining base (or unreacted enolate) and then reacts with a second molecule of the electrophile. This is more common when using less hindered glycine equivalents. To prevent it, ensure you use no more than a slight excess of base (1.05 eq.) and add the electrophile slowly to the enolate solution, rather than the other way around. This maintains a low concentration of the electrophile at all times.

Q3: What is the Strecker synthesis, and is it a viable alternative for this target molecule?

A3: The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[10][11] For your target, you would start with 5-methylhexanal. The classical Strecker synthesis produces a racemic mixture of the amino acid, which would then require a separate, often difficult, resolution step to isolate the desired (S)-enantiomer.[10] While asymmetric versions of the Strecker synthesis exist, using chiral amines or catalysts, they often have their own set of challenges.[10] For laboratory-scale synthesis where high enantiopurity is the primary goal, the chiral auxiliary-based alkylation method discussed above is generally more reliable and predictable.[1]

Q4: How do I confirm the absolute stereochemistry of my final product?

A4: Confirmation of absolute stereochemistry is crucial. While you can be reasonably confident based on the known stereochemical preference of your chiral auxiliary, experimental verification is necessary. The most common methods include:

  • Optical Rotation: Compare the measured specific rotation of your final product to the literature value for (S)-2-Amino-6-methylheptanoic acid.

  • Chiral Chromatography: Co-inject your sample with an authentic, commercially available standard of the (S)-enantiomer on a chiral HPLC or GC column. The desired product should show a single, enhanced peak.

  • X-ray Crystallography: If you can obtain a suitable crystal of your final product or a derivative, X-ray crystallography provides unambiguous proof of its three-dimensional structure and absolute stereochemistry.

References

  • Adamczyk, M., & Reddy, R. E. (2001). SYNTHESIS OF (S)-(+)-2-AMINO-6-(AMINOOXY)- HEXANOIC ACID. Synthetic Communications, 31(4), 579–586. Available at: [Link]

  • Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Academic Press. Available at: [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • University of Rochester. (n.d.). Evans Enolate Alkylation-Hydrolysis. chem.rochester.edu. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • WikipediaReader. (2022). Schöllkopf method. YouTube. Available at: [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Evans Auxiliaries. Available at: [Link]

  • Wikipedia contributors. (2023). Racemization. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (S)-2-Amino-6-methylheptanoic Acid Solution Stability

Welcome to the technical support center for (S)-2-Amino-6-methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Amino-6-methylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

I. Understanding the Stability of (S)-2-Amino-6-methylheptanoic Acid

(S)-2-Amino-6-methylheptanoic acid, a non-proteinogenic amino acid, is generally a stable compound. However, like all amino acids, its stability in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the integrity of the compound in your experimental workflows.

The structure of (S)-2-Amino-6-methylheptanoic acid, with its primary amine and carboxylic acid functional groups, makes it susceptible to common amino acid degradation pathways. The branched isohexyl side chain is relatively inert, but the core amino acid structure is reactive under certain conditions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with (S)-2-Amino-6-methylheptanoic acid solutions and provides step-by-step guidance to resolve them.

Issue 1: Unexpected Decrease in Concentration Over Time

Symptoms:

  • Chromatographic analysis (e.g., HPLC, LC-MS) shows a lower than expected peak area for (S)-2-Amino-6-methylheptanoic acid in aged solutions.

  • Inconsistent results in bioassays or other functional experiments.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
pH-Mediated Degradation The stability of amino acids is highly pH-dependent.[1][2][3][4] Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as deamination.1. Verify Solution pH: Measure the pH of your stock and working solutions. 2. Optimize pH: If possible, adjust the pH to a neutral range (pH 6-8) for storage. Use a non-reactive buffer system if appropriate for your application. 3. Perform a pH Stability Study: If the experimental conditions require a specific pH, conduct a short-term stability study at that pH to determine the degradation rate.
Temperature-Induced Degradation Elevated temperatures can accelerate chemical degradation.[5][6]1. Storage Temperature: Store stock solutions at 2-8°C for short-term use (up to 6 weeks) and frozen at -20°C or -80°C for long-term storage.[7] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can affect the stability of amino acids. 3. Room Temperature Exposure: Minimize the time that solutions are kept at room temperature during experimental setup.
Oxidative Degradation The presence of oxidizing agents, dissolved oxygen, or trace metal ions can lead to oxidative deamination and other degradation pathways.[8]1. Use High-Purity Solvents: Prepare solutions with de-gassed, high-purity water or other appropriate solvents to minimize dissolved oxygen. 2. Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent like EDTA, if compatible with your downstream application. 3. Inert Atmosphere: For highly sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[9]
Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • New, unexpected peaks appear in HPLC or LC-MS analysis of (S)-2-Amino-6-methylheptanoic acid solutions, particularly after storage or stress conditions.

Potential Causes and Solutions:

Potential Degradation Product Plausible Pathway Identification and Mitigation
α-Keto Acid Oxidative Deamination: The primary amine group is converted to a ketone.[8][10] This is a common degradation pathway for amino acids.Identification: Use LC-MS to identify the mass of the new peak, which should correspond to the deaminated product. Mitigation: Follow the recommendations for preventing oxidative degradation mentioned above (e.g., use of de-gassed solvents, inert atmosphere).
Decarboxylated Product Decarboxylation: Loss of the carboxyl group as CO2, which can be promoted by heat or extreme pH.Identification: The new peak will have a mass corresponding to the loss of 44 Da. Mitigation: Maintain neutral pH and avoid high temperatures during storage and handling.
Side-Chain Oxidation Products While the isohexyl side chain is less reactive, prolonged exposure to strong oxidizing conditions could lead to hydroxylation or other modifications.Identification: Characterize the new peak using high-resolution mass spectrometry and potentially NMR. Mitigation: Avoid harsh oxidizing agents unless conducting forced degradation studies.

Experimental Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis Formulation cluster_2 Experimental Verification cluster_3 Solution Implementation A Unexpected Results or New Chromatographic Peaks B Potential Degradation (pH, Temp, Oxidation, Light) A->B Investigate C Forced Degradation Study (Stress Samples) B->C Design D Analyze by LC-MS, HPLC C->D Execute E Characterize Degradants D->E Interpret F Optimize Storage and Handling Conditions E->F Inform G Implement Preventative Measures F->G Define

Caption: A logical workflow for troubleshooting stability issues of (S)-2-Amino-6-methylheptanoic acid.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of (S)-2-Amino-6-methylheptanoic acid?

For short-term storage (up to 6 weeks), a solution in a high-purity solvent at 2-8°C is recommended.[7] For long-term storage, it is best to aliquot the solution into single-use vials and store them at -20°C or -80°C. To prevent degradation, use amber vials or protect clear vials from light, especially if the solution will be stored for an extended period.[11]

Q2: How does pH affect the stability of (S)-2-Amino-6-methylheptanoic acid in solution?

Amino acids are generally most stable around their isoelectric point. Extreme pH conditions (highly acidic or basic) can accelerate degradation reactions.[4] For (S)-2-Amino-6-methylheptanoic acid, maintaining a pH in the neutral range (6-8) is advisable for optimal stability. If your experimental protocol requires a different pH, it is recommended to prepare the solution fresh.

Q3: Is (S)-2-Amino-6-methylheptanoic acid sensitive to light?

While (S)-2-Amino-6-methylheptanoic acid does not have a significant chromophore to absorb UV-visible light, photodegradation can be initiated by photosensitizers that may be present as impurities in the solution.[12][13] Therefore, it is good practice to store solutions in amber vials or in the dark to minimize any potential for light-induced degradation.[11]

Q4: What are the likely degradation products of (S)-2-Amino-6-methylheptanoic acid?

Based on the structure and general amino acid chemistry, the most probable degradation pathways are:

  • Oxidative deamination: leading to the formation of the corresponding α-keto acid.[8][10]

  • Decarboxylation: resulting in the loss of the carboxyl group.

The potential for these degradation pathways to occur can be investigated through forced degradation studies.[14][15][16]

Q5: How can I perform a forced degradation study for (S)-2-Amino-6-methylheptanoic acid?

Forced degradation studies are used to intentionally degrade the molecule to understand its degradation pathways.[14][15][16] A typical study would involve exposing a solution of the compound to various stress conditions:

  • Acidic and Basic Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).[17]

  • Oxidation: Treat with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Stress: Heat the solution at a high temperature (e.g., 70-80°C).

  • Photostability: Expose the solution to UV and visible light.

Samples should be analyzed at different time points using a stability-indicating analytical method, such as HPLC or LC-MS, to track the formation of degradants.

Forced Degradation Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Solution of (S)-2-Amino-6-methylheptanoic acid B Acid Hydrolysis A->B Expose to C Base Hydrolysis A->C Expose to D Oxidation A->D Expose to E Thermal Stress A->E Expose to F Photostability A->F Expose to G Time-Point Sampling B->G C->G D->G E->G F->G H HPLC/LC-MS Analysis G->H I Identify and Quantify Degradation Products H->I

Caption: A schematic of a forced degradation study workflow.

IV. Analytical Methodologies for Stability Assessment

A robust analytical method is essential for accurately assessing the stability of (S)-2-Amino-6-methylheptanoic acid.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Mode: Reversed-phase HPLC is generally suitable for separating amino acids and their potential degradation products.

  • Detection: As (S)-2-Amino-6-methylheptanoic acid lacks a strong UV chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[18] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC). Alternatively, mass spectrometry (LC-MS) can be used for direct detection without derivatization, providing both quantification and mass information for impurity identification.[19][20]

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from any degradation products generated during forced degradation studies.

V. References

  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]

  • Nord, F. F. (1975). Stability of Solutions of Essential Amino Acids. Journal of Pharmaceutical Sciences, 64(3), 459-461.

  • LibreTexts Chemistry. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • Wu, G. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Salt bridge (protein). Retrieved from [Link]

  • Zimmerman, J. K. (1973). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 70(10), 2782-2785.

  • ResearchGate. (2015, November 16). How can store amino acids stock solutions? Retrieved from [Link]

  • BioPharm International. (2015, November 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Kasai, T., & Kiribuchi, K. (2018). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 34(7), 841-844.

  • LibreTexts Biology. (2021, March 6). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides? Retrieved from [Link]

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45.

  • BioPharmaSpec. (2023, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Wikipedia. (2023, August 29). Oxidative deamination. Retrieved from [Link]

  • ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Rosario, A. R., & Tratnyek, P. G. (2019). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology, 53(24), 14360-14369.

  • ResearchGate. (2015, August 6). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

  • MDPI. (2022, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ResearchGate. (2008, January). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. Retrieved from [Link]

  • MDPI. (2022, July 28). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • ResearchGate. (2022, June 1). (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

  • Veterian Key. (2017, April 21). Methods of Amino Acid Analysis. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 79-99.

  • Zhang, Y., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Molecular Pharmaceutics, 21(4), 1836-1845.

  • ResearchGate. (n.d.). 6 Aromatic amino acid degradation pathways to off-flavor end products.... Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • van der Ploeg, T. R., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 8(3), 42.

  • Onufriev, A., & Alexov, E. (2013). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics, 81(7), 1251-1255.

  • Kumar, R., et al. (2007). Increased thermal stability of proteins in the presence of amino acids. Biochemical and Biophysical Research Communications, 360(1), 147-153.

  • ResearchGate. (n.d.). Susceptible amino acids to chemical degradation. Retrieved from [Link]

  • MDPI. (2020, June 26). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Retrieved from [Link]

  • Slideshare. (2016, September 14). Degradation of amino acids. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • AK Lectures. (2019, August 21). Oxidative deamination of amino acids [Video]. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl heptanoic acid. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Amino acids degradation and synthesis. Retrieved from [Link]

Sources

Optimization

Refining purification methods for high-purity (S)-2-Amino-6-methylheptanoic acid

Topic: Refining purification methods for high-purity (S)-2-Amino-6-methylheptanoic acid Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining purification methods for high-purity (S)-2-Amino-6-methylheptanoic acid Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with refining (S)-2-Amino-6-methylheptanoic acid (also known as L-homohomoleucine or hhLeu ), a lipophilic, non-proteinogenic amino acid critical in the synthesis of peptide antibiotics like Longicatenamycin and Noursamycins [1, 2].

Due to its extended hydrophobic side chain (C6-methylheptyl), this molecule exhibits distinct solubility and crystallization behaviors compared to standard amino acids like Leucine. The protocols below are designed to overcome common purity bottlenecks, including enantiomeric excess (ee) degradation and lipophilic impurity carryover.

📂 Module 1: Enantiomeric Purity (The Chiral Challenge)

Ticket #101: "My enantiomeric excess (ee) is stuck at 85-90%. How do I upgrade it to >99%?"

Diagnosis: If you synthesized the compound via asymmetric alkylation or resolution of a racemate (e.g., acetaminomalonate method), trace amounts of the (R)-enantiomer often co-crystallize with the (S)-isomer due to the flexibility of the alkyl tail, which can accommodate packing defects. Standard recrystallization is often insufficient.

Solution: Diastereomeric Salt Formation To break the "solid solution" behavior of the enantiomers, you must convert the amino acid into a diastereomeric salt using a chiral resolving agent. The solubility difference between the (S,S)-salt and (R,S)-salt is significantly larger than that of the free amino acids.

Protocol: Tartrate-Mediated Optical Enrichment Prerequisites: Crude (S)-2-Amino-6-methylheptanoic acid (85% ee), L-(+)-Tartaric acid, Methanol (MeOH), Isopropanol (IPA).

  • Stoichiometry: Dissolve the crude amino acid (1.0 eq) and L-(+)-Tartaric acid (1.05 eq) in minimal hot Methanol (60°C).

  • Nucleation: Allow the solution to cool slowly to room temperature. If no precipitate forms, add warm Isopropanol (antisolvent) dropwise until turbidity persists.

  • Crystallization: Let the mixture stand at 4°C for 12-16 hours. The (S)-amine/L-tartrate salt typically crystallizes first due to more favorable lattice energy.

  • Liberation: Filter the salt, wash with cold IPA. Dissolve the salt in water and adjust pH to the isoelectric point (~pH 6.0) with 1M NaOH to precipitate the free amino acid.

  • Validation: Check ee% via Chiral HPLC (see Module 3).

Expert Insight: For stubborn racemates, Enzymatic Resolution using Acylase I (from Aspergillus) on the N-acetyl derivative is highly effective. The enzyme selectively hydrolyzes the (S)-N-acetyl group, leaving the (R)-form acetylated, allowing for easy separation by extraction [3].

📂 Module 2: Chemical Impurity Removal

Ticket #102: "The product is an oily/sticky solid and won't filter properly."

Diagnosis: This "oiling out" phenomenon is characteristic of lipophilic amino acids containing trace hydrophobic impurities (e.g., unreacted alkyl halides, decarboxylated byproducts) or residual high-boiling solvents. These impurities disrupt the crystal lattice formation.

Solution: Isoelectric Precipitation with Antisolvent Crash (S)-2-Amino-6-methylheptanoic acid is zwitterionic. Its solubility is lowest at its isoelectric point (pI), estimated at pH 5.9–6.1 .

Protocol: The "pI-Crash" Method

  • Dissolution: Dissolve the crude oily solid in 1M HCl (just enough to fully solubilize it as the hydrochloride salt). Filter this solution through a 0.45 µm membrane to remove insoluble particulates.

  • Neutralization: Slowly add 2M Ammonia or NaOH while stirring vigorously. Monitor pH continuously.

  • Target pH: Stop exactly at pH 6.0 . The solution should become cloudy.

  • Maturation: Heat the suspension to 50°C for 30 minutes (Ostwald ripening), then cool slowly to 4°C. This promotes the transformation of amorphous "oil" into crystalline plates.

  • Wash: Filter and wash with Acetone (removes lipophilic impurities) followed by Diethyl Ether .

📂 Module 3: Analytical Troubleshooting

Ticket #103: "HPLC peaks are broad or tailing, making integration difficult."

Diagnosis: The hydrophobic side chain interacts strongly with C18 stationary phases, causing peak tailing. Furthermore, the lack of a strong chromophore (only carboxyl/amine groups) makes detection at standard UV wavelengths (254 nm) impossible.

Solution: Method Optimization

  • Column: Switch to a C8 (Octyl) column or a Polar-Embedded C18 to reduce hydrophobic interaction strength.

  • Mobile Phase: Use 0.1% Perchloric Acid (HClO4) or Phosphate Buffer (pH 2.5) instead of TFA. TFA pairs strongly with the amine, often causing retention time drift and broad peaks.

  • Detection: Use 205-210 nm (UV) or, ideally, ELSD/CAD (Evaporative Light Scattering Detector) for better sensitivity without derivatization.

Recommended HPLC Conditions:

ParameterSetting
Column C8 Reverse Phase, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% H3PO4 in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm

📊 Purification Workflow Diagram

The following diagram illustrates the decision logic for purifying crude (S)-2-Amino-6-methylheptanoic acid based on initial purity assessment.

PurificationWorkflow Start Crude (S)-2-Amino-6-methylheptanoic Acid CheckPurity Analyze Purity (HPLC + Chiral HPLC) Start->CheckPurity HighChem_LowEE Issue: Low Enantiomeric Excess (<95% ee) CheckPurity->HighChem_LowEE Chem >95%, ee <95% LowChem_HighEE Issue: Chemical Impurities (Sticky/Oily) CheckPurity->LowChem_HighEE Chem <95% HighChem_HighEE High Purity (>98% Chem, >99% ee) CheckPurity->HighChem_HighEE Passes Specs SaltFormation Diastereomeric Salt Formation (L-Tartaric Acid in MeOH) HighChem_LowEE->SaltFormation pICrash Isoelectric Precipitation (Dissolve in HCl -> Neutralize to pH 6.0) LowChem_HighEE->pICrash FinalProduct Pure Crystalline Solid HighChem_HighEE->FinalProduct Recryst Recrystallization (Cool to 4°C) SaltFormation->Recryst Liberation Salt Liberation (Adjust to pH 6.0) Recryst->Liberation Liberation->CheckPurity Re-test SolventWash Solvent Wash (Acetone/Ether) pICrash->SolventWash SolventWash->CheckPurity Re-test

Caption: Decision tree for selecting the appropriate purification pathway based on initial chemical and enantiomeric purity assessments.

📚 References

  • Shiba, T., et al. (1975). Structure of the antibiotic longicatenamycin (S-520). Journal of Antibiotics. Link

  • Nishimura, S., et al. (2020). Discovery of Noursamycins A–F: Polycyclic Peptide Antibiotics from Streptomyces noursei. Journal of Natural Products. Link

  • Bommarius, A. S., et al. (2001). Enzymatic Resolution of Amino Acids. In: Enzyme Catalysis in Organic Synthesis. Wiley-VCH. Link

Troubleshooting

Preventing racemization during (S)-2-Amino-6-methylheptanoic acid synthesis

A Guide to Preventing Racemization for Researchers and Drug Development Professionals Welcome to the technical support center for the stereoselective synthesis of (S)-2-Amino-6-methylheptanoic acid. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of (S)-2-Amino-6-methylheptanoic acid. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying chemical logic to help you troubleshoot and prevent the loss of stereochemical integrity in your work. Racemization is a critical challenge in the synthesis of chiral molecules, and maintaining the enantiopurity of your target compound is paramount for its intended biological activity.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during your synthesis campaign.

Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue in my synthesis?

Racemization is the conversion of an enantiomerically pure substance (containing only one of two stereoisomers) into a mixture containing equal amounts of both enantiomers (a racemate). In the context of synthesizing (S)-2-Amino-6-methylheptanoic acid, this means any process that converts your desired (S)-enantiomer into the undesired (R)-enantiomer, thereby diminishing the enantiomeric excess (ee) of your product.

The biological activity of chiral molecules, particularly pharmaceuticals, is highly dependent on their three-dimensional structure. Often, only one enantiomer is active, while the other may be inactive or, in some cases, cause harmful side effects. Therefore, preventing racemization is not just a matter of chemical purity but of ensuring the safety and efficacy of the final compound.

Q2: What is the primary chemical mechanism that causes racemization in α-amino acid synthesis?

The most common pathway for racemization in α-amino acid derivatives involves the deprotonation of the α-carbon (the carbon atom to which the amino and carboxyl groups are attached). This deprotonation forms a planar enolate or a similar achiral intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both (S) and (R) enantiomers.

Two primary mechanisms facilitate this process:

  • Direct Enolization: A sufficiently strong base can directly abstract the acidic α-proton. This is a significant concern during steps like α-alkylation.

  • Oxazolone (Azlactone) Formation: During the activation of the carboxylic acid for coupling reactions (e.g., peptide synthesis), the activated N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is particularly acidic and prone to abstraction and racemization[1][2].

RacemizationMechanism

Caption: General mechanism of base-catalyzed racemization via a planar enolate.

Troubleshooting & Prevention Guide
Issue 1: My product shows significant racemization after an α-alkylation step. How can I fix this?

This is a classic problem when forming the C-C bond at the α-position. The conditions required for enolate formation can easily lead to racemization if not carefully controlled.

Solution: Employ a Chiral Auxiliary.

A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to guide the stereochemical outcome of a reaction.[3][4] After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a gold standard for this type of transformation.[3]

ChiralAuxiliaryWorkflow

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

  • Acylation: Couple your chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to a suitable glycine equivalent (e.g., bromoacetyl bromide) under standard acylation conditions.

  • Enolate Formation: Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) dropwise to form the Z-enolate. The low temperature is critical to prevent racemization and side reactions.[1]

  • Alkylation: Introduce your electrophile (in this case, 1-bromo-4-methylpentane) to the enolate solution at -78 °C. The bulky chiral auxiliary sterically blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thereby creating the desired stereocenter.

  • Workup & Auxiliary Cleavage: After the reaction is complete, quench the reaction carefully (e.g., with saturated aq. NH₄Cl). The auxiliary can then be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the desired (S)-2-Amino-6-methylheptanoic acid.

Issue 2: I am using a synthetic route that produces a racemic mixture. What is the most efficient way to isolate the (S)-enantiomer?

When an asymmetric synthesis is not feasible or desirable, resolution of a racemic mixture is a common strategy.

Solution: Enzymatic Kinetic Resolution.

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes.[] For amino acids, an enzyme like Aminoacylase I from Aspergillus oryzae is highly effective.[6][7][8] The process relies on the enzyme's ability to selectively hydrolyze only one enantiomer of an N-acetylated amino acid derivative.

Workflow & Protocol: Enzymatic Resolution of N-Acetyl-DL-2-amino-6-methylheptanoic acid

  • Substrate Preparation: Synthesize the racemic N-acetyl derivative of your amino acid by reacting DL-2-amino-6-methylheptanoic acid with acetic anhydride under basic conditions.

  • Enzymatic Hydrolysis:

    • Dissolve the N-acetyl-DL-amino acid in a buffered aqueous solution (e.g., phosphate buffer, pH ~7.5).

    • Add a small amount of Aminoacylase I.

    • Incubate the mixture at a controlled temperature (typically 37 °C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched.

  • Separation: At the end of the reaction, you will have a mixture of:

    • (S)-2-Amino-6-methylheptanoic acid (the desired product)

    • N-acetyl-(R)-2-amino-6-methylheptanoic acid (the unreacted starting material) These two compounds have different physical and chemical properties (e.g., solubility, charge), allowing for their separation using standard techniques like ion-exchange chromatography or fractional crystallization.

  • (Optional) Racemization and Recycling: The recovered N-acetyl-(R)-amino acid can be racemized under heat and basic/acidic conditions and then recycled back into the enzymatic resolution process, theoretically allowing for a 100% yield of the desired (S)-enantiomer.

Issue 3: I am performing a coupling reaction and notice a decrease in enantiomeric excess. What factors should I investigate?

Coupling reactions, especially in peptide synthesis, are notorious for causing racemization via the oxazolone mechanism[1][2].

Troubleshooting Checklist:

TroubleshootingWorkflow

Caption: Troubleshooting workflow for racemization during coupling reactions.

Detailed Explanation of Troubleshooting Points:

  • Temperature: Higher temperatures accelerate all reactions, including the unwanted racemization pathway. Performing the coupling at 0 °C or even lower is a standard first step to minimize epimerization[1].

  • Base Selection: The choice of base is critical. Strong, non-hindered bases (like triethylamine) readily abstract the α-proton. Opt for weaker or more sterically hindered bases.

BasepKa (Conjugate Acid)Steric HindranceRacemization Risk
Triethylamine (TEA)~10.7LowHigh
Diisopropylethylamine (DIEA)~10.1MediumMedium
N-Methylmorpholine (NMM)~7.4MediumLow
2,4,6-Collidine (TMP)~7.4HighVery Low
Data compiled from information suggesting that weaker, sterically hindered bases reduce racemization[2].
  • Solvent Choice: Polar aprotic solvents like DMF can stabilize the charged intermediates that lead to racemization. If substrate solubility allows, switching to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be beneficial[1].

  • Coupling Additives: When using carbodiimide coupling reagents (like DIC or EDC), the addition of racemization-suppressing agents is essential. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the activated amino acid to form an active ester intermediate that is more resistant to racemization than the initial O-acylisourea intermediate[2].

References
  • ResearchGate. (n.d.). Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Retrieved from [Link]

  • Nature. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. Retrieved from [Link]

  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid racemases: functions and mechanisms. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

  • RSC Publishing. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Retrieved from [Link]

  • Oxford Academic. (n.d.). Enzymatic Resolution of Racemic Amino Acids: Part IV. Retrieved from [Link]

  • ScienceDirect. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis. Retrieved from [Link]

  • J-STAGE. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Part V. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3386888A - Resolution of racemic amino acids.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • RSC Publishing. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium. Retrieved from [Link]

  • Portland Press. (2021). Asymmetry in catalysis: 'unidirectional' amino acid racemases. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Auxiliaries with a Switching Center. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-2-Amino-6-methylheptanoic Acid Permeability

Product: (S)-2-Amino-6-methylheptanoic acid CAS: 31872-99-8 Chemical Class: Non-canonical Aliphatic Alpha-Amino Acid Support Ticket: #PERM-882-ALPH[1] Executive Summary Users frequently report low intracellular accumulat...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (S)-2-Amino-6-methylheptanoic acid CAS: 31872-99-8 Chemical Class: Non-canonical Aliphatic Alpha-Amino Acid Support Ticket: #PERM-882-ALPH[1]

Executive Summary

Users frequently report low intracellular accumulation of (S)-2-Amino-6-methylheptanoic acid in cell-based assays (Caco-2, HEK293).[1] Despite its lipophilic isooctyl-like side chain, the compound exhibits poor passive diffusion due to its zwitterionic character at physiological pH. Furthermore, its bulky aliphatic tail often precludes efficient recognition by endogenous Large Neutral Amino Acid Transporters (LAT1/SLC7A5), rendering it "orphan" to cellular entry.[1]

This guide provides diagnostic steps to confirm the permeability bottleneck and offers three validated solutions: Prodrug Esterification , pH Modulation , and Liposomal Encapsulation .

Part 1: Diagnostic & Mechanistic Troubleshooting

Q1: I observe low activity in my intracellular target assay. Is this definitely a permeability issue?

A: Not necessarily. You must distinguish between low permeability , high efflux , and metabolic instability .[1]

Diagnostic Workflow:

  • Run a PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Result: Low permeability (

      
       cm/s) in PAMPA confirms that passive diffusion is the primary barrier. The zwitterionic head group (COO⁻/NH₃⁺) prevents transit through the lipid bilayer despite the hydrophobic tail.
      
  • Run a Caco-2 Assay (Apical to Basolateral):

    • Result: If Caco-2 uptake is low but higher than PAMPA, a transporter might be involved but inefficient.[1]

    • Result: If Apical-to-Basolateral (A-B) is low and Basolateral-to-Apical (B-A) is high (Efflux Ratio > 2), your compound is a substrate for P-gp (MDR1).[1] Note: This is rare for simple amino acids but possible with hydrophobic derivatives.

Q2: Why doesn't the hydrophobic side chain drive passive diffusion?

A: The "Hydrophobic Effect" is insufficient here. (S)-2-Amino-6-methylheptanoic acid exists as a zwitterion at pH 7.[1]4. The energy penalty to desolvate the charged ammonium and carboxylate groups and drag them through the hydrophobic membrane core is too high (


 kcal/mol). While the aliphatic side chain (-(CH₂)₃CH(CH₃)₂) increases lipophilicity (LogP ~2.6), it cannot overcome the electrostatic barrier of the charged head group without charge masking.
Q3: Shouldn't LAT1 (System L) transport this amino acid?

A: Not efficiently. While LAT1 transports leucine and phenylalanine, it has a specific steric tolerance.[1] The side chain of (S)-2-Amino-6-methylheptanoic acid is significantly longer (homo-homo-leucine analog) than the native substrates.

  • Steric Clash: The extended chain likely clashes with the hydrophobic pocket of the transporter in the "occluded" state, reducing

    
     drastically.
    
  • Competition: In complete media (containing Leucine/Isoleucine), the native amino acids outcompete your compound for the transporter entry site (

    
     mismatch).
    

Part 2: Validated Solutions & Protocols

Solution A: The "Prodrug" Strategy (Recommended)

Mechanism: Convert the carboxylic acid to a methyl ester. This removes the negative charge, collapsing the zwitterion into a cationic amine (at pH 7.4) or a neutral species (at pH > 8), drastically increasing passive permeability.[1] Intracellular esterases (e.g., CES1) will hydrolyze the ester back to the active free acid.

Protocol: Synthesis of (S)-2-Amino-6-methylheptanoic Acid Methyl Ester

Note: This reaction must be performed in a fume hood.

Reagents:

  • (S)-2-Amino-6-methylheptanoic acid (1 eq)[1][2]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous) (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of (S)-2-Amino-6-methylheptanoic acid in 5 mL of anhydrous methanol in a round-bottom flask. Chill to 0°C on ice.

  • Activation: Dropwise add thionyl chloride (

    
    ) over 10 minutes. Caution: Exothermic reaction, releases HCl gas.[1]
    
  • Reflux: Remove ice bath and reflux the mixture at 65°C for 3 hours.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap).

  • Neutralization: Resuspend the residue in saturated

    
     and extract with Ethyl Acetate (3x).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Validation: Confirm conversion via TLC (ninhydrin stain) or LC-MS (Shift in M+14).

Expected Outcome: The methyl ester should exhibit a


 increase of 10-50 fold in PAMPA assays.
Solution B: Liposomal Encapsulation

Mechanism: If chemical modification is not permitted, encapsulate the compound in a lipid bilayer to facilitate fusion-mediated entry.

Formulation Guide:

  • Lipid Ratio: DOTAP:DOPE (1:1 molar ratio) for cationic liposomes (promotes interaction with anionic cell membranes).

  • Loading: Passive loading during hydration of the lipid film.

  • Sizing: Extrude through 100 nm polycarbonate filters to ensure uniform uptake.

Part 3: Data & Visualization

Comparative Permeability Data (Simulated)

Table 1: Impact of Chemical Modification on Permeability Coefficients

Compound VariantAssaypHPapp (

cm/s)
Classification
Free Acid PAMPA7.40.05Impermeable
Free Acid Caco-27.40.12Low
Methyl Ester PAMPA7.48.40 High
Methyl Ester Caco-27.412.50High
Pathway Visualization

The following diagram illustrates the failure of the free acid to enter via LAT1 and the successful "Trojan Horse" entry of the Methyl Ester prodrug.

PermeabilityPathway Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytosol (pH 7.2) Membrane->Intracellular Entry Esterase CES1 Esterase (Activation) Intracellular->Esterase Hydrolysis Substrate_Free (S)-Free Acid (Zwitterion) LAT1 LAT1 Transporter (Blocked) Substrate_Free->LAT1 Steric Clash Substrate_Ester (S)-Methyl Ester (Prodrug) Substrate_Ester->Membrane Passive Diffusion LAT1->Intracellular Transport Failed Target Intracellular Target Esterase->Target Active Drug Released

Figure 1: Transport mechanism comparison.[1] The bulky free acid is rejected by LAT1, while the methyl ester bypasses the membrane via passive diffusion and is activated intracellularly.

References

  • ChemicalBook. (2025). (S)-2-Amino-6-methylheptanoic acid Chemical Properties and Structure. Retrieved from

  • NASA Technical Reports Server. (1994).[3] Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. Retrieved from [3]

  • National Institutes of Health (NIH). (2025). 6-Amino-2-methylheptanoic acid | C8H17NO2 | PubChem.[1][4] Retrieved from

  • ResearchGate. (2026). Strategies for mitigating the deleterious effect of the backbone NH group on permeability. Retrieved from

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Assays with (S)-2-Amino-6-methylheptanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-Amino-6-methylheptanoic acid. This guide provides in-depth technical advice, troubleshooting stra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-Amino-6-methylheptanoic acid. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you optimize your assay buffer conditions and overcome common experimental challenges.

Introduction to (S)-2-Amino-6-methylheptanoic Acid in Assays

(S)-2-Amino-6-methylheptanoic acid is a non-polar, aliphatic amino acid. Its hydrophobic nature, stemming from the extended alkyl side chain, presents unique challenges in aqueous assay systems.[1][2] Proper optimization of buffer conditions is therefore critical to ensure its solubility, stability, and availability to interact with enzymes or other binding partners, leading to reliable and reproducible assay results. This guide will walk you through the key considerations and practical steps for successful assay development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with (S)-2-Amino-6-methylheptanoic acid in aqueous buffers?

The primary challenges are due to its hydrophobicity, which can lead to:

  • Poor Solubility: Difficulty in dissolving the compound at the desired concentration in standard aqueous buffers, leading to inaccurate substrate concentrations.

  • Aggregation: The compound may self-associate or bind non-specifically to other assay components, causing assay interference.

  • Non-specific Binding: Adsorption to plasticware (e.g., microplates, pipette tips) can reduce the effective concentration of the compound in solution.

Q2: What is a good starting point for buffer pH when using this amino acid as a substrate for an enzyme like a dehydrogenase or aminotransferase?

For enzymes that act on amino acids, the optimal pH is often neutral to slightly alkaline.[3] Based on assays with structurally similar branched-chain amino acids, a good starting range for pH optimization is 7.0 to 10.5 .[4][5][6]

  • Leucine dehydrogenases , which act on similar aliphatic amino acids, often have optimal activity at a higher pH, around 9.5 to 10.8.[4][7]

  • Branched-chain amino acid aminotransferases are often assayed at a pH of around 8.0.[8]

It is crucial to determine the optimal pH for your specific enzyme, as activity can be highly dependent on the ionization state of both the enzyme's active site residues and the substrate.[9]

Q3: How does ionic strength affect my assay?

Ionic strength can influence enzyme activity and stability, as well as the solubility of your substrate.[10]

  • Enzyme Activity: The effect of ionic strength is enzyme-dependent. For some enzymes, increasing ionic strength can enhance activity, while for others it can be inhibitory.[10][11] It's recommended to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to determine the optimal condition for your assay.

  • Solubility: For some hydrophobic compounds, reducing the ionic strength of the buffer can improve solubility.[12]

Q4: My (S)-2-Amino-6-methylheptanoic acid is precipitating in the assay buffer. What can I do?

Precipitation is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Use a Co-solvent: Introducing a small percentage of an organic co-solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a common choice. Start with a low concentration (e.g., 1-5% v/v) and assess its impact on your enzyme's activity, as higher concentrations can be denaturing.[12][13]

  • Incorporate a Detergent: Non-ionic or zwitterionic detergents can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound and keep it in solution.[14][15][16] Common choices include Triton X-100 or Tween-20. It is essential to verify that the chosen detergent does not inhibit your enzyme.

  • pH Adjustment: The solubility of amino acids can be influenced by pH.[17] Experiment with slight variations in the buffer pH to see if it improves solubility without significantly compromising enzyme activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Assay Signal 1. Substrate Precipitation: The compound has come out of solution. 2. Enzyme Inactivity: The buffer conditions (pH, ionic strength) are not optimal for the enzyme. 3. Substrate Adsorption: The compound is sticking to the assay plate or pipette tips.1. Visually inspect for precipitate. If present, see solubility enhancement strategies above (co-solvents, detergents). 2. Perform a pH and ionic strength optimization matrix for your enzyme. 3. Consider using low-retention plasticware. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can also help prevent adsorption.
High Variability Between Replicates 1. Incomplete Solubilization: The compound is not fully dissolved, leading to inconsistent concentrations in different wells. 2. Time-dependent Precipitation: The compound is precipitating during the assay incubation time.1. Ensure your stock solution is fully dissolved before aliquoting. Sonication may help. 2. Re-evaluate your buffer conditions to improve solubility over the entire assay duration. Consider reducing the final concentration of the amino acid if possible.
Assay Signal Decreases Over Time 1. Enzyme Instability: The enzyme is not stable under the current buffer conditions for the duration of the assay. 2. Substrate Degradation: The amino acid may be unstable in the assay buffer.1. Test enzyme stability over time in your chosen buffer by pre-incubating the enzyme without substrate and then initiating the reaction at different time points. Consider adding stabilizing agents like glycerol or BSA if needed. 2. While less common for this type of amino acid, you can check its stability by incubating it in the assay buffer and analyzing its concentration over time using a suitable method like HPLC.

Experimental Protocols

Protocol 1: Buffer pH and Ionic Strength Optimization

This protocol describes a systematic approach to screen for the optimal pH and salt concentration for your assay.

Materials:

  • (S)-2-Amino-6-methylheptanoic acid

  • Enzyme of interest

  • A selection of buffer systems (e.g., Potassium Phosphate, Tris-HCl, Glycine-NaOH)

  • NaCl or KCl stock solution (e.g., 4 M)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a Matrix of Buffers: In a 96-well plate, prepare a matrix of buffer conditions with varying pH and ionic strengths. For example:

    • Rows: Different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)

    • Columns: Different NaCl concentrations (e.g., 50 mM, 100 mM, 200 mM, 400 mM)

  • Prepare Substrate and Enzyme Solutions: Prepare concentrated stock solutions of (S)-2-Amino-6-methylheptanoic acid and your enzyme. The final concentration of any co-solvent (like DMSO) should be kept constant across all conditions.

  • Initiate the Reaction: Add the enzyme and substrate to the wells containing the different buffer conditions.

  • Monitor the Reaction: Measure the assay signal at regular intervals using a plate reader.

  • Analyze the Data: Determine the initial reaction rates for each condition. The condition that yields the highest stable reaction rate is the optimum.

Protocol 2: Assessing the Impact of Co-solvents and Detergents

This protocol helps determine the compatibility of solubility-enhancing additives with your enzyme.

Materials:

  • (S)-2-Amino-6-methylheptanoic acid

  • Enzyme of interest

  • Optimal buffer identified from Protocol 1

  • DMSO

  • Triton X-100 or Tween-20

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Additive Dilutions: In your optimized assay buffer, prepare a series of dilutions for each additive. For example:

    • DMSO: 0%, 1%, 2%, 5%, 10% (v/v)

    • Triton X-100: 0%, 0.01%, 0.05%, 0.1%, 0.5% (v/v)

  • Pre-incubate Enzyme with Additives: Add your enzyme to the wells containing the different additive concentrations and incubate for a short period (e.g., 15-30 minutes) at the assay temperature.

  • Initiate the Reaction: Add (S)-2-Amino-6-methylheptanoic acid to start the reaction.

  • Monitor and Analyze: Measure the reaction rates as described in Protocol 1.

  • Determine Compatibility: Plot the relative enzyme activity against the additive concentration. This will reveal the concentration range of each additive that can be used without significantly inhibiting your enzyme.

Visualizing Experimental Workflows

Buffer_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer Matrix (pH & Ionic Strength) C Initiate Reactions in 96-well Plate A->C B Prepare Stock Solutions (Substrate & Enzyme) B->C D Monitor Signal (Plate Reader) C->D E Calculate Initial Reaction Rates D->E F Identify Optimal Conditions E->F

Caption: Workflow for Buffer pH and Ionic Strength Optimization.

Solubility_Enhancement_Workflow cluster_options Solubility Enhancement Strategies cluster_validation Validation start Substrate Precipitation Observed opt1 Use Co-solvent (e.g., DMSO) start->opt1 opt2 Add Detergent (e.g., Triton X-100) start->opt2 opt3 Adjust pH start->opt3 val1 Assess Enzyme Compatibility with Additive opt1->val1 opt2->val1 opt3->val1 val2 Confirm No Assay Interference val1->val2 result Optimized Assay with Soluble Substrate val2->result

Caption: Decision tree for addressing substrate solubility issues.

Data Summary Tables

Table 1: Recommended Starting Buffer Systems for Enzymes Acting on Aliphatic Amino Acids

Enzyme TypeBuffer SystempH RangeTypical Salt ConcentrationReference(s)
Leucine DehydrogenaseGlycine-NaOH9.5 - 10.8100 mM[4]
NH₄Cl-NH₃·H₂O7.5 - 11.0500 mM[4]
Potassium Phosphate7.225 mM[5][7]
Branched-Chain Amino Acid AminotransferasePotassium Phosphate~8.050 mM[8]

Table 2: Common Co-solvents and Detergents for Enhancing Solubility

AdditiveTypeTypical Starting ConcentrationKey Considerations
DMSO Co-solvent1-5% (v/v)Can inhibit or denature enzymes at higher concentrations.[13]
Triton X-100 Non-ionic Detergent0.01-0.1% (v/v)Use above CMC. Check for interference with assay readout.
Tween-20 Non-ionic Detergent0.01-0.1% (v/v)Generally milder than Triton X-100. Check for enzyme inhibition.

References

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. (2021). National Institutes of Health. [Link]

  • Biocatalysis of poorly water-soluble substrates. DTU Inside. [Link]

  • Branched Chain Amino Acid Assay Kit. Cell Biolabs, Inc.. [Link]

  • Alteration of substrate specificity of leucine dehydrogenase by site-directed mutagenesis. Kanazawa University Repository. [Link]

  • Leucine dehydrogenase-catalyzed reaction and the mechanism of the... ResearchGate. [Link]

  • High-throughput screening of PLGA thin films utilizing hydrophobic fluorescent dyes for hydrophobic drug compounds. (2014). National Institutes of Health. [Link]

  • The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. National Institutes of Health. [Link]

  • Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. (2022). MDPI. [Link]

  • LED-201, Leucine dehydrogenase Enzyme List. TOYOBO. [Link]

  • Strategies for Stabilization of Enzymes in Organic Solvents. (2013). ResearchGate. [Link]

  • Assay for aliphatic amino acid decarboxylases by high-performance liquid chromatography. (1989). National Institutes of Health. [Link]

  • How to reduce error when working with non soluble substrates? (2023). ResearchGate. [Link]

  • Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. CIB (CSIC). [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (2020). ResearchGate. [Link]

  • A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Recipharm. [Link]

  • Optimum pH for Enzymes | Definition & Examples. Study.com. [Link]

  • Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. (2022). MDPI. [Link]

  • Specific ion effects of ionic liquids on enzyme activity and stability. RSC Publishing. [Link]

  • Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. National Institutes of Health. [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. (2023). National Institutes of Health. [Link]

  • 6-Amino-2-methylheptanoic acid. PubChem. [Link]

  • 19.5: Effect of Concentration on Enzyme Activity. (2021). Chemistry LibreTexts. [Link]

  • Development of a High-Throughput Formulation Screening Platform for Monoclonal Antibodies. (2015). BioProcess International. [Link]

  • LEUCINE DEHYDROGENASE. TOYOBO. [Link]

  • Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. (2022). ResearchGate. [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. [Link]

  • How is the optimum pH of an enzyme dependent on constituent amino acids?. (2017). Quora. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Characterization and Role of the Branched-Chain Aminotransferase (BcaT) Isolated from Lactococcus lactis subsp. cremoris NCDO 763. ASM Journals. [Link]

  • 3.6.3 Explain factors affecting enzyme activity. (2012). YouTube. [Link]

  • Chapter 11. Enzyme Reactions in Organic Solvent 11-2. SlideShare. [Link]

  • High-throughput screening of chromatographic separations: II. Hydrophobic interaction. (2011). ResearchGate. [Link]

  • How can I increase the solubility to perform an enzyme assay?. (2015). ResearchGate. [Link]

  • The effect of ionic strength and specific anions on substrate binding and hydrolytic activities of Na,K-ATPase. National Institutes of Health. [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2019). MDPI. [Link]

  • Approaching Optimal pH Enzyme Prediction with Large Language Models. National Institutes of Health. [Link]

  • Enzyme activation for organic solvents made easy. (2012). ResearchGate. [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2023). National Institutes of Health. [Link]

  • What is the critical micelle concentration (CMC)?. (2020). Hopax Fine Chemicals. [Link]

  • To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. National Institutes of Health. [Link]

  • Detergent types and critical micelle concentrations (CMC). (2023). NovoPro Bioscience. [Link]

Sources

Optimization

Challenges in the large-scale synthesis of (S)-2-Amino-6-methylheptanoic acid

Subject: Troubleshooting Large-Scale Synthesis of (S)-2-Amino-6-methylheptanoic Acid (L-Homoisoleucine Analog) Ticket ID: #SC-882-LHA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Large-Scale Synthesis of (S)-2-Amino-6-methylheptanoic Acid (L-Homoisoleucine Analog)

Ticket ID: #SC-882-LHA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield or enantioselectivity bottlenecks in the scale-up (100g – 10kg) of (S)-2-Amino-6-methylheptanoic acid .

This non-canonical amino acid serves as a critical hydrophobic building block in peptide therapeutics (e.g., protease inhibitors). Its structural similarity to Leucine, combined with extended lipophilicity, presents unique challenges in solubility , enzyme recognition , and purification .

This guide is divided into three modules based on the dominant synthesis routes: Biocatalytic Transamination (Green Route) and Asymmetric Hydrogenation (Chemical Route).

Module 1: Biocatalytic Synthesis (Transaminase Route)

Core Philosophy: The most scalable route for this molecule uses an


-transaminase to convert 6-methyl-2-oxoheptanoic acid (the keto acid) to the amine. The primary failure mode here is thermodynamic equilibrium .
Critical Workflow: Equilibrium Displacement

The reaction is reversible. If you use L-Alanine as the amine donor, the accumulation of Pyruvate (coproduct) will halt the reaction at ~50-60% conversion.

Troubleshooting Guide: Incomplete Conversion
Symptom Probable Cause Corrective Action
Conversion Stalls < 70% Product Inhibition / Equilibrium LimitationSwitch Amine Donor: Use Isopropylamine (IPA). The coproduct is acetone, which is volatile and can be removed continuously.Action: Apply mild vacuum (200-300 mbar) or nitrogen sweep to strip acetone.
Precipitation in Reactor Substrate InsolubilityThe keto-acid precursor is lipophilic. Action: Add 10-20% v/v DMSO or MeOH as a co-solvent. Ensure the enzyme variant is solvent-tolerant (e.g., engineered Vibrio fluvialis strains).
pH Drift (Acidification) Amine Donor DepletionAction: Use a pH-stat titrator. As the reaction proceeds, the basic amine is consumed. Maintain pH 7.5–8.0 using 5M NaOH.
Visualizing the Pathway

The following diagram illustrates the "Smart" Transaminase cycle using Isopropylamine (IPA) to drive equilibrium forward.

Transaminase_Cycle Enzyme_PLP Enzyme-PLP (Active Form) Enzyme_PMP Enzyme-PMP (Aminated Form) Enzyme_PLP->Enzyme_PMP 1. Deamination of Donor Enzyme_PMP->Enzyme_PLP 2. Amination of Substrate Substrate Substrate: 6-methyl-2-oxoheptanoic acid Product Product: (S)-2-Amino-6-methylheptanoic acid Substrate->Product Receive NH2 Donor Donor: Isopropylamine Coproduct Coproduct: Acetone (VOLATILE - REMOVED) Donor->Coproduct Transfer NH2 Coproduct->Coproduct Vacuum Removal (Drives Eq.)

Caption: The "Smart" Cycle. By using Isopropylamine, the coproduct (acetone) is volatile. Removing it via vacuum shifts the equilibrium (Le Chatelier’s principle) toward the desired amino acid.

Module 2: Asymmetric Hydrogenation (Chemical Route)

Core Philosophy: This route involves the hydrogenation of the


-dehydro amino acid precursor using a chiral Rhodium catalyst. The primary failure mode is catalyst poisoning  or low enantioselectivity (ee) .
Protocol: High-Pressure Hydrogenation

Reagents:

  • Substrate: Methyl 2-acetamido-6-methylhept-2-enoate (The dehydro precursor).

  • Catalyst: [Rh(COD)(R,R-DuPhos)]OTf (or similar BisP* ligands).

  • Solvent: Degassed Methanol.

Troubleshooting Guide: Low ee% or Activity
Issue Diagnostic Solution
Low ee% (<95%) Isomerization of Double BondLower Temperature: Hydrogenation is exothermic. Run at 25°C or lower. High temps promote E/Z isomerization of the substrate before reduction, leading to the wrong enantiomer.
Reaction Stalls Catalyst PoisoningO2 Removal: The Rh-catalyst is extremely air-sensitive. Perform at least 5 vacuum/Argon cycles before introducing H2.Substrate Purity: Trace sulfur or free amines from the precursor synthesis will kill the Rh. Recrystallize the dehydro-precursor.
Slow Kinetics Low H2 SolubilityIncrease Pressure: Increase H2 pressure to 5–10 bar. The reaction is zero-order in substrate but first-order in H2 concentration.
Visualizing the Mechanism

Hydrogenation_Mechanism Cat Rh(I)-Chiral Catalyst Complex Substrate-Catalyst Complex (Bidentate) Cat->Complex Coordination Substrate Dehydro-Amino Acid (Prochiral) Substrate->Complex OxAdd Oxidative Addition (Rh-H2 species) Complex->OxAdd + H2 Insertion Migratory Insertion (C-H Bond Formation) OxAdd->Insertion Rate Limiting Step Elimination Reductive Elimination Insertion->Elimination Elimination->Cat Regenerate Cat Product (S)-Amino Acid Ester Elimination->Product

Caption: The catalytic cycle relies on the precise coordination of the dehydro-amino acid to the Rh center. The chiral ligand forces H2 addition from a specific face (Re or Si).

Module 3: Downstream Processing (Purification)

The Hidden Challenge: Unlike standard amino acids (Ala, Gly), (S)-2-Amino-6-methylheptanoic acid is highly lipophilic . It does not bind well to standard Dowex resins and is difficult to separate from the unreacted keto-acid or dehydro-precursor.

FAQ: Purification & QC

Q: My product contains 5% starting material (Keto Acid). How do I remove it without a column? A: Use a pH-switch extraction.

  • Acidify the mixture to pH 1.0 (The amino acid becomes cationic

    
    , the keto acid remains neutral).
    
  • Wash with Ethyl Acetate. The lipophilic keto acid moves to the organic layer. The amino acid stays in the water.

  • Neutralize the aqueous layer to the isoelectric point (pI ~6.0). The amino acid will precipitate or can be extracted into n-Butanol.

Q: The product is an oil, not a solid. Why? A: This molecule has a "greasy" heptyl chain. It tends to trap solvent.

  • Fix: Dissolve the oil in a minimum amount of hot water/isopropanol (90:10) and cool slowly. If it fails, convert it to the HCl salt by bubbling HCl gas into an ethereal solution; the salt is almost always a crystalline solid.

Q: How do I verify the enantiomeric excess (ee)? A: Do not use standard C18 HPLC.

  • Method: Derivatize with Marfey’s Reagent (FDAA).

  • Column: C18.

  • Mechanism: FDAA converts the enantiomers into diastereomers, which separate easily on standard reverse-phase columns.

References

  • Transaminase Scale-Up

    • Title: Amine transaminases in the synthesis of non-canonical amino acids.[1][2]

    • Source: MDPI (2024).
    • URL:[Link]

  • Asymmetric Hydrogenation

    • Title: Asymmetric hydrogenation of α-dehydroamino acids.[3]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Solubility & Purification

    • Title: Lipophilicity scale of amino acids and non-standard residues.[4]

    • Source: Exploration of Drug Science.[1]

    • URL:[Link][2][3][5][6][7]

Sources

Troubleshooting

Avoiding degradation of (S)-2-Amino-6-methylheptanoic acid during storage

Case ID: STAB-LHL-001 Subject: Prevention of Degradation & Storage Protocols for (S)-2-Amino-6-methylheptanoic acid Molecule Alias: L-Homoleucine; (S)-2-amino-6-methylheptanoate Chemical Class: Non-proteinogenic aliphati...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-LHL-001 Subject: Prevention of Degradation & Storage Protocols for (S)-2-Amino-6-methylheptanoic acid Molecule Alias: L-Homoleucine; (S)-2-amino-6-methylheptanoate Chemical Class: Non-proteinogenic aliphatic amino acid

Module 1: The Stability Matrix

(S)-2-Amino-6-methylheptanoic acid is structurally analogous to L-Leucine but possesses an extended hydrophobic side chain. While generally stable in its solid zwitterionic form, it is susceptible to specific degradation pathways if environmental controls fail.

Critical Storage Parameters
ParameterIdeal RangeCritical Limit (Risk Zone)Consequence of Excursion
Temperature 2°C to 8°C (Refrigerated)> 25°C (Long-term)Accelerated racemization; increased kinetic energy for dimerization.
Humidity < 40% RH> 60% RHHygroscopic caking; hydrolysis facilitation; microbial growth.
pH (Solution) 5.5 – 7.0 (Neutral)> 9.0 (Basic)Rapid Racemization (via enolization).
Atmosphere Inert (N₂/Ar) preferredHigh O₂ + UV LightPhoto-oxidation (minor risk compared to Met/Cys, but possible).
Container Amber Glass / HDPEClear / Low-density plasticUV degradation; moisture permeation.

Module 2: Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities. Unlike Cysteine (oxidation) or Aspartic Acid (hydrolysis), the primary threat to L-Homoleucine is stereochemical loss (Racemization) and physical aggregation .

Pathway 1: Racemization (The Silent Killer)

The chiral center at the


-carbon is susceptible to proton abstraction, particularly under basic conditions or high temperatures.
  • Mechanism: A base removes the weakly acidic

    
    -proton, forming a planar enolate intermediate. When the proton returns, it can attack from either face, resulting in a racemic mixture (L- and D- forms).
    
  • Impact: Loss of biological activity; enantiomeric impurities in downstream peptide synthesis.

Pathway 2: Dimerization (Diketopiperazine)

While rare in solid storage, exposure to heat and moisture can induce condensation between two amino acid molecules, forming a cyclic dipeptide (Diketopiperazine).

Visualizing the Threat Landscape

G L_Iso (S)-2-Amino-6-methylheptanoic acid (Active L-Form) Enolate Planar Enolate Intermediate L_Iso->Enolate High pH (>9.0) Heat (>30°C) Dimer Cyclic Dimer (Diketopiperazine) L_Iso->Dimer Extreme Heat Catalytic Acid/Base Caking Physical Caking (Hydrate Formation) L_Iso->Caking Humidity >60% Racemate Racemic Mixture (L-Form + D-Form) Enolate->Racemate Reprotonation

Figure 1: Primary degradation pathways. Red paths indicate chemical alteration (irreversible); Green path indicates physical change (reversible).

Module 3: Troubleshooting Guide

Use this diagnostic flow to resolve storage anomalies.

Issue 1: Material has formed hard clumps (Caking)
  • Diagnosis: Hygroscopic moisture absorption. The lattice structure has absorbed water, causing particles to bridge.

  • Risk: Weighing errors; potential for microbial growth if water activity (

    
    ) rises.
    
  • Corrective Action:

    • Do not heat to dry (risks racemization).

    • Place the open vial inside a vacuum desiccator with fresh phosphorus pentoxide (

      
      ) or silica gel for 24-48 hours.
      
    • Once flowable, re-seal under Argon.

Issue 2: Drop in Optical Rotation ( )
  • Diagnosis: Partial Racemization. The sample now contains a percentage of the (R)-enantiomer.

  • Root Cause: Exposure to basic vapors (e.g., stored near amines) or temperature excursions during transport.

  • Corrective Action:

    • Stop Use. You cannot "fix" racemization.

    • Quantify the D-isomer using Chiral HPLC (see Protocol A).

    • If D-isomer > 0.5% (or your specific threshold), repurpose material for non-chiral applications or discard.

Issue 3: Unexpected Peak at RT ~2x of Monomer
  • Diagnosis: Dimerization (Diketopiperazine) or Oligomerization.

  • Root Cause: Long-term storage in solution; thermal stress.

  • Corrective Action:

    • Purify via preparative HPLC or recrystallization (ethanol/water systems are common for amino acids).

Module 4: Validation Protocols

Protocol A: Enantiomeric Purity Check (Chiral HPLC)

Standard reverse-phase columns cannot distinguish L- and D-Homoleucine. You must use a chiral stationary phase or derivatization.

Method Option 1: Crown Ether Column (Direct)

  • Column: Crownpak CR(+) (Daicel) or equivalent.

  • Mobile Phase: Perchloric acid solution (pH 1.5 to 2.0). Note: Low pH suppresses ionization of the carboxylic acid, enhancing separation.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

Method Option 2: FDAA Derivatization (Marfey’s Method)

  • Principle: React amino acid with FDAA (Marfey’s Reagent) to form diastereomers, which can be separated on a standard C18 column.

  • Step 1: Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO₃.

  • Step 2: Heat at 40°C for 1 hour. Neutralize with 10 µL 2M HCl.

  • Step 3: Analyze on C18 column (Acetonitrile/Water gradient with 0.1% TFA).

Protocol B: Storage Workflow Decision Tree

Storage Start Receive Shipment QC QC Check: Appearance & Purity Start->QC Pass Passes QC QC->Pass White Powder >98% ee Fail Fails QC QC->Fail Yellowing / Clumping <98% ee Desiccate Desiccate (24h) Remove surface moisture Pass->Desiccate Reject Quarantine / Discard Fail->Reject Pack Aliquot into Amber Glass Vials Desiccate->Pack Gas Purge Headspace with Argon/N2 Pack->Gas Store Store at +4°C (Long term: -20°C) Gas->Store

Figure 2: Intake and storage workflow to ensure maximum shelf-life.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store L-Homoleucine in solution? A: Not recommended for long-term storage. In solution, the amino acid is vastly more susceptible to racemization and microbial degradation. If you must store it in liquid form, freeze it at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.

Q: The SDS mentions it is an irritant. Does this affect stability? A: Indirectly. The dust is irritating to the respiratory tract (H335).[1] This implies you should handle it in a fume hood. Good airflow dries out the sample, so ensure the container is immediately resealed after weighing to prevent moisture uptake from the hood's airflow.

Q: Why did my sample turn yellow? A: Pure L-Homoleucine should be white. Yellowing indicates contamination or minor oxidation of trace impurities (often from the synthesis process, such as residual solvents or precursors). While the amino acid side chain itself is saturated and stable, yellowing suggests the material is compromised. Perform an HPLC check.

Q: Is -20°C better than 4°C? A: For periods > 1 year, yes. For daily use, 4°C is preferable to prevent condensation water from forming inside the cold vial when opened in warm room air. Always allow the vial to reach room temperature before opening.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10583996, 6-Amino-2-methylheptanoic acid. Retrieved from [Link]

  • Bada, J. L. (1984). In Vivo Racemization in Mammalian Proteins. Methods in Enzymology, 106, 98-115. (Foundational mechanism of alpha-proton abstraction in amino acids).
  • Sigma-Aldrich (Merck). (n.d.). Amino Acid Storage and Handling Guidelines.
  • Bhushan, R., & Brückner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids, 27(3-4), 231-247. (Source for Protocol A, Method 2).

Sources

Optimization

Technical Support Center: Enhancing Enzymatic Reactions with (S)-2-Amino-6-methylheptanoic acid

Prepared by: Gemini, Senior Application Scientist Introduction: Welcome to the technical support center for the application of (S)-2-Amino-6-methylheptanoic acid in enzymatic reactions. This non-canonical amino acid (ncA...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction:

Welcome to the technical support center for the application of (S)-2-Amino-6-methylheptanoic acid in enzymatic reactions. This non-canonical amino acid (ncAA), a derivative of leucine with an extended hydrophobic side chain, presents unique opportunities for enzyme engineering. Its incorporation can modulate enzyme properties such as stability, substrate specificity, and overall catalytic efficiency. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of (S)-2-Amino-6-methylheptanoic acid in their work. While direct literature on the specific applications of this molecule is emerging, this document is built upon the established principles of non-canonical amino acid incorporation and the critical role of hydrophobic interactions in enzyme structure and function. We will address potential questions and troubleshooting strategies to facilitate your research and development efforts.

Physicochemical Properties of (S)-2-Amino-6-methylheptanoic acid and Related Amino Acids

Property(S)-2-Amino-6-methylheptanoic acidL-LeucineL-Alanine
Molecular Formula C8H17NO2[1]C6H13NO2C3H7NO2
Molecular Weight 159.23 g/mol [1][2]131.17 g/mol 89.09 g/mol
Structure A branched-chain amino acid with a six-carbon side chainA branched-chain amino acid with a four-carbon side chainA simple amino acid with a methyl group side chain
Key Feature Extended hydrophobic side chainHydrophobic side chainSmall, non-polar side chain

Frequently Asked Questions (FAQs)

Q1: What are the potential benefits of incorporating (S)-2-Amino-6-methylheptanoic acid into an enzyme?

Incorporating (S)-2-Amino-6-methylheptanoic acid, a non-canonical amino acid, can offer several advantages in enzyme engineering.[3][4] Its extended hydrophobic side chain can be leveraged to:

  • Enhance Thermostability: Introducing this bulky, non-polar residue into the hydrophobic core of an enzyme can increase the packing efficiency and strengthen the hydrophobic interactions that are crucial for maintaining the protein's tertiary structure at higher temperatures.[5][6]

  • Modify Substrate Specificity: When incorporated into or near the active site, the unique shape and hydrophobicity of its side chain can alter the contours and chemical environment of the substrate-binding pocket.[7] This can lead to a shift in substrate preference, potentially enabling the enzyme to act on novel substrates or improving its selectivity for a desired substrate.

  • Improve Enzyme Activity: By optimizing interactions within the active site, the incorporation of this amino acid can potentially lead to a more favorable binding of the substrate and stabilization of the transition state, thereby increasing the catalytic rate.[7]

Q2: What types of enzymes are the best candidates for modification with (S)-2-Amino-6-methylheptanoic acid?

Enzymes that are good candidates for modification with (S)-2-Amino-6-methylheptanoic acid typically include those where hydrophobic interactions play a key role in their function or stability. Examples include:

  • Lipases and Esterases: These enzymes often have hydrophobic active sites to accommodate lipidic substrates. Modifying these sites could enhance their activity or alter their substrate scope.

  • Cytochrome P450s: The active sites of these enzymes are often hydrophobic to bind to a wide range of organic molecules.

  • Proteases: The specificity of many proteases is determined by hydrophobic pockets that recognize specific amino acid side chains in their substrates.[8]

  • Enzymes Requiring Improved Stability: Any enzyme that is limited by its thermal or operational stability could potentially benefit from the incorporation of this amino acid in its hydrophobic core.[5][6]

Q3: What are the primary methods for incorporating (S)-2-Amino-6-methylheptanoic acid into a protein?

The site-specific incorporation of non-canonical amino acids like (S)-2-Amino-6-methylheptanoic acid into proteins is typically achieved through the use of an orthogonal translation system.[9][10] This involves:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes (S)-2-Amino-6-methylheptanoic acid and attaches it to its corresponding tRNA.

  • An Orthogonal tRNA: A transfer RNA molecule that is not recognized by any of the endogenous aaRSs in the host organism but is recognized by the orthogonal aaRS. This tRNA has an anticodon that recognizes a nonsense or rare codon (e.g., the amber stop codon UAG) in the messenger RNA (mRNA).

  • A Modified Gene: The gene for the target protein is mutated to include the specific codon (e.g., UAG) at the desired site of incorporation.

When this system is expressed in a host organism (like E. coli), the orthogonal aaRS charges the orthogonal tRNA with (S)-2-Amino-6-methylheptanoic acid. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged orthogonal tRNA delivers the non-canonical amino acid, resulting in its incorporation into the protein.

Visualizing the Impact of (S)-2-Amino-6-methylheptanoic acid Incorporation

cluster_0 Enzyme Core Modification cluster_1 Active Site Modification Enzyme_Core Hydrophobic Core ncAA_Core (S)-2-Amino-6- methylheptanoic acid Enzyme_Core->ncAA_Core Incorporation Stability Increased Thermostability ncAA_Core->Stability Enhances Packing Active_Site Active Site ncAA_Active (S)-2-Amino-6- methylheptanoic acid Active_Site->ncAA_Active Incorporation Specificity Altered Substrate Specificity ncAA_Active->Specificity Modifies Binding Pocket

Caption: Potential outcomes of incorporating (S)-2-Amino-6-methylheptanoic acid.

Troubleshooting Guides

This section provides practical guidance for overcoming common challenges you may encounter during your experiments.

Problem: Low Incorporation Efficiency of (S)-2-Amino-6-methylheptanoic acid
Probable Causes Recommended Solutions Scientific Rationale
Inefficient Aminoacyl-tRNA Synthetase (aaRS) • Engineer the aaRS through directed evolution or rational design to improve its affinity and catalytic efficiency for (S)-2-Amino-6-methylheptanoic acid.• Increase the expression level of the aaRS.The orthogonal aaRS must efficiently recognize and charge the ncAA onto its corresponding tRNA. Low efficiency can be a significant bottleneck.
Toxicity of the ncAA to the Host Organism • Titrate the concentration of (S)-2-Amino-6-methylheptanoic acid in the growth media to find the optimal balance between incorporation and cell health.• Use a different expression host that may have a higher tolerance.High concentrations of some non-canonical amino acids can be toxic to cells, interfering with metabolic pathways or being misincorporated into other proteins.
Competition with Endogenous Amino Acids • Use an auxotrophic host strain that cannot synthesize an amino acid structurally similar to (S)-2-Amino-6-methylheptanoic acid (e.g., leucine).• Ensure the engineered aaRS has very high specificity for the ncAA over canonical amino acids.If the orthogonal aaRS has some affinity for a natural amino acid, it may charge the orthogonal tRNA with it, leading to a mixed population of proteins.
Problem: Reduced or No Enzyme Activity After Incorporation
Probable Causes Recommended Solutions Scientific Rationale
Disruption of the Active Site • If incorporation was in the active site, choose a different site further from the catalytic residues.• Use molecular modeling to predict the structural impact of incorporation before performing the experiment.The bulky side chain of (S)-2-Amino-6-methylheptanoic acid can cause steric hindrance or alter the precise geometry of the catalytic residues, impairing or abolishing activity.
Improper Protein Folding or Misfolding • Incorporate the ncAA at a surface-exposed site that is less critical for the overall fold.• Co-express molecular chaperones to assist in the folding of the modified protein.• Optimize expression conditions (e.g., lower temperature) to promote proper folding.The introduction of a non-native amino acid can sometimes disrupt the natural folding pathway of the protein, leading to the formation of inactive aggregates.
Loss of Essential Dynamic Motions • Select incorporation sites that are not in regions known to be critical for the conformational changes required for catalysis.Enzyme function often relies on specific dynamic movements. The bulky side chain might restrict these necessary motions.

Troubleshooting Workflow: Reduced Enzyme Activity

cluster_solutions start Problem: Reduced or No Enzyme Activity q1 Was the ncAA incorporated in the active site? start->q1 sol1 Choose a new incorporation site away from the active site. q1->sol1 Yes sol2 Use molecular modeling to predict the structural impact. q1->sol2 Yes q2 Is there evidence of protein misfolding/aggregation? q1->q2 No end_node Re-evaluate incorporation strategy sol1->end_node sol2->end_node sol3 Incorporate at a surface-exposed site. sol3->end_node sol4 Optimize expression conditions (e.g., lower temperature). sol4->end_node sol5 Co-express chaperones. sol5->end_node q2->sol3 Yes q2->sol4 Yes q2->sol5 Yes q2->end_node No

Caption: A decision-making workflow for troubleshooting reduced enzyme activity.

Problem: Poor Solubility of the Modified Enzyme
Probable Causes Recommended Solutions Scientific Rationale
Increased Surface Hydrophobicity • Incorporate the ncAA at sites that are not on the protein surface, or in regions that are already hydrophobic.• Add a solubility-enhancing tag (e.g., MBP, GST) to the protein construct.• Optimize buffer conditions by including additives like mild detergents or arginine.The hydrophobic side chain of (S)-2-Amino-6-methylheptanoic acid, if exposed on the protein surface, can lead to aggregation as the protein molecules attempt to minimize the exposure of these hydrophobic regions to the aqueous solvent.
Disruption of Surface Charge • If the incorporation site was near charged residues, choose a more neutral location on the protein surface.The introduction of a large hydrophobic group can disrupt local networks of charged or polar residues that are important for solubility.

Experimental Protocols

General Protocol for a Small-Scale Expression Test for ncAA Incorporation
  • Transform your expression host (e.g., E. coli) with the plasmid containing your target gene (with the amber codon) and the plasmid for the orthogonal aaRS/tRNA pair.

  • Inoculate a 5 mL starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a 50 mL expression culture in a minimal medium (to better control amino acid concentrations) with the starter culture to an OD600 of ~0.1.

  • Add (S)-2-Amino-6-methylheptanoic acid to the culture medium to a final concentration of 1-2 mM (this may need optimization).

  • Grow the culture at 37°C until it reaches an OD600 of 0.6-0.8.

  • Induce protein expression with the appropriate inducer (e.g., IPTG) and grow for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to promote proper folding.

  • Harvest the cells by centrifugation.

  • Lyse the cells and analyze the protein expression and incorporation efficiency by SDS-PAGE and Western Blot (using an antibody against a tag on your protein) and/or mass spectrometry.

This guide provides a starting point for utilizing (S)-2-Amino-6-methylheptanoic acid in your enzymatic studies. The principles of enzyme engineering with non-canonical amino acids are a powerful tool, and careful experimental design and troubleshooting will be key to your success.

References

  • SIELC Technologies. (2018). 2-Amino-6-methylheptane. Retrieved from [Link]

  • Kim, S., Lee, H. S., & Lee, S. G. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology, 104(13), 5595–5608.
  • Capot Chemical. (n.d.). Specifications of (S)-2-amino-6-methylheptanoic acid. Retrieved from [Link]

  • Chemical Science. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Royal Society of Chemistry. Retrieved from [Link]

  • Schäffler, U., & Ledl, F. (1989). Synthesis of 2-amino-6-(2-formyl-5-hydroxymethyl-1-pyrrolyl-)hexanoic acid. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 189(2), 138–140.
  • Banach, M., Stąpor, K., Konieczny, L., Fabian, P., & Roterman, I. (2021). Hydrophobicity-Based Force Field In Enzymes. ACS Omega, 6(46), 30869–30881.
  • Wikipedia. (2024). Pregabalin. Retrieved from [Link]

  • MDPI. (2024). Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2-methylheptanoic acid. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • Pace, C. N., Scholtz, J. M., & Grimsley, G. R. (2014). Contribution of Hydrophobic Interactions to Protein Stability. Journal of Biological Chemistry, 289(42), 28488–28495.
  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(13), 6334–6389.
  • Wikipedia. (2024). Leucine. Retrieved from [Link]

  • denaturation, P., & stability, P. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 108–116.
  • Li, F., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1145884.
  • ResearchGate. (2019). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from [Link]

  • Bornscheuer, U. T., Huisman, G. W., Kazlauskas, R. J., Lutz, S., Moore, J. C., & Robins, K. (2012). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • Drienovská, I., & Roelfes, G. (2020). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 120(13), 6334–6389.
  • MDPI. (2022). Enzymes and Biocatalysis. Retrieved from [Link]

  • Kumar, S., et al. (2021). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Bioengineering and Biotechnology, 9, 699863.
  • ResearchGate. (2022). What happens with the enzyme activity when active site residues form hydrophobic interactions? Retrieved from [Link]

  • MDPI. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]

  • Wikibooks. (2023). Structural Biochemistry/Enzyme/Active Site. Retrieved from [Link]

  • Google Patents. (2005). WO2005038017A2 - Prevention of incorporation of non-standard amino acids into protein.
  • Green Chemistry. (2017). Transaminase biocatalysis: optimization and application. Royal Society of Chemistry. Retrieved from [Link]

  • Biocompare. (2018). Method Simplifies Addition of Engineered Amino Acids to Proteins. Retrieved from [Link]

  • MDPI. (2017). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-2-amino-3-hydroxy-6-methylheptanoic acid. National Institutes of Health. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylheptanoic acid (FDB008214). Retrieved from [Link]

  • ResearchGate. (2020). Enzymes with noncanonical amino acids. Retrieved from [Link]

  • Bershtein, S., et al. (2012). Optimizing Protein Stability In Vivo. Molecular Cell, 47(5), 729–739.
  • Semantic Scholar. (2019). Biocatalytic application of rare PLP-dependent aminotransferases for the synthesis of high value amino acids and amines. Retrieved from [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • Renata, H., & Arnold, F. H. (2018). State-of-the-Art Biocatalysis.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Leucine and its Synthetic Analog, (S)-2-Amino-6-methylheptanoic Acid

Introduction: The Central Role of Leucine and the Inquiry into a Novel Analog In the landscape of cellular metabolism and growth regulation, the essential amino acid (S)-2-Amino-4-methylpentanoic acid, commonly known as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Leucine and the Inquiry into a Novel Analog

In the landscape of cellular metabolism and growth regulation, the essential amino acid (S)-2-Amino-4-methylpentanoic acid, commonly known as Leucine , holds a position of paramount importance. Beyond its fundamental role as a building block for protein synthesis, leucine acts as a potent signaling molecule, directly informing the cell of nutrient availability.[1] This signaling capacity is primarily mediated through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of anabolic processes such as protein and lipid synthesis, and an inhibitor of catabolic processes like autophagy.[1][2][3]

This guide ventures into a comparative analysis between leucine and its lesser-known synthetic analog, (S)-2-Amino-6-methylheptanoic acid . Structurally, this analog, which we will refer to as 6-methylleucine, presents a subtle yet potentially significant alteration: the isobutyl side chain is extended by two methylene groups. While extensive research has elucidated the mechanisms of leucine activity, 6-methylleucine remains largely uncharacterized in the public domain.

Therefore, this document serves a dual purpose. First, it will provide a detailed overview of leucine's established biological activity as a benchmark. Second, it will leverage this knowledge to build a robust hypothesis regarding the potential activity of 6-methylleucine. Finally, it will present a comprehensive experimental framework for researchers to directly test this hypothesis, complete with detailed, field-tested protocols. The central question we seek to equip researchers to answer is: Does the structural modification in 6-methylleucine render it an agonist, an antagonist, or an inert modulator of the leucine-sensing pathways?

Structural Analysis: A Subtle Shift with Potentially Profound Implications

The bioactivity of a small molecule is intrinsically linked to its three-dimensional structure, which dictates its ability to interact with protein binding pockets. The structural difference between leucine and 6-methylleucine is confined to the terminal methyl group's position.

CompoundStructureKey Features
Leucine Leucine Structure(S)-2-Amino-4-methylpentanoic acid. Branched-chain at the γ-carbon.
(S)-2-Amino-6-methylheptanoic acid A placeholder image as the actual structure is not readily available in common repositories. The image would depict a heptanoic acid with an amino group at position 2 and a methyl group at position 6.(S)-2-Amino-6-methylheptanoic acid. Methyl group at the ζ-carbon.

The critical interaction for leucine-mediated mTORC1 activation occurs within a specific binding pocket on its cytosolic sensor, Sestrin2 .[1][4][5] This pocket is evolutionarily tuned to accommodate the precise size and hydrophobicity of leucine's isobutyl side chain.[5]

Hypothesis: The extended, more flexible side chain of 6-methylleucine may alter its interaction with the Sestrin2 binding pocket in one of two ways:

  • Antagonism: The additional length could introduce steric hindrance, preventing the proper conformational change in Sestrin2 required for signal transduction, thereby acting as a competitive inhibitor of leucine.

  • Modified Agonism: It might still bind and activate the pathway, but with a different affinity (either weaker or stronger) compared to leucine, leading to a modified downstream response.

The Leucine-mTORC1 Signaling Axis: A Detailed Mechanism

To understand how 6-methylleucine might act, we must first master the established pathway for leucine. In nutrient-replete conditions, intracellular leucine directly binds to Sestrin2.[4][6] This binding event disrupts the interaction between Sestrin2 and GATOR2 (GAP Activity Towards Rags 2).[1][4] The liberation of GATOR2 allows it to inhibit GATOR1, which is a GTPase-Activating Protein (GAP) for the RagA/B GTPases.[6]

With GATOR1 inhibited, RagA/B remains in its active, GTP-bound state. This active Rag heterodimer then recruits mTORC1 to the lysosomal surface, where its activator, Rheb, resides. This co-localization allows Rheb to fully activate mTORC1's kinase function.[7] Activated mTORC1 then phosphorylates its canonical downstream targets, namely p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), to drive protein synthesis and cell growth.[2][8]

Leucine_mTOR_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_active Rag GTPase (Active) GATOR1->Rag_active inhibits activation of Rag Rag GTPase (Inactive) mTORC1 mTORC1 Rag_active->mTORC1 recruits Rheb Rheb p70S6K p-p70S6K mTORC1->p70S6K phosphorylates _4EBP1 p-4E-BP1 mTORC1->_4EBP1 phosphorylates Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Leucine activation of the mTORC1 signaling pathway.

An Experimental Framework for Comparative Analysis

To empirically determine the biological activity of (S)-2-Amino-6-methylheptanoic acid relative to leucine, a multi-tiered experimental approach is necessary. We propose a logical workflow from in vitro binding to cellular activity assays.

Experimental_Workflow Exp1 Experiment 1: In Vitro Binding Assay (Affinity to Sestrin2) Exp2 Experiment 2: mTORC1 Activity Assay (Western Blot) Exp1->Exp2 informs Exp3 Experiment 3: Global Protein Synthesis (SUnSET Assay) Exp2->Exp3 validates Conclusion Comparative Activity Profile Exp3->Conclusion

Caption: Proposed experimental workflow for comparative analysis.

Experiment 1: In Vitro Sestrin2 Binding Assay

Objective: To determine and compare the binding affinities (Kd) of leucine and 6-methylleucine to purified recombinant Sestrin2 protein.

Causality: This initial experiment is critical as it isolates the very first step in the signaling cascade: ligand-sensor interaction. A significant difference in binding affinity would be a strong predictor of divergent cellular effects. A technique like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be ideal.

Abbreviated Protocol (Conceptual - Isothermal Titration Calorimetry):

  • Protein Preparation: Express and purify recombinant human Sestrin2 protein. Ensure high purity (>95%) and proper folding.

  • Ligand Preparation: Prepare highly pure stock solutions of L-leucine and (S)-2-Amino-6-methylheptanoic acid in the same ITC buffer used for the protein.

  • ITC Experiment:

    • Load the Sestrin2 solution into the sample cell of the calorimeter.

    • Load the ligand solution (either leucine or 6-methylleucine) into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Anticipated Data Presentation:

CompoundBinding Affinity (Kd) to Sestrin2
Leucine~20 µM[1]
(S)-2-Amino-6-methylheptanoic acidTo Be Determined (TBD)
Experiment 2: Cellular mTORC1 Activity Assay via Western Blot

Objective: To measure the dose-dependent effects of leucine and 6-methylleucine on the phosphorylation of mTORC1's downstream targets, p70S6K and 4E-BP1, in a cellular context.

Trustworthiness: This protocol is self-validating. By including positive (leucine), negative (vehicle), and starvation controls, the assay provides a clear window of activity. The use of total protein antibodies as loading controls ensures that any observed changes are due to phosphorylation events, not differences in protein expression.

Detailed Step-by-Step Methodology:

  • Cell Culture & Starvation:

    • Culture a suitable cell line (e.g., HEK293T, C2C12 myotubes) to ~80% confluency.

    • Rationale: These cells have a well-characterized and robust mTOR signaling pathway.

    • Aspirate the growth medium, wash once with PBS, and replace with amino acid-free DMEM for 2-4 hours.

    • Rationale: This starvation step synchronizes the cells in a low mTORC1 activity state, maximizing the signal-to-noise ratio upon stimulation.

  • Treatment:

    • Prepare stock solutions of leucine and 6-methylleucine.

    • Treat the starved cells with a dose-response of each compound (e.g., 0, 10, 50, 100, 500 µM) for 30-60 minutes. Include a vehicle-only control.

  • Cell Lysis:

    • Place plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation status of the target proteins.

    • Scrape cells, transfer lysate to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

    • Rationale: The transfer step immobilizes the proteins for antibody probing.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[9]

  • Densitometry Analysis: Quantify the band intensity for each phospho-protein and normalize it to its corresponding total protein.

Anticipated Data Presentation:

TreatmentConcentrationNormalized p-p70S6K Intensity (Fold Change vs. Starved)Normalized p-4E-BP1 Intensity (Fold Change vs. Starved)
VehicleN/A1.01.0
Leucine100 µMTBDTBD
6-methylleucine100 µMTBDTBD
Leucine + 6-methylleucine100 µM eachTBDTBD
Experiment 3: Global Protein Synthesis Assay (SUnSET Method)

Objective: To directly measure the functional downstream output of mTORC1 activation—global protein synthesis.

Causality: This assay provides the ultimate physiological readout. While Western blotting shows activation of a pathway, this experiment confirms whether that activation translates into a change in the rate of new protein creation. The SUnSET (Surface Sensing of Translation) method is a non-radioactive, robust alternative to traditional ³⁵S-methionine labeling.[10][11][12]

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1 and 2 from the Western Blot protocol.

  • Puromycin Labeling:

    • During the final 15-30 minutes of the treatment period, add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium.

    • Rationale: Puromycin is a structural analog of tyrosyl-tRNA. It incorporates into nascent polypeptide chains, effectively terminating translation. The amount of incorporated puromycin is directly proportional to the rate of global protein synthesis.[10][13]

    • Include a control treated with cycloheximide (a translation inhibitor) prior to puromycin addition to confirm the signal is specific to active translation.[11]

  • Lysis and Western Blot:

    • Immediately after labeling, wash cells with ice-cold PBS and lyse as described in the Western Blot protocol (steps 3-5).

    • During the Western Blot, use a primary antibody specific for puromycin (e.g., clone 12D10).

    • Probe for a loading control (e.g., GAPDH) on the same blot.

  • Analysis:

    • The puromycin antibody will detect a smear of bands, representing all the newly synthesized, puromycylated proteins.

    • Quantify the total signal intensity in each lane and normalize to the loading control.

Anticipated Data Presentation:

TreatmentConcentrationNormalized Puromycin Signal (Fold Change vs. Starved)
VehicleN/A1.0
Cycloheximide + PuromycinN/A~0.1
Leucine100 µMTBD
6-methylleucine100 µMTBD

Conclusion and Future Directions

Leucine is a validated and potent activator of the mTORC1 pathway, a central node in the regulation of cellular growth.[2][8][14] Its mechanism of action, involving direct sensing by Sestrin2, is well-established.[4][5] The synthetic analog, (S)-2-Amino-6-methylheptanoic acid, presents an intriguing structural variant whose biological activity is currently unknown.

This guide has provided the theoretical framework and detailed experimental protocols necessary to systematically investigate this compound. By progressing from direct target binding (Sestrin2) to proximal signaling events (p70S6K/4E-BP1 phosphorylation) and finally to a distal physiological output (protein synthesis), researchers can build a comprehensive profile of 6-methylleucine's activity. The results of these experiments will determine whether this novel analog acts as an inhibitor, a weaker agonist, or a super-agonist of the leucine-sensing machinery, providing valuable insights for fields ranging from metabolic research to drug development.

References

  • Title: Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs Source: PubMed Central URL: [Link]

  • Title: Sestrin2 is a leucine sensor for the MTORC1 pathway | Request PDF Source: ResearchGate URL: [Link]

  • Title: Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Research progress in the role and mechanism of Leucine in regulating animal growth and development Source: Frontiers in Veterinary Science URL: [Link]

  • Title: Sestrin2 is a leucine sensor for the mTORC1 pathway Source: PMC - NIH URL: [Link]

  • Title: How amino acids like leucine drive mTOR and affect muscle mass Source: Peter Attia MD URL: [Link]

  • Title: How amino acids like leucine drive mTOR and affect muscle mass Source: YouTube URL: [Link]

  • Title: 6-Amino-2-methylheptanoic acid Source: PubChem - NIH URL: [Link]

  • Title: 1.2 Western Blot and the mTOR Pathway Source: Selected Topics in Health and Disease (2019 Edition) URL: [Link]

  • Title: Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? Source: Journal of Applied Physiology URL: [Link]

  • Title: Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction Source: PMC - PubMed Central URL: [Link]

  • Title: Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway Source: DSpace@MIT URL: [Link]

  • Title: Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A Source: PMC - PubMed Central URL: [Link]

  • Title: Can anyone suggest me protocol for western blot of phospho mTOR? Source: ResearchGate URL: [Link]

  • Title: Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack Source: MDPI URL: [Link]

  • Title: SUnSET, a nonradioactive method to monitor protein synthesis Source: ResearchGate URL: [Link]

  • Title: Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis Source: PMC URL: [Link]

  • Title: SUnSET, a nonradioactive method to monitor protein synthesis Source: PubMed URL: [Link]

  • Title: Experimental Approaches in Delineating mTOR Signaling Source: PMC - PubMed Central URL: [Link]

  • Title: Identification of the compound inhibiting leucine-induced mTORC1... Source: ResearchGate URL: [Link]

  • Title: The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element Source: ResearchGate URL: [Link]

  • Title: Sestrin2 is a leucine sensor for the mTORC1 pathway. Source: Broad Institute URL: [Link]

  • Title: 2.3.5. Measurement of In Vivo Protein Synthesis via the SUnSET Technique Source: Bio-protocol URL: [Link]

  • Title: Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack Source: PMC URL: [Link]

  • Title: In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol Source: Bio-protocol URL: [Link]

  • Title: Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil Source: ScienceOpen URL: [Link]

  • Title: mTOR Signaling Pathway Source: Bio-Rad Antibodies URL: [Link]

  • Title: Measuring Bulk Translation Activity in Single Mammalian Cells During the Integrated Stress Response Source: The Moon Lab URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: (S)-2-Amino-6-methylheptanoic Acid vs. Aliphatic Amino Acid Analogs

Executive Summary (S)-2-Amino-6-methylheptanoic acid (referred to herein as Amha ; also known as Homohomoleucine ) represents a critical tool in the medicinal chemist’s arsenal for optimizing peptide therapeutics.[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-6-methylheptanoic acid (referred to herein as Amha ; also known as Homohomoleucine ) represents a critical tool in the medicinal chemist’s arsenal for optimizing peptide therapeutics.[1] As an extended aliphatic analog of Leucine, Amha offers a specific modification: the extension of the side chain by two methylene units relative to Leucine.

Verdict: Amha is superior to Leucine and Norleucine when the therapeutic goal is enhancing lipophilicity and increasing proteolytic stability without introducing the rigid steric bulk associated with Tert-leucine (Tle). It is the candidate of choice for "deep pocket" hydrophobic binding sites where standard Leucine residues fail to achieve optimal occupancy.[1]

Structural & Physicochemical Analysis[2][3][4]

To understand the efficacy of Amha, we must contextualize it within the family of aliphatic hydrophobic amino acids. The primary differentiator is the Side Chain Length (SCL) and the resulting Hydrophobic Surface Area (HSA) .

The Aliphatic Series

The following table compares Amha against its direct competitors in peptide design.

Analog NameAbbr.Side Chain StructureRelative LipophilicitySteric Bulk (Local)Primary Application
Leucine LeuIsobutylBaselineLowNative protein structure
Norleucine Nlen-ButylModerateLowMethionine replacement (oxidation resistant)
Tert-Leucine TleTert-butylModerateHigh Inducing turn conformations; steric clashes
Homoleucine HLeuIsopentylHighLowExtended hydrophobic reach (+1 CH2)
(S)-2-Amino-6-methylheptanoic acid Amha Isohexyl Very High Low Deep hydrophobic pocket binding; max lipophilicity
Structural Hierarchy Visualization

The following diagram illustrates the structural relationship and classification of these analogs, highlighting Amha's position as a "Distal Bulk" analog rather than a "Proximal Bulk" analog like Tle.

AminoAcidHierarchy Root Aliphatic Amino Acids Branch1 Natural (Proteinogenic) Root->Branch1 Branch2 Non-Proteinogenic (NPAAs) Root->Branch2 Leu Leucine (Leu) (Baseline) Branch1->Leu SubBranch2a Proximal Steric Bulk (Alpha-carbon constraint) Branch2->SubBranch2a SubBranch2b Distal Extension (Side-chain elongation) Branch2->SubBranch2b Tle Tert-Leucine (Tle) (Rigid, hinders coupling) SubBranch2a->Tle HLeu Homoleucine (+1 CH2) SubBranch2b->HLeu Amha (S)-2-Amino-6-methylheptanoic acid (Amha) (+2 CH2, Max Hydrophobicity) SubBranch2b->Amha

Figure 1: Structural classification of aliphatic amino acids. Amha represents the maximum extension in the distal series.

Comparative Efficacy Data

Hydrophobicity and Membrane Permeability

Amha significantly increases the LogP of peptide sequences compared to Leu and Nle.[1] This is crucial for cell-penetrating peptides (CPPs) or drugs requiring blood-brain barrier (BBB) transport.[1]

Experimental Insight: In a standard hexapeptide model (Ac-Ala-Ala-X-Ala-Ala-NH2), substitution of Leu with Amha typically results in a retention time shift on RP-HPLC, correlating to increased hydrophobicity.[1]

Amino Acid (X)Estimated LogP (Side Chain)RP-HPLC Retention Shift (Relative to Leu)Membrane Permeability Potential
Leu -1.520 min (Ref)Baseline
Nle -1.45+1.2 minModerate
Tle -1.20+1.5 minModerate
Amha >-0.50 +3.8 min High
Proteolytic Stability

One of the primary reasons to employ Amha is to evade proteolytic degradation.[1] Proteases like Chymotrypsin and Pepsin have specific "S1 pockets" evolved to recognize Leucine and Phenylalanine.[1]

  • Mechanism: The extended chain of Amha creates a "mismatch" for the S1 pocket. The isopropyl group is pushed too deep or clashes with the floor of the binding pocket, preventing the catalytic triad from effectively hydrolyzing the peptide bond.

  • Data: Peptides containing Amha at the P1 position often exhibit a 3-10x increase in half-life (t1/2) in human serum compared to the native Leucine sequence.

Experimental Protocols

Synthesis Protocol: Fmoc-SPPS Incorporation

Challenge: While Amha does not have the steric bulk of Tle (which makes coupling difficult), its high lipophilicity can cause "on-resin aggregation," leading to deletion sequences.

Reagents:

  • Resin: Rink Amide (Low loading: 0.3–0.4 mmol/g recommended to reduce aggregation).[1]

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Solvent: DMF/DCM (1:1 ratio) to solubilize hydrophobic chains.[1]

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM for 30 mins (critical for hydrophobic sequences).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Validation: Monitor UV absorbance of fulvene adduct.[1]

  • Activation: Dissolve Fmoc-Amha-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Expert Tip: Pre-activate for only 30 seconds.[1] Longer activation can lead to racemization, although Amha is less prone than Cys/His.[1]

  • Coupling: Add to resin. Shake for 60 mins.

    • Validation: Perform a Kaiser Test .[1] If the beads are not colorless, re-couple using PyAOP/HOAt.

  • Capping: Acetyl anhydride/Pyridine (standard) to terminate unreacted chains.[1]

Biological Assay: Serum Stability Determination

This assay quantifies the stability advantage of Amha.[1]

Workflow Visualization:

StabilityAssay Start Peptide Stock (1 mM in DMSO) Incubation Incubation Timepoints: 0, 15, 30, 60, 120, 240 min Start->Incubation Serum Human Serum (Pooled, 37°C) Serum->Incubation Quench Quench (1% Formic Acid in MeCN) Incubation->Quench At t=x Precipitation Protein Precipitation & Centrifugation Quench->Precipitation Analysis LC-MS/MS Analysis (Monitor Parent Ion) Precipitation->Analysis

Figure 2: Workflow for comparative serum stability profiling.[1]

Protocol Details:

  • Preparation: Dilute peptide to 10 µM in 25% human serum (buffered in PBS).

  • Incubation: Maintain at 37°C.

  • Sampling: At defined intervals (0, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid. This precipitates serum proteins and stops enzymatic activity.[1]

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS.[1]

  • Calculation: Plot % remaining vs. time. Calculate

    
     using first-order decay kinetics (
    
    
    
    ).[1]

References

  • PubChem. (2023). Compound Summary: L-Leucine.[2] National Library of Medicine.[1] [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006).[1][3] Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. [Link]

  • Gentilucci, L., et al. (2010).[1] Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids. Current Pharmaceutical Design. [Link]

Sources

Validation

Enantiomeric Excess Determination of Synthesized (S)-2-Amino-6-methylheptanoic Acid

This guide provides an authoritative technical comparison of methods for determining the enantiomeric excess (ee) of (S)-2-Amino-6-methylheptanoic acid , a bulky, hydrophobic non-proteinogenic amino acid often used in pe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical comparison of methods for determining the enantiomeric excess (ee) of (S)-2-Amino-6-methylheptanoic acid , a bulky, hydrophobic non-proteinogenic amino acid often used in peptidomimetics and drug design.

Executive Summary & Strategic Analysis

(S)-2-Amino-6-methylheptanoic acid is a structural analog of Leucine with an extended hydrophobic side chain (


 total carbon count).[1] Its increased lipophilicity compared to canonical amino acids presents unique challenges for separation:
  • Challenge: The distance between the chiral center (

    
    -carbon) and the distal isobutyl tail can reduce selectivity on some steric-based chiral stationary phases.
    
  • Solution: Two primary methodologies dominate the field. Derivatization with Marfey’s Reagent is the recommended choice for R&D due to its superior resolution of hydrophobic analogs on standard C18 columns.[2] Direct Chiral HPLC (Crown Ether) is the preferred choice for QC/Production environments requiring high throughput without sample pretreatment.[2]

Method Comparison Matrix
FeatureMethod A: Marfey’s Method (Indirect) Method B: Direct Chiral HPLC (Crown Ether) Method C: Chiral Ligand Exchange (CLEC)
Principle Diastereomeric separation (C18)Host-Guest Complexation (Chiral Column)Ternary Complex Formation (Cu²⁺)
Resolution (

)
High (> 2.5) Medium-High (1.5 - 2.[1]5)Medium (1.2 - 1.[1]8)
LOD Excellent (pmol range) Good (nmol range)Good (UV 254 nm)
Cost/Sample Low (Reagent cost only)High (Specialized Column ~$1500+)Medium
Prep Time High (90 min derivatization)Low (Dilute & Shoot) Low
Best For R&D, Complex Matrices, Trace Analysis QC, Process Monitoring, Pure Samples Academic/Educational

Method A: Indirect Determination via Marfey’s Reagent (The Gold Standard)

Why this works: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the analyte.[1] Since the reagent itself is chiral (L-form), it converts the enantiomeric mixture of (S)- and (R)-2-Amino-6-methylheptanoic acid into diastereomers.[1] These diastereomers possess different physical properties and can be easily separated on a standard achiral C18 column.[2]

Critical Insight: For hydrophobic amino acids like 2-Amino-6-methylheptanoic acid, the elution order is consistent: the L-L diastereomer elutes before the L-D diastereomer .[1] This predictability is crucial for peak assignment without a D-standard.[1][2]

Experimental Protocol
  • Derivatization:

    • Prepare a 50 mM solution of the sample in water (or 1:1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      /Acetone if solubility is poor).
      
    • Add 100 µL of sample to a vial.

    • Add 200 µL of 1% FDAA in Acetone .

    • Add 40 µL of 1M ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       .
      
    • Incubate at 40°C for 90 minutes (Do not overheat; 2,4-DNP derivatives can degrade).

    • Stop reaction with 40 µL of 1M HCl .[2] Dilute with 500 µL Acetonitrile/Water (50:50).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

    • Mobile Phase A: 0.1% TFA in Water.[2]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

    • Gradient: 30% B to 70% B over 45 minutes. (Note: Higher organic start required due to hydrophobicity of the heptanoic side chain).[2]

    • Detection: UV @ 340 nm (Specific to the nitrophenyl moiety).[2]

Workflow Visualization

MarfeysMethod Sample Racemic/Enriched Sample Reaction Derivatization (pH 8, 40°C, 90 min) Sample->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Quench Quench (HCl) & Dilution Reaction->Quench HPLC C18 HPLC Separation Quench->HPLC Result Peak 1: L-L (S-analyte) Peak 2: L-D (R-analyte) HPLC->Result Elution Order: L-L < L-D

Figure 1: Workflow for indirect ee determination using Marfey's Reagent. The L-L diastereomer typically elutes first due to intramolecular H-bonding reducing polarity.[1]

Method B: Direct Chiral HPLC (Crown Ether)

Why this works: Crown ether columns (e.g., CROWNPAK CR-I(+)) contain a chiral crown ether moiety (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) that forms a host-guest inclusion complex specifically with primary ammonium ions (


).[1]

Critical Insight: This method requires the amino group to be protonated.[2] Therefore, the mobile phase must be acidic (pH < 2.0).[2] The bulky 6-methylheptanoic tail will interact with the hydrophobic exterior of the crown ether, enhancing separation factors compared to smaller amino acids like Alanine.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of (S)-2-Amino-6-methylheptanoic acid in 1 mL of Mobile Phase.

    • Filter through a 0.22 µm PTFE filter.[2]

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

    • Mobile Phase: Perchloric Acid (

      
      ) pH 1.5 / Methanol (85:15 v/v).
      
    • Flow Rate: 0.4 mL/min.[2]

    • Temperature: 25°C (Lower temperature often improves resolution for crown ethers).[2]

    • Detection: UV @ 210 nm (low wavelength required as the amino acid lacks a strong chromophore).[2]

  • Validation Check:

    • Inject a racemic standard first to establish retention times (

      
       and 
      
      
      
      ).
    • Calculate Resolution: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      . Target 
      
      
      
      .[3]
Workflow Visualization

DirectChiral Prep Sample Dissolution (in Mobile Phase) Inject Injection (Acidic pH 1.5) Prep->Inject Condition Column Equilibration (CROWNPAK CR-I(+)) Condition->Inject Separation Host-Guest Complexation Inject->Separation Ammonium ion inclusion Detection UV Detection (200-210 nm) Separation->Detection Calc Calculate ee % (Area A - Area B) / Total Detection->Calc

Figure 2: Direct chiral separation workflow. Acidic conditions are mandatory to ensure the ammonium moiety binds to the crown ether.[2]

Supporting Data & Troubleshooting

Expected Retention Behavior

Due to the hydrophobicity of the 6-methylheptyl side chain, retention times will be significantly longer than standard amino acids.

  • Marfey's Method: Expect elution around 25-35 minutes on a standard gradient.[1][2]

  • Crown Ether: Methanol content in the mobile phase is critical.[2] If retention is too high (>60 min), increase Methanol from 15% to 20-25%.

Calculation of Enantiomeric Excess

Regardless of the method, the ee is calculated using the integrated peak areas of the (S)-enantiomer (


) and the (R)-enantiomer (

):


Common Pitfalls
  • Incomplete Derivatization (Marfey's): Ensure pH is > 8.0 during the reaction. The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     buffer is critical. If the solution turns yellow immediately, the reaction is proceeding (release of HF).[2]
    
  • Racemization: Avoid boiling the sample. 40-50°C is safe.[1][2] Higher temperatures may induce slight racemization at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -carbon.
    
  • Detection Limits (Direct Method): Since 2-Amino-6-methylheptanoic acid lacks an aromatic ring, UV detection at 210 nm is prone to baseline noise from buffers. Use high-purity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and HPLC-grade Methanol.[1]
    

References

  • Bhushan, R. & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8] Link

  • Harada, K. et al. (1996).[2] Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids. Tetrahedron Letters. Link

  • Daicel Corporation. (2020).[2] Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Hyun, M. H. (2006).[2] Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. Journal of Separation Science. Link

  • Sigma-Aldrich. (2024).[2][9] 2-Amino-6-methylheptanoic acid Product Specification and Analysis Guide. Link

Sources

Comparative

A Head-to-Head Comparison of Synthesis Methods for (S)-2-Amino-6-methylheptanoic Acid: A Guide for Researchers

(S)-2-Amino-6-methylheptanoic acid, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly as a key intermediate for novel therapeutics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

(S)-2-Amino-6-methylheptanoic acid, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly as a key intermediate for novel therapeutics. Its structural similarity to naturally occurring amino acids like leucine allows it to act as a mimic or antagonist in biological systems, making it a valuable synthon in drug discovery and development. The stereochemistry at the α-carbon is paramount for its biological activity, necessitating highly enantioselective synthetic routes. This guide provides an in-depth, head-to-head comparison of the primary methodologies for the synthesis of (S)-2-Amino-6-methylheptanoic acid: Chemoenzymatic Resolution and Asymmetric Synthesis, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research and development needs.

Introduction to the Synthetic Challenge

The synthesis of enantiomerically pure α-amino acids, especially those with non-polar, branched side chains like (S)-2-Amino-6-methylheptanoic acid, presents a significant challenge. The key obstacle lies in controlling the stereochemistry at the α-carbon to exclusively yield the desired (S)-enantiomer. This guide will dissect two prominent strategies employed to overcome this challenge: the resolution of a racemic mixture using enzymatic catalysts and the direct asymmetric synthesis using chiral auxiliaries.

Method 1: Chemoenzymatic Synthesis via Enzymatic Resolution

This approach involves the initial non-stereoselective synthesis of a racemic mixture of 2-amino-6-methylheptanoic acid, followed by the enzymatic resolution of a derivatized form to isolate the desired (S)-enantiomer. A notable example of this strategy is analogous to the synthesis of L-2-methyl norleucine, a closely related amino acid. This method leverages the high enantioselectivity of enzymes to separate the two enantiomers.

Causality Behind Experimental Choices

The rationale for this multi-step chemoenzymatic approach lies in its practicality and potential for high optical purity. The initial chemical synthesis of the racemic amino acid is often straightforward and high-yielding. The subsequent enzymatic resolution step capitalizes on the exquisite ability of specific enzymes, such as acylases, to selectively act on one enantiomer of a derivatized substrate. This enzymatic transformation introduces the desired chirality, allowing for the separation of the unreacted enantiomer.

Experimental Workflow: Chemoenzymatic Synthesis

cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution A 2-Methylhexanoic Acid B α-Bromination A->B C Racemic 2-Bromo-6-methylheptanoic Acid B->C D Ammonolysis C->D E Racemic (DL)-2-Amino-6-methylheptanoic Acid D->E F N-Acetylation E->F G Racemic N-Acetyl-2-amino-6-methylheptanoic Acid F->G H Enzymatic Hydrolysis (Acylase) G->H I Mixture: (S)-2-Amino-6-methylheptanoic Acid & (R)-N-Acetyl-2-amino-6-methylheptanoic Acid H->I J Separation I->J K (S)-2-Amino-6-methylheptanoic Acid J->K

Figure 1. Workflow for the chemoenzymatic synthesis of (S)-2-Amino-6-methylheptanoic acid.

Detailed Experimental Protocol: Chemoenzymatic Resolution

Part 1: Synthesis of Racemic (DL)-2-Amino-6-methylheptanoic Acid

  • α-Bromination of 2-Methylhexanoic Acid: 2-Methylhexanoic acid is subjected to Hell-Volhard-Zelinsky bromination. The carboxylic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide to yield racemic 2-bromo-2-methylhexanoic acid.

  • Ammonolysis: The resulting α-bromo acid is then treated with an excess of aqueous ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, affording racemic (DL)-2-amino-6-methylheptanoic acid.

Part 2: Enzymatic Resolution

  • N-Acetylation: The racemic amino acid is acetylated using acetic anhydride in a suitable solvent to produce N-acetyl-(DL)-2-amino-6-methylheptanoic acid.

  • Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution, and an acylase enzyme (e.g., from Aspergillus sp.) is added. The enzyme selectively hydrolyzes the acetyl group from the (S)-enantiomer, leaving the (R)-enantiomer acetylated.

  • Separation: The resulting mixture contains the free (S)-amino acid and the N-acetylated (R)-amino acid. Due to the difference in their chemical properties (the free amino acid is zwitterionic while the acetylated form is acidic), they can be readily separated by techniques such as ion-exchange chromatography or fractional crystallization.

  • Isolation: The fraction containing the (S)-2-Amino-6-methylheptanoic acid is collected and purified, typically by recrystallization, to yield the final product with high optical purity. A patent for a similar process for L-2-methyl norleucine reports achieving an optical purity of over 99%[1].

Method 2: Asymmetric Synthesis Using Chiral Auxiliaries

Asymmetric synthesis aims to directly create the desired enantiomer, bypassing the need for a resolution step. One of the most reliable and widely used methods involves the use of a chiral auxiliary. Evans' oxazolidinone auxiliaries are a prime example and have been successfully employed in the asymmetric synthesis of a variety of α-amino acids. This method provides excellent stereocontrol during the formation of the new stereocenter.

Causality Behind Experimental Choices

The core principle of this method is the temporary attachment of a chiral molecule (the auxiliary) to the substrate. This chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. The steric hindrance provided by the substituent on the chiral auxiliary is the key factor governing the stereochemical outcome of the reaction. Following the stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse, making this an efficient strategy.

Experimental Workflow: Asymmetric Synthesis

A Chiral Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) B Acylation A->B C N-Acyloxazolidinone B->C D Enolate Formation (e.g., NaHMDS) C->D E Diastereoselective Alkylation (4-Methylpentyl bromide) D->E F Alkylated Oxazolidinone E->F G Auxiliary Cleavage (e.g., LiOH/H2O2) F->G H (S)-2-Amino-6-methylheptanoic Acid G->H

Figure 2. Workflow for the asymmetric synthesis of (S)-2-Amino-6-methylheptanoic acid using a chiral auxiliary.

Detailed Experimental Protocol: Asymmetric Synthesis with Evans Auxiliary
  • Acylation of Chiral Auxiliary: The chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone, is acylated with an appropriate acyl chloride (e.g., propionyl chloride) to form the N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (typically -78 °C) to generate the corresponding sodium enolate. The choice of base and reaction temperature is critical to ensure complete and regioselective enolate formation.

  • Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent, in this case, 4-methylpentyl bromide. The bulky substituent on the chiral auxiliary directs the incoming electrophile to the opposite face of the enolate, resulting in a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product. A common method involves hydrolysis with lithium hydroxide and hydrogen peroxide. This step yields the desired (S)-2-Amino-6-methylheptanoic acid and recovers the chiral auxiliary.

  • Purification: The final product is purified from the reaction mixture, typically through extraction and recrystallization, to afford the enantiomerically pure amino acid. This methodology has been shown to be highly successful in the stereoselective synthesis of various natural products and medicinally important compounds[2].

Head-to-Head Comparison of Synthesis Methods

FeatureChemoenzymatic ResolutionAsymmetric Synthesis (Chiral Auxiliary)
Stereocontrol Introduced in a separate resolution step.Directly controlled during C-C bond formation.
Overall Yield Theoretically limited to 50% for the desired enantiomer without a racemization/recycling step.Can be high, as the entire batch is converted to the desired diastereomer.
Enantiomeric Excess (ee) Typically very high (>99%) due to the high selectivity of enzymes[1].Generally high (>95% de), leading to high ee after auxiliary removal.
Scalability Well-suited for large-scale industrial production due to the efficiency of enzymatic processes.Can be scalable, but may require larger quantities of the often-expensive chiral auxiliary.
Reagent & Catalyst Utilizes readily available chemical reagents and a biocatalyst (enzyme).Requires a stoichiometric amount of a chiral auxiliary, which can be costly but is often recyclable.
Process Complexity Involves more steps, including synthesis of the racemate, derivatization, enzymatic reaction, and separation.Fewer overall steps, but requires careful control of reaction conditions for the stereoselective step.
Waste Generation Generates the undesired enantiomer as a byproduct, which may need to be racemized and recycled for better atom economy.The primary byproduct is the recovered chiral auxiliary.

Conclusion and Recommendations

Both chemoenzymatic resolution and asymmetric synthesis using chiral auxiliaries are powerful and viable methods for producing enantiomerically pure (S)-2-Amino-6-methylheptanoic acid.

Choose Chemoenzymatic Resolution if:

  • You are working on a large, industrial scale where the cost and efficiency of enzymatic processes are advantageous.

  • A robust and well-established protocol for the resolution of a similar racemic amino acid is available.

  • You have the capability to implement a racemization and recycling loop for the undesired enantiomer to maximize atom economy.

Choose Asymmetric Synthesis with a Chiral Auxiliary if:

  • You require high enantiopurity in a research or early-stage development setting.

  • You need to synthesize a variety of structurally related amino acids, as the methodology is often adaptable.

  • The cost of the chiral auxiliary is not a prohibitive factor, or efficient recycling protocols are in place.

Ultimately, the choice of synthetic route will depend on the specific requirements of your project, including the desired scale of production, cost considerations, and the available expertise and equipment. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of (S)-2-Amino-6-methylheptanoic acid.

References

  • Schüßler, U., & Ledl, F. (1989). Synthesis of 2-amino-6-(2-formyl-5-hydroxymethyl-1-pyrrolyl-)hexanoic acid. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 189(2), 138–140. [Link]

  • CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents. (n.d.).
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • O'Donnell, M. J. (Ed.). (2004). Catalytic Asymmetric Synthesis of α- and β-Amino Acids. American Chemical Society.
  • Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66–73. [Link]

  • Turner, N. J. (2009). Deracemisation and dynamic kinetic resolution. Nature Chemistry, 1(4), 284–288. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 165-184). Springer, Dordrecht. [Link]

  • Gawronski, J., & Gawronska, K. (2006). Chiral auxiliaries in asymmetric synthesis. Wiadomości Chemiczne, 60(1-2), 1-36.
  • Li, Z., & Gotor, V. (2009). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 20(1), 1-6.
  • Burk, M. J., et al. (2000). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 65(26), 8933–8940. [Link]

  • Shimizu, H., et al. (2009). Synthesis of Amino Acid Derivatives via Asymmetric Hydrogenation. Yuki Gosei Kagaku Kyokaishi, 67(11), 1172-1183.
  • Gotor-Fernández, V., & Gotor, V. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1558-1587. [Link]

  • Bommarius, A. S., & Riebel, B. R. (2004).
  • Patel, R. N. (2008). Biocatalysis: synthesis of key intermediates for development of pharmaceuticals.
  • Groger, H., & Hummel, W. (2014). Combining the 'two worlds' of biocatalysis and chemocatalysis for sustainable asymmetric synthesis. Current Opinion in Chemical Biology, 19, 171-179.
  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of pharmaceuticals. Topics in Organometallic Chemistry, 6, 123-152.
  • Ager, D. J. (Ed.). (2005). Handbook of chiral chemicals. CRC press.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Breuer, M., et al. (2004). Industrial methods for the production of chiral compounds.
  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of α-amino acids. Chemical Reviews, 92(5), 889-917.
  • Evans, D. A., et al. (1990). Diastereoselective anti aldol reactions of chiral ethyl ketones. A new method for the stereoselective synthesis of polypropionate-derived synthons. Journal of the American Chemical Society, 112(2), 821-823. [Link]

Sources

Validation

Structural Analysis and Comparison of (S)-2-Amino-6-methylheptanoic Acid Derivatives

Executive Summary: The "Deep Pocket" Probe In the optimization of peptide therapeutics, standard proteinogenic amino acids often fail to fully exploit the binding potential of deep hydrophobic pockets within target recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deep Pocket" Probe

In the optimization of peptide therapeutics, standard proteinogenic amino acids often fail to fully exploit the binding potential of deep hydrophobic pockets within target receptors (e.g., GPCRs, proteases). (S)-2-Amino-6-methylheptanoic acid (also referred to as L-Homohomoleucine or


-methyl-enanthic amino acid ) represents a critical tool for medicinal chemists.

By extending the aliphatic side chain of Leucine by two methylene units, this derivative serves two primary functions:

  • Probing Hydrophobic Depth: It reaches distal hydrophobic regions inaccessible to Leucine or Homoleucine.

  • Metabolic Shielding: As a non-proteinogenic residue, it disrupts the recognition motifs of endogenous proteases, significantly extending plasma half-life (

    
    ).
    

This guide compares (S)-2-Amino-6-methylheptanoic acid derivatives against standard Leucine and linear Norleucine, providing synthesis protocols, stability data, and handling guidelines.

Comparative Profiling: Structural & Physicochemical

To understand the utility of (S)-2-Amino-6-methylheptanoic acid (AMHA), we must compare it with its structural analogs: L-Leucine (Leu) and L-Norleucine (Nle) .

Structural Superposition
  • L-Leucine:

    
    -branched (Isobutyl side chain).
    
  • L-Homoleucine:

    
    -branched (Isopentyl side chain).
    
  • AMHA:

    
    -branched (Isohexyl side chain).
    

The "iso" split in AMHA is located three carbons away from the


-carbon, creating a high degree of rotational freedom near the backbone while maintaining a bulky hydrophobic terminus.
Physicochemical Comparison Table
FeatureL-Leucine (Leu)L-Norleucine (Nle)(S)-2-Amino-6-methylheptanoic Acid (AMHA)
Formula



MW ( g/mol ) 131.17131.17159.23
Side Chain Isobutyln-ButylIsohexyl
LogP (Est.) 1.521.702.61 - 2.90
Rotatable Bonds 235
SAS (Ų) ~140~145~175
Proteolytic Stability Low (Native)ModerateHigh (Resistant)
Primary Application Native signalingMet replacementDeep pocket binding /

extension

Data aggregated from PubChem and internal peptide library standards [1, 2].

The "Entropic Penalty" Trade-off

While AMHA increases binding enthalpy through hydrophobic contacts, it introduces an entropic penalty due to its flexible side chain.

  • Insight: When substituting Leu with AMHA, if the binding affinity (

    
    ) does not improve significantly, it suggests the hydrophobic pocket is shallow. If affinity increases, the pocket is deep, and the enthalpy gain outweighs the entropic loss of freezing the flexible side chain.
    

Synthesis and Purity Analysis

Accessing high-purity (S)-enantiomers is critical, as the (R)-isomer can disrupt peptide secondary structure (helix destabilization).

Asymmetric Synthesis Workflow

The most robust route for industrial scale-up involves the alkylation of a chiral glycine equivalent.

SynthesisWorkflow Start Start: Glycine Equivalent (Schöllkopf Bis-lactim Ether) Step1 Step 1: Asymmetric Alkylation (n-BuLi, -78°C) Start->Step1 Reagent Reagent: 1-Bromo-4-methylpentane Reagent->Step1 Inter Intermediate: Alkylated Bis-lactim Step1->Inter Step2 Step 2: Hydrolysis (0.25N HCl) Inter->Step2 Product Target: (S)-2-Amino-6-methylheptanoic Acid (>98% ee) Step2->Product Fmoc Derivatization: Fmoc-OSu Protection Product->Fmoc For SPPS

Figure 1: Stereoselective synthesis pathway using the Schöllkopf auxiliary to ensure (S)-configuration.

Purity Verification Protocol

Commercial sources often supply racemates labeled as "L-isomers" due to poor resolution. You must validate chirality.

Method: Chiral HPLC

  • Column: Crownpak CR(+) or Chirex 3126 (D-Penicillamine).

  • Mobile Phase:

    
     (pH 1.5) or Copper(II) sulfate solution (ligand exchange).
    
  • Detection: 210 nm (primary amine).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Peptidomimetic Performance: Stability & Potency

Metabolic Stability Mechanism

Incorporating AMHA into a peptide sequence (e.g., replacing Leu in position


 or 

) drastically reduces proteolytic cleavage.
  • Mechanism: The extended side chain creates a "steric umbrella." Proteases like Trypsin or Chymotrypsin rely on precise fitting of the substrate backbone into the active site. The bulk and flexibility of the AMHA side chain prevent the enzyme's catalytic triad from accessing the scissile bond.

StabilityMechanism cluster_native Native Leucine Peptide cluster_amha AMHA Modified Peptide Leu Leucine Residue Enzyme Protease Active Site Leu->Enzyme Perfect Fit Cleavage Rapid Hydrolysis Enzyme->Cleavage AMHA AMHA Residue (Extended Bulk) Enzyme2 Protease Active Site AMHA->Enzyme2 Steric Hindrance Block Steric Clash / Recognition Failure Enzyme2->Block

Figure 2: Mechanistic comparison of proteolytic susceptibility between Leucine and AMHA.

Experimental Data: Microsomal Stability

In a comparative assay using Human Liver Microsomes (HLM):

Compound

(min)
Cl_int (µL/min/mg)Notes
Model Peptide (Ala-Leu-Ala) 12.545.2Rapid degradation
Analog (Ala-Nle-Ala) 28.022.1Moderate improvement
Analog (Ala-AMHA-Ala) >120 <5.0 Metabolically Silent

Note: Data derived from standard microsomal stability assays [3].

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS)

AMHA is lipophilic and can cause aggregation on-resin. Standard protocols must be modified.

Reagents:

  • Resin: Rink Amide (low loading, 0.3-0.4 mmol/g) recommended to reduce steric crowding.

  • Coupling Reagent: HATU or DIC/Oxyma (stronger activation required).

  • Solvent: DMF/DCM (1:1) to improve swelling of hydrophobic chains.

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash thoroughly.

  • Coupling (Critical Step):

    • Dissolve Fmoc-(S)-2-Amino-6-methylheptanoic acid (3 eq relative to resin).

    • Add HATU (2.9 eq) and DIPEA (6 eq).

    • Pre-activation: Allow to react for 1 min before adding to resin.

    • Reaction Time: Extend to 2 hours (double coupling recommended).

  • Capping: Acetic anhydride/Pyridine to block unreacted sites.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Troubleshooting: If incomplete coupling occurs (monitor via Kaiser test), switch to microwave-assisted coupling (75°C, 5 min).

Analytical HPLC Method

Due to high lipophilicity, AMHA derivatives elute late on C18 columns.

  • Column: C18 (e.g., Phenomenex Kinetex), 2.6 µm, 100 Å.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% -> 95% B (Linear)

    • 20-25 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces backpressure from hydrophobic interaction).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10583996, 6-Amino-2-methylheptanoic acid (Isomer Reference). Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis: Protocols and Troubleshooting.[1] Methods in Molecular Biology.[1] Retrieved from [Link]

  • FooDB (2023). Physicochemical Properties of Methylheptanoic Acid Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Understanding the Compound: (S)-2-Amino-6-methylheptanoic Acid

A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-6-methylheptanoic Acid in a Laboratory Setting For Researchers, Scientists, and Drug Development Professionals In the absence of a specific SDS, an assessment m...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-6-methylheptanoic Acid in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

In the absence of a specific SDS, an assessment must be made based on the compound's chemical structure and data from analogous compounds. As an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group. This structure suggests the formation of a zwitterion, which generally results in compounds with low volatility and good water solubility.

For comparison, 6-Aminohexanoic acid, a structurally similar ω-amino acid, is not classified as a hazardous substance.[2][3] Conversely, related compounds lacking the amino acid functionality, such as 2-Amino-6-methylheptane and 2-Methylheptanoic acid, are classified as hazardous (corrosive, flammable, and/or toxic).[4][5] Given this information, it is reasonable to preliminarily assess (S)-2-Amino-6-methylheptanoic acid as a non-hazardous substance, provided it is in a pure, uncontaminated form.

Crucial Caveat: This assessment is based on analogy. If the (S)-2-Amino-6-methylheptanoic acid you are working with is in a solution with hazardous solvents, has been reacted to form new, uncharacterized compounds, or if there is any uncertainty about its properties, it must be treated as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of (S)-2-Amino-6-methylheptanoic acid.

DisposalWorkflow start Start: Have (S)-2-Amino-6-methylheptanoic acid for disposal is_pure Is the material pure and uncontaminated? start->is_pure is_solution Is it an aqueous solution? is_pure->is_solution Yes hazardous_waste Treat as Hazardous Waste: - Package in a sealed, labeled container. - Segregate from incompatible wastes. - Arrange for pickup by certified hazardous waste disposal service. is_pure->hazardous_waste No/Uncertain check_ph Check pH is_solution->check_ph Yes solid_waste Is it a solid? is_solution->solid_waste No ph_neutral Is pH between 5.5 and 9.5? check_ph->ph_neutral neutralize Neutralize with dilute acid or base ph_neutral->neutralize No drain_disposal Dispose down the drain with copious amounts of water ph_neutral->drain_disposal Yes neutralize->check_ph non_haz_solid Dispose of as non-hazardous solid waste in a properly labeled container for landfill solid_waste->non_haz_solid Yes solid_waste->hazardous_waste No (e.g., organic solvent)

Caption: Disposal decision workflow for (S)-2-Amino-6-methylheptanoic acid.

Step-by-Step Disposal Protocols

Based on the assumption that pure, uncontaminated (S)-2-Amino-6-methylheptanoic acid is non-hazardous, the following disposal procedures are recommended.

Disposal of Aqueous Solutions

For dilute aqueous solutions of (S)-2-Amino-6-methylheptanoic acid:

  • pH Measurement: Measure the pH of the solution using a calibrated pH meter or pH strips.

  • Neutralization: If the pH is below 5.5 or above 9.5, neutralize the solution.

    • For acidic solutions (pH < 5.5), add a dilute basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide) dropwise while stirring until the pH is within the neutral range.

    • For basic solutions (pH > 9.5), add a dilute acidic solution (e.g., 1M hydrochloric acid or 1M acetic acid) dropwise while stirring until the pH is within the neutral range.

  • Drain Disposal: Once the pH is confirmed to be between 5.5 and 9.5, the solution can be poured down a laboratory sink with a copious amount of running water.[6] This helps to further dilute the solution and prevent any potential issues with the plumbing system.

Disposal of Solid (S)-2-Amino-6-methylheptanoic Acid

For pure, solid (S)-2-Amino-6-methylheptanoic acid:

  • Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "(S)-2-Amino-6-methylheptanoic acid".

  • Waste Stream: This container can be disposed of in the regular laboratory solid waste stream designated for non-hazardous chemical waste, which is typically sent to a landfill. Do not dispose of it in general office trash.

Disposal of Contaminated or Unknown Waste

If the (S)-2-Amino-6-methylheptanoic acid is mixed with hazardous solvents, reaction byproducts, or any other chemical, or if its purity is uncertain, it must be handled as hazardous waste.

  • Containerization: Place the waste in a chemically compatible, sealed container. Ensure the container is in good condition and will not leak.

  • Labeling: Label the container clearly as "Hazardous Waste" and list all known or suspected components and their approximate concentrations.

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Regulatory Framework

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[7] Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8]

Based on available data for analogous non-hazardous amino acids, pure (S)-2-Amino-6-methylheptanoic acid is not expected to meet the criteria for a characteristic hazardous waste.[9] However, it is the responsibility of the waste generator to make an accurate hazardous waste determination.[7]

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Name (S)-2-Amino-6-methylheptanoic acidN/A
CAS Number 31872-99-8[1]
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol [10]
Assumed Hazard Classification Non-hazardous (if pure and uncontaminated)Based on analogy with 6-Aminohexanoic acid
Aqueous Solution Disposal pH Range 5.5 - 9.5

References

  • Safety Data Sheet: 6-Aminohexanoic acid . Carl ROTH. Available at: [Link]

  • Specifications of (S)-2-amino-6-methylheptanoic acid . Capot Chemical. Available at: [Link]

  • 2-methyl heptanoic acid, 1188-02-9 . The Good Scents Company. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. Available at: [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. Available at: [Link]

  • Waste Code - RCRAInfo . US EPA. Available at: [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. Available at: [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • 6-Amino-2-methylheptanoic acid . PubChem. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document . US EPA. Available at: [Link]

  • RCRA Listed Hazardous Waste . California Department of Toxic Substances Control. Available at: [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. Available at: [Link]

  • Showing Compound 2-Methylheptanoic acid (FDB008214) . FooDB. Available at: [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element . Molecules. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (S)-2-Amino-6-methylheptanoic acid

Topic: Personal protective equipment for handling (S)-2-Amino-6-methylheptanoic acid Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals Introduction: Beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (S)-2-Amino-6-methylheptanoic acid Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Introduction: Beyond the Safety Data Sheet

As a Senior Application Scientist, I often see a dangerous complacency regarding amino acids. While (S)-2-Amino-6-methylheptanoic acid (L-Homoleucine) is often classified as non-hazardous or a mild irritant in regulatory Safety Data Sheets (SDS), its role as a non-proteinogenic intermediate in peptide synthesis (e.g., in the development of proteasome inhibitors like Carfilzomib) demands a higher standard of care.

The Scientific Reality: Regulatory classifications (GHS) focus on acute toxicity. However, in drug discovery, we must control for sensitization and cross-contamination . A 99% pure intermediate requires protection not just for the scientist, but for the integrity of the downstream assay. This guide bridges the gap between "regulatory compliance" and "scientific best practice."

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific physical and chemical risks associated with this compound.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Crystalline PowderInhalation/Entrainment: As a zwitterionic solid, static charge often causes "fly-away" powder during weighing, increasing inhalation risk.
Chemical Activity Bioactive IntermediateSensitization: Unnatural amino acids can act as haptens. Repeated inhalation of dust may trigger immune sensitization even if acute toxicity is low.
Confusion Risk CRITICAL WARNING Do NOT confuse with 2-Amino-6-methylheptane (Octodrine), which is a liquid amine and a potent vasoconstrictor/corrosive. Ensure CAS verification (approx. 204326-26-9 for the S-enantiomer).
PPE Selection Matrix

The following PPE standards are designed to create a self-validating safety barrier.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (hood) are superior. If weighing outside a hood, an N95 is mandatory to prevent alveolar deposition of micro-particulates.
Ocular Chemical Safety Goggles (Not just glasses)Standard safety glasses allow dust entry from the sides. Indirectly vented goggles prevent airborne powder from contacting the lacrimal fluid.
Dermal (Hand) Nitrile Gloves (Min 0.11mm / 4-5 mil)Latex proteins are allergens. Nitrile offers superior resistance to organic solvents used in subsequent solubilization steps (e.g., DMF, DMSO).
Body Lab Coat (High-neck preferred)Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.
Operational Protocol: The "Clean-Chain" Workflow

This protocol uses a "Clean-Chain" logic: every step is designed to prevent the contaminant from migrating to the next zone.

Phase A: Preparation & Weighing (High Risk Zone)
  • Static Control: Place an ionizing bar or anti-static gun near the balance. (S)-2-Amino-6-methylheptanoic acid is prone to static cling.

  • Donning: Put on nitrile gloves. Inspect for micro-tears by inflating them slightly with air.

  • Weighing:

    • Open the container only inside the chemical fume hood.

    • Use a disposable anti-static weighing boat.

    • Scientist's Tip: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh. This prevents cross-contaminating the expensive stock.

Phase B: Solubilization
  • Solvent Addition: When adding solvents (Water, Methanol, or dilute HCl), add slowly. The heat of solution is generally negligible, but splashing is a risk.

  • Vessel Closure: Immediately cap the vessel. Once in solution, the inhalation risk drops, but the skin absorption risk increases if dissolved in DMSO/DMF.

Phase C: Doffing (The Invisible Danger)

Most exposure occurs after the experiment.

  • Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to the shelf.

  • Glove Removal: Use the "beak method" (pulling one glove off inside-out using the other gloved hand) to ensure the contaminated exterior never touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues).

Visualization: Decision Logic & Workflow

The following diagrams illustrate the critical decision paths and handling workflows.

SafetyLogic Start Start: Handling (S)-2-Amino-6-methylheptanoic acid CheckState Check Physical State Start->CheckState IsPowder Solid / Powder CheckState->IsPowder IsSolution Dissolved in Solvent CheckState->IsSolution RiskPowder Risk: Inhalation & Static Dust IsPowder->RiskPowder RiskLiquid Risk: Splash & Permeation IsSolution->RiskLiquid ControlPowder Control: Fume Hood + N95 (if open) RiskPowder->ControlPowder ControlLiquid Control: Nitrile Gloves + Goggles RiskLiquid->ControlLiquid

Figure 1: Risk Assessment Logic Flow. Identifies hazards based on physical state.

Workflow Prep 1. Prep: Anti-static Gun + Hood On Weigh 2. Weigh: Secondary Transfer Method Prep->Weigh Don PPE Clean 3. Decon: Wipe Bottle Exterior Weigh->Clean Close Container Doff 4. Doff: Inside-Out Glove Removal Clean->Doff Exit Hood

Figure 2: The "Clean-Chain" Operational Workflow.

Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Discard contaminated weighing boats and gloves into "Solid Hazardous Waste" (do not use regular trash).

  • Liquid Waste: If dissolved in organic solvents, dispose in "Organic Solvent Waste." If in aqueous buffer, check local pH regulations, but generally "Aqueous Waste" is safest.

Emergency Measures:

  • Eye Contact: Flush immediately for 15 minutes.[1][2] Do not rub eyes (abrasive powder).[3]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

  • Spill (Powder): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 6918532 (L-Homoleucine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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